molecular formula C12H20LiNO6 B11928166 Glutarylcarnitine lithium

Glutarylcarnitine lithium

货号: B11928166
分子量: 281.3 g/mol
InChI 键: FVZGWGXKHPPLDO-SBSPUUFOSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glutarylcarnitine lithium is a useful research compound. Its molecular formula is C12H20LiNO6 and its molecular weight is 281.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C12H20LiNO6

分子量

281.3 g/mol

IUPAC 名称

lithium 5-[(2R)-1-carboxylato-3-(trimethylazaniumyl)propan-2-yl]oxy-5-oxopentanoate

InChI

InChI=1S/C12H21NO6.Li/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;/h9H,4-8H2,1-3H3,(H-,14,15,16,17);/q;+1/p-1/t9-;/m1./s1

InChI 键

FVZGWGXKHPPLDO-SBSPUUFOSA-M

手性 SMILES

[Li+].C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCC(=O)[O-]

规范 SMILES

[Li+].C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCC(=O)[O-]

产品来源

United States

Foundational & Exploratory

The Role of Glutarylcarnitine in Glutaric Aciduria Type I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric Aciduria Type I (GA-I), also known as Glutaryl-CoA Dehydrogenase (GCDH) deficiency, is an autosomal recessive neurometabolic disorder.[1][2] It arises from mutations in the GCDH gene, leading to a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase.[2][3] This enzyme plays a crucial role in the catabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[2][4] Its deficiency results in the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), as well as glutarylcarnitine (B602354) (C5DC), in various body fluids and tissues.[2][5][6]

Clinically, GA-I is characterized by a high risk of acute encephalopathic crises, typically occurring between 3 and 36 months of age, often triggered by metabolic stressors such as infections or vaccinations.[1][7] These crises can cause irreversible bilateral striatal injury, leading to a severe dystonic-dyskinetic movement disorder.[1][7] Early diagnosis through newborn screening and prompt initiation of treatment, including a low-lysine diet and carnitine supplementation, can significantly prevent or mitigate the severe neurological damage.[2][6]

Clarification: Glutarylcarnitine Lithium Salt

The term "this compound" as a therapeutic agent in GA-I is not established in scientific literature. However, Glutaryl-L-carnitine lithium salt is a commercially available, high-purity chemical compound.[8][9][10][11][12] Its primary role is as a certified reference material or analytical standard in laboratory settings. Researchers use it for the accurate quantification of glutarylcarnitine in biological samples from patients, which is crucial for the diagnosis and monitoring of GA-I.[11][12] There is no evidence to suggest that the lithium salt of glutarylcarnitine has a distinct physiological or therapeutic role in GA-I compared to the endogenously produced glutarylcarnitine.

While lithium itself has been investigated for its neuroprotective effects in various neurodegenerative disorders by modulating pathways such as GSK-3β and autophagy, its specific application in the treatment of GA-I is not a standard clinical practice.[13][14][15] The neurotoxicity in GA-I is primarily linked to the accumulation of glutaric acid and 3-hydroxyglutaric acid.

The Role of Glutarylcarnitine in GA-I Pathophysiology and Diagnosis

In a healthy individual, the catabolism of lysine, hydroxylysine, and tryptophan proceeds through glutaryl-CoA, which is then converted to crotonyl-CoA by the GCDH enzyme. In GA-I, the deficiency of GCDH leads to an accumulation of glutaryl-CoA in the mitochondria. This excess glutaryl-CoA is then conjugated with L-carnitine (B1674952) to form glutarylcarnitine (C5DC) by carnitine acetyltransferase. This conjugation serves as a detoxification pathway, facilitating the export of the potentially toxic glutaryl moiety from the mitochondria and its subsequent excretion in the urine.

However, this process can lead to a secondary carnitine deficiency, as the body's stores of free carnitine are depleted.[4] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key energy-producing pathway. Therefore, carnitine deficiency can impair energy metabolism, further exacerbating the cellular dysfunction in GA-I. L-carnitine supplementation is a cornerstone of GA-I management, aiming to replenish carnitine stores and enhance the excretion of glutarylcarnitine.[16][17]

Glutarylcarnitine is a primary biomarker for GA-I in newborn screening programs.[7] Its detection in dried blood spots using tandem mass spectrometry (MS/MS) allows for the early identification of affected individuals, often before the onset of clinical symptoms.[7]

Quantitative Data

The following tables summarize quantitative data on glutarylcarnitine levels in GA-I patients and relevant controls.

Table 1: Urinary Glutarylcarnitine Levels in GA-I Patients and Controls

GroupNumber of SubjectsUrinary Glutarylcarnitine (mmol/mol creatinine)Reference Range (mmol/mol creatinine)
GA-I Patients1414–522<5.2
Controls with Glutaric Aciduria54Not elevated<5.2

Data from Tortorelli et al., 2005[18][19]

Table 2: Plasma Glutarylcarnitine Levels in GA-I Patients and Controls

GroupNumber of SubjectsPlasma Glutarylcarnitine (µM)Linearity Range (µM)Lower Limit of Quantification (µM)
GA-I Patients (including low-excretor variant)10Reliably distinguished from normal controls0.025–200.025
Normal Controls29N/A0.025–200.025

Data from Turgeon et al., 2011[20]

Experimental Protocols

Quantification of Glutarylcarnitine in Urine by Tandem Mass Spectrometry (MS/MS)

This protocol describes a method for the analysis of acylcarnitines, including glutarylcarnitine, in urine.

a. Sample Preparation:

  • Urine samples are collected and stored at -20°C until analysis.

  • An aliquot of urine is diluted with a solution containing internal standards (stable isotope-labeled acylcarnitines).

  • The sample is then subjected to butanolic HCl derivatization to convert the acylcarnitines to their butyl esters.[21]

  • The derivatized sample is dried under nitrogen and reconstituted in the mobile phase for analysis.

b. UPLC-MS/MS Analysis:

  • Chromatography: Ultra-performance liquid chromatography (UPLC) is used to separate the isomeric and isobaric acylcarnitines.[21]

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode.[21]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard. For butylated glutarylcarnitine (C5DC), a specific transition (e.g., m/z 388 -> 115) is used to differentiate it from interfering isomers like 3-hydroxydecanoylcarnitine (C10-OH).[20]

  • Quantification: The concentration of glutarylcarnitine is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.

Acylcarnitine Profiling in Dried Blood Spots (DBS) for Newborn Screening

This protocol outlines the standard method for acylcarnitine analysis in DBS.

a. Sample Preparation:

  • A 3 mm punch from the dried blood spot is placed into a well of a 96-well microtiter plate.

  • An extraction solution containing a mixture of stable isotope-labeled internal standards in methanol (B129727) is added to each well.

  • The plate is agitated to facilitate the extraction of acylcarnitines from the blood spot.

  • The supernatant is transferred to a new plate and dried.

  • The residue is derivatized using butanolic HCl.

  • The derivatized sample is dried and reconstituted for analysis.

b. Flow Injection Tandem Mass Spectrometry (FIA-MS/MS):

  • Analysis: The reconstituted sample is directly injected into the mass spectrometer without prior chromatographic separation. This allows for high-throughput analysis.[21]

  • Detection: The mass spectrometer is operated in precursor ion scanning mode or MRM mode to detect the characteristic fragmentation patterns of the butyl-esterified acylcarnitines.

  • Identification: The presence of elevated glutarylcarnitine is indicative of GA-I.

Visualizations

Signaling and Metabolic Pathways

GA1_Metabolic_Pathway cluster_GA1 Glutaric Aciduria Type I (GA-I) Lys_Trp Lysine, Hydroxylysine, Tryptophan Glutaryl_CoA Glutaryl-CoA Lys_Trp->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH GA_3OHGA Glutaric Acid (GA) & 3-Hydroxyglutaric Acid (3-OH-GA) Glutaryl_CoA->GA_3OHGA Accumulation in GA-I Glutarylcarnitine Glutarylcarnitine (C5DC) Glutaryl_CoA->Glutarylcarnitine Detoxification Pathway Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Normal Pathway Energy Energy Production Crotonyl_CoA->Energy Neurotoxicity Neurotoxicity GA_3OHGA->Neurotoxicity Carnitine L-Carnitine Carnitine->Glutarylcarnitine Deficiency Carnitine Deficiency Carnitine->Deficiency Excretion Urinary Excretion Glutarylcarnitine->Excretion Glutarylcarnitine->Deficiency block X

Caption: Metabolic pathway in GA-I.

Experimental_Workflow Sample Biological Sample (Dried Blood Spot or Urine) Extraction Extraction with Internal Standards Sample->Extraction Derivatization Derivatization (Butanolic HCl) Extraction->Derivatization Analysis UPLC-MS/MS or FIA-MS/MS Analysis Derivatization->Analysis Data Data Acquisition (MRM or Precursor Ion Scan) Analysis->Data Quantification Quantification and Data Analysis Data->Quantification Result Result: Glutarylcarnitine Level Quantification->Result

Caption: Experimental workflow for glutarylcarnitine analysis.

Conclusion

Glutarylcarnitine is a pivotal molecule in the diagnosis and management of Glutaric Aciduria Type I. Its formation represents a key detoxification mechanism for the accumulated glutaryl-CoA, and its measurement in newborn screening programs is essential for the early detection and prevention of devastating neurological damage. While the term "this compound" may be a source of confusion, the lithium salt of glutarylcarnitine serves as a vital analytical standard for accurate laboratory diagnostics. A thorough understanding of the role of glutarylcarnitine, coupled with precise analytical methodologies, is fundamental for researchers and clinicians working to improve the outcomes for individuals with GA-I.

References

In-Depth Technical Guide: Synthesis and Chemical Structure of Glutarylcarnitine Lithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and analytical characterization of Glutarylcarnitine (B602354) Lithium, a key biomarker in the diagnosis of certain metabolic disorders. This document details the chemical properties, synthesis pathway, and analytical methodologies for the qualitative and quantitative assessment of this compound.

Chemical Structure and Properties

Glutarylcarnitine is a dicarboxylic acylcarnitine that plays a crucial role in cellular metabolism. The lithium salt form is often used as a stable analytical standard.

Chemical Structure:

  • IUPAC Name: (3R)-3-(4-carboxybutanoyloxy)-4-(trimethylazaniumyl)butanoate lithium

  • Molecular Formula: C₁₂H₂₀LiNO₆[1]

  • Molecular Weight: 281.23 g/mol [1]

  • CAS Number: 102636-82-8[2]

Glutarylcarnitine exists as a zwitterion at physiological pH, with a positively charged quaternary ammonium (B1175870) group and a negatively charged carboxylate group. The lithium salt is formed by the association of a lithium ion with the carboxylate moiety.

PropertyValueReference
Appearance White to off-white solid[2]
Purity (TLC) ≥98.0%[2]
Purity (HPLC) ≥92.0% (analytical standard)[3]
Optical Activity [α]/D -20±2° (c = 1 in H₂O)[2]
Solubility Soluble in water (≥ 100 mg/mL)[1]
Storage Conditions 4°C, sealed storage, away from moisture[1]

Synthesis of Glutarylcarnitine Lithium

The synthesis of this compound is a multi-step process that begins with the acylation of L-carnitine, followed by purification and conversion to the lithium salt.

Synthesis of Glutarylcarnitine (Zwitterion)

A common and efficient method for the synthesis of dicarboxylic acylcarnitines, including glutarylcarnitine, involves the reaction of L-carnitine with a cyclic anhydride (B1165640) in an acidic medium.[4]

Reaction Scheme:

L-Carnitine Hydrochloride + Glutaric Anhydride → Glutarylcarnitine Hydrochloride

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve L-carnitine hydrochloride (1 equivalent) in trifluoroacetic acid.

  • Addition of Reagent: To the stirred solution, add glutaric anhydride (8 equivalents).[4]

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the trifluoroacetic acid under reduced pressure.

  • Purification: The crude product can be purified by partitioning between water and n-butanol.[4] Alternatively, liquid-liquid partitioning with an isopropanol:hydrochloric acid:heptane solvent system followed by butanol extraction can be employed for high purity.[5]

Conversion to this compound Salt

The zwitterionic glutarylcarnitine is converted to its lithium salt, typically through an ion-exchange chromatography process or by direct titration with a lithium base.

Experimental Protocol (Ion-Exchange):

  • Resin Preparation: A strong cation-exchange resin (e.g., AG 50W-X8) in its hydrogen form is packed into a chromatography column.[6][7]

  • Sample Loading: Dissolve the purified glutarylcarnitine hydrochloride in a suitable solvent (e.g., water/methanol mixture) and load it onto the column.

  • Elution: Elute the column with a solution of lithium hydroxide (B78521) or lithium acetate. The lithium ions will displace the proton of the carboxylic acid and the counter-ion of the quaternary amine, resulting in the formation of the lithium salt.

  • Collection and Lyophilization: Collect the fractions containing the product, as determined by a suitable analytical method (e.g., TLC or LC-MS). Pool the desired fractions and lyophilize to obtain the solid this compound salt.

Biological Significance and Signaling Pathway

Glutarylcarnitine is a critical biomarker for Glutaric Acidemia Type I (GA-I), an inherited metabolic disorder caused by a deficiency in the enzyme glutaryl-CoA dehydrogenase. This enzyme is essential for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. In GA-I, the accumulation of glutaryl-CoA leads to its conversion to glutarylcarnitine, which is then excreted in the urine.

Glutarylcarnitine_Pathway Lys_Try_OHLys Lysine, Tryptophan, Hydroxylysine GlutarylCoA Glutaryl-CoA Lys_Try_OHLys->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (Deficient in GA-I) GlutarylCoA->GCDH CPT Carnitine Acyltransferase GlutarylCoA->CPT Metabolic_Pathway Further Metabolism GCDH->Metabolic_Pathway Carnitine L-Carnitine Carnitine->CPT Glutarylcarnitine Glutarylcarnitine CPT->Glutarylcarnitine Excretion Urinary Excretion (Biomarker) Glutarylcarnitine->Excretion

Analytical Characterization

Accurate and precise quantification of glutarylcarnitine is essential for the diagnosis and monitoring of GA-I. The following are standard analytical methods employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of acylcarnitines in biological matrices due to its high sensitivity and specificity.

Experimental Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Urine_Sample Urine Sample Internal_Std Add Internal Standard (e.g., D3-Glutarylcarnitine) Urine_Sample->Internal_Std Derivatization Butylation (3N Butanolic HCl, 60°C) Internal_Std->Derivatization Extraction Solid Phase Extraction or Liquid-Liquid Extraction Derivatization->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution UPLC UPLC Separation (e.g., C18 or HILIC column) Reconstitution->UPLC MSMS Tandem Mass Spectrometry (ESI+, MRM mode) UPLC->MSMS Quantification Quantification against Calibration Curve MSMS->Quantification Result Result Reporting (nmol/mg creatinine) Quantification->Result

Detailed Protocol:

  • Sample Preparation:

    • To 100 µL of urine, add an internal standard solution (e.g., d3-glutarylcarnitine).

    • Perform butylation by adding 3N butanolic HCl and heating at 60°C for 30 minutes.[8]

    • Dry the sample under a stream of nitrogen.

    • Extract the acylcarnitines using a suitable method like solid-phase extraction or liquid-liquid extraction.

    • Reconstitute the dried extract in the initial mobile phase.[8]

  • LC-MS/MS Conditions:

    • Chromatography: Ultra-Performance Liquid Chromatography (UPLC) with a C18 or HILIC column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid and ammonium acetate.[9]

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition for butylated glutarylcarnitine.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a non-destructive method for the absolute quantification of glutarylcarnitine, often used for the certification of reference materials.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound salt and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the sample in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a calibrated 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Quantification:

    • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening) and perform Fourier transformation.

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal of glutarylcarnitine and a signal from the internal standard.

    • Calculate the concentration of glutarylcarnitine using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (Wₛₜₔ / V) * Pₛₜₔ

    Where:

    • Cₓ = Concentration of glutarylcarnitine

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • V = Volume of solvent

    • P = Purity of the standard

    • ₓ = analyte (glutarylcarnitine)

    • ₛₜₔ = internal standard

This guide provides a foundational understanding of the synthesis and chemical properties of this compound, equipping researchers and professionals with the necessary knowledge for its application in research and clinical settings.

References

Glutarylcarnitine as a Biomarker for Inborn Errors of Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of glutarylcarnitine (B602354) (C5DC) as a critical biomarker for the diagnosis and monitoring of inborn errors of metabolism, with a primary focus on Glutaric Aciduria Type I (GA-1). This document outlines the biochemical basis for its use, detailed experimental protocols for its quantification, comprehensive data on its levels in affected and unaffected individuals, and visual representations of the relevant metabolic pathways and diagnostic workflows.

Introduction to Glutarylcarnitine and Glutaric Aciduria Type I

Glutaric Aciduria Type I (GA-1) is an autosomal recessive neurometabolic disorder caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). This enzyme plays a crucial role in the catabolic pathways of lysine (B10760008), hydroxylysine, and tryptophan.[1][2][3] A defect in GCDH leads to the accumulation of upstream metabolites, primarily glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutaryl-CoA.[1][3][4][5] The body attempts to detoxify the accumulating glutaryl-CoA by conjugating it with carnitine to form glutarylcarnitine, which is then excreted in the urine.[5] This makes glutarylcarnitine a key biomarker for the detection of GA-1.[1][6]

Newborn screening programs widely utilize the measurement of glutarylcarnitine in dried blood spots (DBS) to presumptively identify infants with GA-1.[1][4][7] However, the diagnosis can be complex, as some individuals with GA-1, known as "low excretors," may have normal or only slightly elevated levels of glutaric acid in urine and glutarylcarnitine in plasma.[4][6] In these cases, urinary glutarylcarnitine has been shown to be a more sensitive and specific marker.[6]

Quantitative Data on Glutarylcarnitine and Related Metabolites

The following tables summarize the quantitative data for glutarylcarnitine and other relevant metabolites in individuals with GA-1 compared to control populations. These values are critical for the interpretation of screening and diagnostic test results.

Table 1: Urinary Metabolite Concentrations in GA-1 Patients and Controls

MetaboliteGA-1 Patients (mmol/mol creatinine)Control Subjects (mmol/mol creatinine)
Glutarylcarnitine14 - 522< 5.2
Glutaric Acid16 - 7509 (in some cases, not significantly elevated)< 15
3-Hydroxyglutaric AcidSignificantly elevatedNot typically detectable

Data sourced from a study of 14 GA-1 patients and 54 control subjects with glutaric aciduria from other causes.[6]

Table 2: Plasma/Serum Glutarylcarnitine Concentrations

PopulationPlasma/Serum Glutarylcarnitine ConcentrationNotes
GA-1 PatientsOften elevated, but can be normal in a significant subset of patients.Plasma glutarylcarnitine is considered an unreliable standalone marker for GA-1.[6]
Healthy ControlsWithin the normal reference range.The specific reference range can vary by laboratory.

Table 3: Dried Blood Spot Glutarylcarnitine Cut-off Values for Newborn Screening

Study/RegionInitial Cut-off Value (µM)Revised Cut-off Value (µM)Recall Rate
Taiwan (Aug 2001 - Feb 2005)> 0.13-0.02%
Taiwan (Feb 2005 - Aug 2006)> 0.22-0.01%

Data from a Taiwanese newborn screening program.[7] Cut-off values are subject to change and should be established and validated by individual screening programs.

Experimental Protocols for Glutarylcarnitine Quantification

The accurate quantification of glutarylcarnitine is essential for the diagnosis and management of GA-1. The most common analytical method is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) for improved specificity.

Analysis of Acylcarnitines from Dried Blood Spots (DBS)

This protocol is a generalized procedure based on common practices in newborn screening laboratories.

  • Sample Preparation:

    • A 3.2 mm or 1/8 inch disc is punched from the dried blood spot into a microcentrifuge tube or a well of a microplate.[8]

    • An extraction solution containing methanol (B129727) and stable isotope-labeled internal standards (e.g., from Cambridge Isotope Laboratories) is added to each sample.[8][9]

    • The samples are agitated (e.g., shaken on a rocker) for a specified time (e.g., 30 minutes) at room temperature to allow for the extraction of acylcarnitines.[8]

  • Derivatization (Butylation):

    • The extract is filtered or centrifuged to remove debris.[8]

    • The supernatant is dried under a stream of nitrogen or in a heated block (e.g., 60°C).[8]

    • A solution of butanolic-HCl is added to the dried extract, and the mixture is heated (e.g., at 60°C for 30 minutes) to convert the acylcarnitines to their butyl esters.[8][10] This derivatization step improves the analytical sensitivity and specificity for certain acylcarnitines.

    • The derivatized sample is dried again and then reconstituted in a solvent suitable for injection into the LC-MS/MS system (e.g., 80:20 methanol:water).[8]

  • LC-MS/MS Analysis:

    • Chromatography: While flow injection analysis (FIA) without chromatographic separation is used for high-throughput screening, LC is employed for confirmatory testing to separate isomers.[10][11][12] A C18 or HILIC column can be used with a gradient elution of mobile phases such as acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) acetate.[9]

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The analysis is performed using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine butyl ester.[8][9] For butylated glutarylcarnitine, a specific ion pair of m/z 388 -> 115 can be used to differentiate it from its isomer 3-hydroxydecanoylcarnitine.[11][12]

Analysis of Glutarylcarnitine in Urine

This protocol is based on a validated method for the selective and accurate quantification of urinary acylcarnitines.[13]

  • Sample Preparation:

    • Urine samples are centrifuged to remove particulate matter.

    • An aliquot of the urine is mixed with an internal standard solution.

    • Solid-Phase Extraction (SPE): The sample is loaded onto a strong cation-exchange SPE cartridge to isolate the acylcarnitines.[13] The cartridge is washed, and the acylcarnitines are eluted.

  • Derivatization:

    • The eluate is dried.

    • The dried residue is derivatized with pentafluorophenacyl trifluoromethanesulfonate.[13]

  • UHPLC-MS/MS Analysis:

    • Chromatography: The derivatized acylcarnitines are separated on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically with a reversed-phase column.[13]

    • Mass Spectrometry: Detection is achieved by tandem mass spectrometry using electrospray ionization and multiple reaction monitoring.[13] A multi-point calibration curve is used for accurate quantification.[13]

Visualizing Metabolic Pathways and Diagnostic Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and logical workflows relevant to glutarylcarnitine and GA-1.

Lysine and Tryptophan Degradation Pathway

Lysine_Tryptophan_Degradation Lysine Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Glutaric_Acid Glutaric Acid Glutaryl_CoA->Glutaric_Acid Accumulates CAT Carnitine Acyltransferase Glutaryl_CoA->CAT Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA GA1_block GA-1 Defect GCDH->GA1_block Three_OH_GA 3-Hydroxyglutaric Acid Glutaric_Acid->Three_OH_GA Further metabolism Glutarylcarnitine Glutarylcarnitine (C5DC) (Biomarker) Carnitine Carnitine Carnitine->CAT CAT->Glutarylcarnitine Detoxification

Caption: Simplified metabolic pathway of lysine and tryptophan degradation.

Experimental Workflow for DBS Analysis

DBS_Workflow DBS Dried Blood Spot Sample Punch Punch 3.2 mm Disc DBS->Punch Extract Extract with Methanol + Internal Standards Punch->Extract Dry1 Dry Extract Extract->Dry1 Derivatize Derivatize with Butanolic-HCl Dry1->Derivatize Dry2 Dry Derivatized Sample Derivatize->Dry2 Reconstitute Reconstitute in Injection Solvent Dry2->Reconstitute LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MSMS Data Data Analysis & Quantification LC_MSMS->Data

Caption: Workflow for glutarylcarnitine analysis from dried blood spots.

Diagnostic Logic for Glutaric Aciduria Type I

GA1_Diagnosis_Logic NBS Newborn Screening (DBS C5DC) Elevated_C5DC Elevated C5DC? NBS->Elevated_C5DC Normal Normal Elevated_C5DC->Normal No Confirmatory_Testing Confirmatory Testing Elevated_C5DC->Confirmatory_Testing Yes Urine_OA Urine Organic Acids (GA, 3-OH-GA) Confirmatory_Testing->Urine_OA Urine_AC Urine Acylcarnitines (C5DC) Confirmatory_Testing->Urine_AC Plasma_AC Plasma Acylcarnitines (C5DC) Confirmatory_Testing->Plasma_AC Diagnosis GA-1 Diagnosis Confirmed Urine_OA->Diagnosis Elevated Urine_AC->Diagnosis Elevated Plasma_AC->Diagnosis Elevated Reevaluate Consider 'Low Excretor' or other IEMs. Re-evaluate if clinically indicated. Plasma_AC->Reevaluate Normal Genetic_Testing GCDH Gene Sequencing Diagnosis->Genetic_Testing Confirm with

References

Introduction: The Imperative for Early Detection of Glutaric Aciduria Type 1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Discovery and History of Glutarylcarnitine (B602354) in Metabolic Screening

Glutaric Aciduria Type 1 (GA-1) is a rare, autosomal recessive inherited disorder of metabolism that, if untreated, can lead to severe and irreversible neurological damage.[1][2][3] It is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which plays a crucial role in the catabolic pathways of L-lysine (B1673455), L-hydroxylysine, and L-tryptophan.[1][2][4] This enzymatic block leads to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[1][4][5] Affected infants often appear healthy at birth but are at high risk of developing acute encephalopathic crises, typically between 3 and 36 months of age, often triggered by catabolic stress from common illnesses or vaccinations.[3][6] These crises cause striatal injury, resulting in a complex and debilitating movement disorder, predominantly dystonia.[1][2] The recognition that early diagnosis and subsequent metabolic management—consisting of a low-lysine diet and L-carnitine supplementation—could prevent these devastating outcomes spurred the search for a reliable biomarker for newborn screening.[4][7]

A Paradigm Shift in Newborn Screening: The Advent of Tandem Mass Spectrometry

Newborn screening began in the early 1960s with Dr. Robert Guthrie's development of the bacterial inhibition assay for phenylketonuria (PKU), a test that became a hallmark of public health programs.[8] However, this "one test, one disease" approach was limited. The revolution in screening came with the application of tandem mass spectrometry (MS/MS) in the 1990s.[8][9][10] This powerful technology enabled the simultaneous analysis of multiple metabolites from a single dried blood spot (DBS), paving the way for expanded newborn screening.[9][11]

Pioneering work by researchers at Duke University, notably Dr. David Millington and Dr. Donald Chace, was instrumental in this transition.[8] Inspired by clinical cases where early intervention saved children from near-certain death, they developed methods to analyze amino acids and acylcarnitines using MS/MS.[8][11] Their research provided the first front-line diagnostic test using this technology, fundamentally changing the landscape of newborn screening from a singular focus to a comprehensive metabolic profile.[8][11][12] The first U.S. state to officially mandate the MS/MS method was North Carolina in 1998, setting a new standard for public health.[11]

Glutarylcarnitine (C5-DC): The Definitive Biomarker for GA-1

Within the panel of acylcarnitines analyzed by MS/MS, glutarylcarnitine (identified as C5-DC for dicarboxylic acylcarnitine) emerged as the key biomarker for GA-1.[1][13] The deficiency of GCDH leads to an accumulation of its substrate, glutaryl-CoA. This excess glutaryl-CoA is then esterified with L-carnitine by carnitine acyltransferases to form glutarylcarnitine, which subsequently accumulates in bodily fluids and can be detected in dried blood spots.[1] The measurement of C5-DC from these spots became the primary method for identifying newborns at risk for GA-1, allowing for preemptive treatment before the onset of clinical symptoms.[1][6]

Biochemical Pathway of GA-1

The metabolic defect in GA-1 occurs in the final common degradation pathway for the amino acids L-lysine and L-tryptophan.[1][4] The enzyme Glutaryl-CoA Dehydrogenase (GCDH) is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[1] In GA-1, this step is blocked, leading to the accumulation of upstream metabolites.

GA1_Pathway cluster_pathway Mitochondrial Lysine/Tryptophan Catabolism Lysine L-Lysine GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Multiple Steps Tryptophan L-Tryptophan Tryptophan->GlutarylCoA Multiple Steps GlutaricAcid Glutaric Acid (Neurotoxic) GlutarylCoA->GlutaricAcid Hydrolysis Glutarylcarnitine Glutarylcarnitine (C5-DC) (Screening Biomarker) GlutarylCoA->Glutarylcarnitine Carnitine Conjugation GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH CrotonylCoA Crotonyl-CoA AcetylCoA Acetyl-CoA CrotonylCoA->AcetylCoA Further Metabolism GCDH->CrotonylCoA Block X GCDH->Block

Caption: Metabolic pathway block in Glutaric Aciduria Type 1 (GA-1).

Quantitative Data Presentation

The concentration of glutarylcarnitine (C5-DC) is the primary quantitative marker used in newborn screening for GA-1. A clear distinction exists between the levels found in unaffected newborns and those with the disorder.

AnalyteConditionTypical Concentration Range (µmol/L) in Dried Blood Spots
Glutarylcarnitine (C5-DC) Unaffected Newborn< 0.17 - 0.35 (Cut-off values vary by screening program)[13][14]
GA-1 Positive Newborn> 0.40 (Often significantly elevated)[13][14]
Free Carnitine (C0) Unaffected Newborn> 10.0[14]
GA-1 Positive NewbornOften normal, but can be secondarily deficient

Note: Cut-off values are determined by individual screening laboratories and may be adjusted based on population data and methodology.

Detailed Experimental Protocol: FIA-MS/MS

The analysis of glutarylcarnitine from dried blood spots is most commonly performed using Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). The method involves extraction, derivatization to improve ionization efficiency, and detection based on the molecule's specific mass-to-charge ratio.

Methodology
  • Sample Preparation (Dried Blood Spot Punching):

    • A small disc (typically 1/8 or 3/16 inch) is punched from the dried blood spot on the Guthrie card and placed into a well of a 96-well microtiter plate.[15] A blank paper disc and quality control spots with known C5-DC concentrations are also punched for quality assurance.

  • Extraction:

    • An extraction solution is added to each well. This solution typically consists of a solvent (e.g., methanol (B129727) or acetonitrile/water) containing a mixture of stable isotope-labeled internal standards for various amino acids and acylcarnitines.[15] For C5-DC, a deuterated standard (e.g., d3-glutarylcarnitine) would be used for accurate quantification.

    • The plate is agitated (e.g., shaken on a rocker) for a set period (e.g., 30-45 minutes) to ensure complete elution of the analytes from the paper matrix.[15]

  • Derivatization (Butylation):

    • The eluate is transferred to a new plate and the solvent is evaporated under a stream of nitrogen.[15][16]

    • A derivatizing agent, typically 3N butanolic-HCl (prepared by bubbling HCl gas through n-butanol or by carefully adding acetyl chloride to n-butanol), is added to the dried residue.[15][16]

    • The plate is sealed and incubated at an elevated temperature (e.g., 65°C for 20 minutes) to convert the carboxyl groups of the acylcarnitines and amino acids into butyl esters.[15][16] This step enhances their ionization efficiency in the mass spectrometer.

    • The derivatizing agent is then evaporated under nitrogen.

  • Reconstitution and Analysis:

    • The dried, derivatized sample is reconstituted in a mobile phase solvent suitable for injection into the mass spectrometer (e.g., 50:50 acetonitrile/water with 0.02% formic acid).[15]

    • The sample is introduced into the heated electrospray ionization (HESI) source of the tandem mass spectrometer via flow injection.[15]

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The mass spectrometer operates in positive ion mode.

    • A precursor ion scan or multiple reaction monitoring (MRM) is used to detect C5-DC. For butylated C5-DC, the instrument is set to select the precursor ion with a mass-to-charge ratio (m/z) of 388.[1]

    • This precursor ion is fragmented in the collision cell, and a specific product ion (e.g., m/z 85, corresponding to the carnitine backbone fragment) is monitored in the second mass analyzer.[1]

    • The concentration of C5-DC in the sample is calculated by comparing the ion intensity ratio of the analyte to its corresponding stable isotope-labeled internal standard.

Caption: Newborn screening workflow for glutarylcarnitine (C5-DC) analysis.

Clinical Impact and Ongoing Challenges

The inclusion of GA-1 in expanded newborn screening panels has been highly effective, preventing severe neurological damage in the majority of early-diagnosed patients.[1] However, the system is not without its challenges. One significant issue is the existence of "low excretor" phenotypes, where individuals with GA-1 may have C5-DC levels that are only borderline elevated or even fall within the normal range at the time of screening.[1][3][13] These cases can lead to false-negative results, underscoring the need for continuous refinement of screening algorithms, including the use of acylcarnitine ratios (e.g., C5-DC/C8) and second-tier testing strategies to improve sensitivity and specificity.[1][13][17]

Conclusion

The discovery of glutarylcarnitine and its implementation as the primary biomarker for Glutaric Aciduria Type 1 represents a landmark achievement in preventive medicine. It stands as a prime example of how basic biochemical research, coupled with technological innovation in analytical chemistry, can be translated into a life-saving public health initiative. The journey from the initial concept of metabolic screening to the highly specific and multiplexed analysis of today has saved countless children from the devastating neurological consequences of GA-1. The ongoing work to refine screening protocols demonstrates the scientific community's commitment to maximizing the reach and accuracy of these critical programs.

References

A Technical Guide to the Natural Abundance of Glutarylcarnitine in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of glutarylcarnitine (B602354) in human plasma and urine. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development who are investigating metabolic pathways, developing diagnostic markers, or studying diseases associated with altered acylcarnitine profiles, such as Glutaric Aciduria Type I (GA-1). This document details quantitative levels in healthy individuals and in the context of GA-1, outlines the experimental protocols for measurement, and illustrates the relevant metabolic and experimental workflows.

Introduction to Glutarylcarnitine

Glutarylcarnitine (C5DC) is a dicarboxylic acylcarnitine that serves as a key biomarker for the inborn error of metabolism known as Glutaric Aciduria Type I (GA-1)[1][2]. This autosomal recessive disorder is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which is essential for the catabolism of the amino acids lysine, hydroxylysine, and tryptophan[3]. The enzymatic block leads to the accumulation of upstream metabolites, including glutaric acid, 3-hydroxyglutaric acid, and glutaryl-CoA. The latter is then conjugated with carnitine to form glutarylcarnitine, which can be detected at elevated concentrations in the blood and urine of affected individuals[3][4]. The measurement of glutarylcarnitine is a primary tool in newborn screening programs for the early detection of GA-1[2].

Quantitative Data on Glutarylcarnitine Abundance

The concentration of glutarylcarnitine in plasma and urine is a critical parameter for the diagnosis and monitoring of GA-1. The following tables summarize the quantitative data from various studies, presenting the reference ranges for healthy individuals and the levels observed in patients with GA-1.

Table 1: Glutarylcarnitine Concentrations in Human Plasma

PopulationAnalyteConcentration Range (µmol/L)Analytical MethodReference
Healthy AdultsGlutarylcarnitine< 0.09Tandem Mass Spectrometry (MS/MS)[5]
Healthy AdultsGlutarylcarnitine0 - 0.1Not Specified[1]
Healthy NewbornsGlutarylcarnitine (C5DC)< 0.17 (cut-off)MS/MS[6]
Healthy NewbornsGlutarylcarnitine (C5DC)< 0.22 (cut-off)MS/MS[7]
Healthy NewbornsGlutarylcarnitine (C5DC)< 0.25 (cut-off)MS/MS[8]
Healthy NewbornsGlutarylcarnitine (C5DC)< 0.35 (cut-off)MS/MS[9]
GA-1 Patients (Plasma)Glutarylcarnitine0.02 - 0.08 (in some cases)MS/MS[5]
GA-1 Mother (DBS)Glutarylcarnitine (C5DC)1.9MS/MS[9]

Table 2: Glutarylcarnitine Concentrations in Human Urine

PopulationAnalyteConcentration Range (mmol/mol creatinine)Analytical MethodReference
Healthy ControlsGlutarylcarnitine< 5.2MS/MS[5][10]
Healthy ControlsGlutarylcarnitine≤ 2.0LC-MS/MS
GA-1 PatientsGlutarylcarnitine14 - 522MS/MS[5][10]

Metabolic Pathway of Glutarylcarnitine Formation

The formation of glutarylcarnitine is intrinsically linked to the catabolism of lysine, hydroxylysine, and tryptophan. In healthy individuals, glutaryl-CoA is further metabolized by glutaryl-CoA dehydrogenase. In GA-1, the deficiency of this enzyme leads to the accumulation of glutaryl-CoA, which is then detoxified by conjugation with carnitine.

Glutarylcarnitine Metabolic Pathway cluster_catabolism Amino Acid Catabolism cluster_ga1_block Glutaric Aciduria Type I cluster_excretion Excretion Lysine Lysine Glutaryl-CoA Glutaryl-CoA Lysine->Glutaryl-CoA Multiple Steps Hydroxylysine Hydroxylysine Hydroxylysine->Glutaryl-CoA Multiple Steps Tryptophan Tryptophan Tryptophan->Glutaryl-CoA Multiple Steps GCDH Glutaryl-CoA Dehydrogenase Deficient in GA-1 Glutaryl-CoA->GCDH Normal Pathway CPT2 CPT2/ CACT Glutaryl-CoA->CPT2 Accumulation in GA-1 Metabolites Further Metabolism GCDH->Metabolites Glutarylcarnitine Glutarylcarnitine Plasma Plasma Glutarylcarnitine->Plasma Transport Carnitine Carnitine Carnitine->CPT2 CPT2->Glutarylcarnitine Urine Urine Plasma->Urine Renal Clearance

Caption: Metabolic pathway of glutarylcarnitine formation in the context of GA-1.

Experimental Protocols for Glutarylcarnitine Quantification

The gold standard for the quantification of glutarylcarnitine in plasma and urine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for the accurate measurement of low endogenous concentrations and the resolution of isomeric compounds.

Sample Preparation

Plasma/Serum:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-glutarylcarnitine).

  • Vortex and Centrifuge: Vortex the mixture vigorously for 30 seconds to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for derivatization or direct injection.

Urine:

  • Normalization: Thaw and vortex the urine sample. To account for variations in urine concentration, results are typically normalized to creatinine (B1669602). Measure the creatinine concentration using a suitable method (e.g., Jaffe reaction).

  • Dilution: Dilute an aliquot of urine with deionized water to a specific creatinine concentration (e.g., equivalent to 0.25 mg/mL).

  • Internal Standard Addition: Add the internal standard to the diluted urine sample.

Derivatization (Butylation)

To improve chromatographic retention and mass spectrometric sensitivity, acylcarnitines are often derivatized to their butyl esters.

  • Evaporation: Evaporate the sample supernatant to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of 3N butanolic-HCl.

  • Incubation: Seal the container and incubate at 65°C for 20 minutes.

  • Final Evaporation and Reconstitution: Evaporate the butanolic-HCl to dryness and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.

    • Mobile Phase: A gradient elution with a binary solvent system is typically employed.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acylcarnitines.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The precursor ion (the butylated glutarylcarnitine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

      • MRM Transition for Butylated Glutarylcarnitine: m/z 388 -> 115. The precursor ion at m/z 388 corresponds to the [M+H]+ of butylated glutarylcarnitine, and the product ion at m/z 115 is a specific fragment. This specific transition helps to differentiate glutarylcarnitine from its isomer 3-hydroxydecanoylcarnitine (C10-OH).

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the quantification of glutarylcarnitine in a clinical or research laboratory.

Glutarylcarnitine Analysis Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Collection Sample Collection (Plasma or Urine) Sample_Processing Sample Processing (Centrifugation for Plasma, Creatinine for Urine) Sample_Collection->Sample_Processing Protein_Precipitation Protein Precipitation & Internal Standard Addition Sample_Processing->Protein_Precipitation Derivatization Derivatization (Butylation) Protein_Precipitation->Derivatization LC_MSMS_Analysis LC-MS/MS Analysis (MRM Detection) Derivatization->LC_MSMS_Analysis Data_Processing Data Processing (Quantification against Calibration Curve) LC_MSMS_Analysis->Data_Processing Result_Reporting Result Reporting & Interpretation Data_Processing->Result_Reporting

Caption: Experimental workflow for glutarylcarnitine quantification.

Conclusion

The quantification of glutarylcarnitine in plasma and urine is a cornerstone in the diagnosis and management of Glutaric Aciduria Type I. Understanding the natural abundance of this metabolite in both healthy and disease states is crucial for accurate interpretation of clinical results and for advancing research in inborn errors of metabolism. The methodologies outlined in this guide provide a robust framework for the reliable measurement of glutarylcarnitine, supporting both clinical diagnostics and research applications. As analytical techniques continue to evolve, further refinement of these methods will likely improve the sensitivity and specificity of detection, aiding in the early and accurate identification of individuals with GA-1 and other related metabolic disorders.

References

The Pivotal Role of Glutarylcarnitine Lithium Salt in Metabolic Disease Research and Diagnostics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glutarylcarnitine (B602354), a key biomarker for the inborn error of metabolism Glutaric Aciduria Type I (GA1), plays a critical role in the diagnosis and monitoring of this debilitating disorder. The lithium salt form of glutarylcarnitine has been established as the primary analytical standard for its quantification in biological matrices. This technical guide delves into the significance of the lithium salt form of glutarylcarnitine, providing a comprehensive overview of its physicochemical properties, its crucial role in analytical methodologies, and the underlying metabolic pathways that necessitate its use. This document serves as a vital resource for professionals in biomedical research and drug development, offering detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding of its application and importance.

Introduction: The Significance of Salt Forms in Pharmaceutical and Analytical Sciences

The conversion of an active pharmaceutical ingredient (API) or a key biological molecule into a salt form is a common and critical strategy in drug development and analytical science. This chemical modification can significantly enhance the physicochemical properties of a compound, such as its solubility, stability, dissolution rate, and bioavailability.[1] The choice of the counter-ion is a crucial decision, as it dictates the final properties of the salt form. While the therapeutic benefits of salt forms are widely recognized, their importance in the realm of analytical standards is equally profound. A stable, well-characterized salt form is essential for the development of accurate and reproducible quantitative assays, which are the bedrock of clinical diagnostics and biomedical research.

Glutarylcarnitine is a dicarboxylic acylcarnitine that accumulates in individuals with Glutaric Aciduria Type I (GA1), an autosomal recessive inherited disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH).[2][3] This enzymatic block in the catabolic pathways of lysine (B10760008), hydroxylysine, and tryptophan leads to the buildup of neurotoxic metabolites, including glutaric acid and glutarylcarnitine, resulting in severe neurological damage.[3][4] The accurate measurement of glutarylcarnitine in biological fluids such as blood and urine is therefore paramount for the newborn screening, diagnosis, and therapeutic monitoring of GA1.[5][6] The lithium salt of glutarylcarnitine has emerged as the universally accepted analytical standard for this purpose.

Physicochemical Properties of Glutarylcarnitine Lithium Salt

PropertyValueReference(s)
Appearance White to off-white solid
Molecular Formula C₁₂H₂₀LiNO₆[5]
Molecular Weight 281.23 g/mol [5]
Purity (by TLC) ≥98.0%
Purity (by HPLC) ≥92.0%
Solubility in Water ≥ 100 mg/mL[5]
Solubility in DMSO 1 mg/mL (with ultrasonic and warming to 60°C)[5]
Optical Activity [α]/D -20±2°, c = 1 in H₂O
Storage Temperature 2-8°C

The Role of Glutarylcarnitine in the Pathophysiology of Glutaric Aciduria Type I

In a healthy individual, the amino acids lysine and tryptophan are broken down through a series of enzymatic steps. A key enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH), which catalyzes the conversion of glutaryl-CoA to crotonyl-CoA. In individuals with GA1, a deficiency in GCDH leads to a metabolic block. This results in the accumulation of glutaryl-CoA, which is subsequently converted to glutaric acid and glutarylcarnitine.[7][8] The accumulation of these metabolites is believed to be a primary driver of the neuropathology observed in GA1, which includes excitotoxic neuronal damage.

GA1_Metabolic_Pathway cluster_ga1 Glutaric Aciduria Type I (GA1) Lysine Lysine & Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GlutaricAcid Glutaric Acid GlutarylCoA->GlutaricAcid Accumulation in GA1 CPT Carnitine Acyltransferase GlutarylCoA->CPT CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Metabolism MetabolicBlock Neurotoxicity Neurotoxicity (Excitotoxic Neuronal Damage) GlutaricAcid->Neurotoxicity Glutarylcarnitine Glutarylcarnitine Glutarylcarnitine->Neurotoxicity Carnitine Carnitine Carnitine->CPT CPT->Glutarylcarnitine Accumulation in GA1

Metabolic pathway disruption in Glutaric Aciduria Type I.

While the precise downstream signaling events are still under investigation, evidence suggests that the accumulated metabolites may exert their neurotoxic effects through pathways involving NMDA receptor activation and excitotoxicity.[9] Furthermore, acylcarnitines, as a class of molecules, have been shown to activate proinflammatory signaling pathways, which may also contribute to the pathology of GA1.[10][11]

Experimental Protocols: Quantification of Glutarylcarnitine using its Lithium Salt Standard

The lithium salt of glutarylcarnitine is the cornerstone of reliable quantification of this biomarker in clinical and research settings. The most common analytical technique employed is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) for enhanced specificity.

Preparation of Standard Solutions
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound salt and dissolve it in a precise volume of high-purity water or a suitable organic solvent (e.g., methanol). Store the stock solution at -20°C or below.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the appropriate solvent. These solutions will be used to create a calibration curve.

Sample Preparation from Biological Matrices (e.g., Dried Blood Spots)
  • Extraction: Punch a small disc from the dried blood spot and place it in a well of a microtiter plate. Add an extraction solution, typically a mixture of an organic solvent (e.g., methanol) containing a known concentration of an isotopically labeled internal standard (e.g., glutarylcarnitine-d3).

  • Derivatization (Optional but common): To improve chromatographic separation and ionization efficiency, the extracted acylcarnitines are often derivatized, for example, by esterification with butanolic HCl.[12]

  • Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in the mobile phase used for the LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: An aliquot of the reconstituted sample is injected into an LC system, typically equipped with a C8 or C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid, is used to separate glutarylcarnitine from other acylcarnitines and matrix components.

  • Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. Glutarylcarnitine is typically detected in positive ion mode using electrospray ionization (ESI). Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented, and a characteristic product ion is monitored.

Analytical_Workflow start Start dbs Dried Blood Spot Sample start->dbs standard_prep Prepare Glutarylcarnitine Lithium Salt Standards start->standard_prep extraction Extraction with Internal Standard dbs->extraction quantification Quantification against Calibration Curve standard_prep->quantification derivatization Derivatization (e.g., Butylation) extraction->derivatization reconstitution Evaporation & Reconstitution derivatization->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms lcms->quantification end End quantification->end

Analytical workflow for glutarylcarnitine quantification.

Downstream Signaling Consequences of Acylcarnitine Accumulation

The accumulation of acylcarnitines, including glutarylcarnitine, can have significant downstream cellular consequences. While the specific signaling pathways affected by glutarylcarnitine are an active area of research, studies on other acylcarnitines suggest a potential link to inflammatory processes. Long-chain acylcarnitines have been shown to activate proinflammatory signaling pathways, potentially through pattern recognition receptors (PRRs).[10][11] This can lead to the activation of downstream kinases such as JNK and ERK and the subsequent production of proinflammatory cytokines.

Proinflammatory_Signaling Acylcarnitine Acylcarnitine Accumulation (e.g., Glutarylcarnitine) PRR Pattern Recognition Receptors (PRRs)? Acylcarnitine->PRR MyD88 MyD88 PRR->MyD88 JNK_ERK JNK / ERK Phosphorylation MyD88->JNK_ERK NFkB NF-κB Activation MyD88->NFkB Cytokines Proinflammatory Cytokine Production (e.g., IL-6, TNF-α) JNK_ERK->Cytokines NFkB->Cytokines

Potential proinflammatory signaling by acylcarnitines.

Conclusion and Future Perspectives

The lithium salt of glutarylcarnitine holds a position of paramount significance in the study and diagnosis of Glutaric Aciduria Type I. Its well-defined physicochemical properties and stability have established it as the indispensable analytical standard for the accurate quantification of this critical biomarker. While the therapeutic significance of the lithium counter-ion itself in this context has not been established, the role of the salt form as a whole in enabling reliable diagnostics cannot be overstated. Future research may explore the development and characterization of other salt forms of glutarylcarnitine to determine if any offer advantages in terms of stability, solubility, or analytical performance. However, for the foreseeable future, this compound salt will remain a cornerstone in the laboratory diagnosis and management of GA1, directly impacting patient care and outcomes. Furthermore, a deeper understanding of the downstream signaling pathways affected by glutarylcarnitine accumulation will be crucial for the development of novel therapeutic strategies for this devastating disorder.

References

Glutarylcarnitine Lithium and Its Implication in Mitochondrial Dysfunction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarylcarnitine (B602354), an ester of glutaric acid and carnitine, is a key biomarker in the diagnosis of Glutaric Aciduria Type I (GA-I), an autosomal recessive inborn error of metabolism. GA-I is characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), leading to the accumulation of glutaryl-CoA and its metabolites, including glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine.[1] This accumulation is associated with progressive neurodegeneration and acute encephalopathic crises. Emerging evidence points towards mitochondrial dysfunction as a central pathological mechanism in GA-I, with glutarylcarnitine and its precursors implicated as key toxic agents.

This technical guide provides an in-depth analysis of the involvement of glutarylcarnitine, with a particular focus on its lithium salt, in mitochondrial dysfunction. While direct studies on glutarylcarnitine lithium are scarce, this document synthesizes the current understanding of the individual toxicities of the glutaryl moiety and lithium ions on mitochondrial function, offering a comprehensive overview for researchers and drug development professionals.

The Biochemical Pathway of Glutarylcarnitine Formation

In healthy individuals, the amino acids lysine, hydroxylysine, and tryptophan are metabolized, in part, to glutaryl-CoA. GCDH then catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA. In GA-I, the deficiency of GCDH leads to an accumulation of glutaryl-CoA in the mitochondrial matrix. To mitigate the toxic effects of this accumulation and to regenerate the pool of free Coenzyme A, glutaryl-CoA is conjugated with carnitine by carnitine acyltransferases to form glutarylcarnitine.[2] This glutarylcarnitine is then transported out of the mitochondria and can be excreted in the urine.[3]

Glutarylcarnitine Formation Pathway cluster_mito Mitochondrion Lys_Trp Lysine, Hydroxylysine, Tryptophan Glutaryl_CoA Glutaryl-CoA Lys_Trp->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Normal Metabolism GA_3HGA Glutaric Acid & 3-Hydroxyglutaric Acid Glutaryl_CoA->GA_3HGA Alternative Pathway Glutarylcarnitine Glutarylcarnitine Glutaryl_CoA->Glutarylcarnitine + Carnitine Blocked X Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Carnitine Carnitine Excretion Excretion Glutarylcarnitine->Excretion Mitochondrion Mitochondrial Matrix GA-I Block Deficient in GA-I

Biochemical pathway of glutarylcarnitine formation in the context of GA-I.

Quantitative Data on Mitochondrial Dysfunction

Direct quantitative data on the inhibitory effects of this compound on mitochondrial respiratory chain complexes is limited. However, studies on its metabolic precursors, glutaric acid and 3-hydroxyglutaric acid, as well as on lithium salts, provide valuable insights into its potential toxicity.

Table 1: Effects of Glutaric Acid on Mitochondrial Function

ParameterOrganism/SystemConcentrationEffectReference
CO₂ ProductionRat Cerebral Cortex0.5 - 3.0 mM~50% reduction[4]
ATP LevelsRat Cerebral Cortex3.0 mM~25% reduction[4]
Complex I + III ActivityRat Cerebral Cortex2.5 - 5.0 mM~25% inhibition[4]
Complex II + III ActivityRat Cerebral Cortex5.0 mM~25% inhibition[4]

Table 2: Effects of Lithium on Mitochondrial Function

ParameterOrganism/SystemCompoundConcentrationEffectReference
Complex I + III ActivityHuman Brain HomogenatesLithium Chloride1 mM165% increase[5]
Complex II + III ActivityHuman Brain HomogenatesLithium Chloride1 mM146% increase[5]
Complex II ActivityIsolated Rat Heart MitochondriaLithium IonConcentration-dependentInhibition[6]
Mitochondrial SwellingIsolated Rat Heart MitochondriaLithium IonConcentration-dependentInduction[6]
Mitochondrial Membrane PotentialSH-SY5Y cellsLithium Chloride1.2 mM (6 days)Increased[7]
ATP ProductionIsolated Rat Brain MitochondriaLithium< 0.5 mMDose-dependent inhibition

Table 3: Concentrations of Glutarylcarnitine in GA-I Patients

Fluid/TissueConditionConcentrationReference
Dried Blood SpotNewborn Screening1.15 µmol/L (median)
Dried Blood SpotAfter Dietary Treatment0.52 µmol/L (mean)[8]
UrineGA-I Patients14–522 mmol/mol creatinine[3]
SerumGA-I Patient1 mmol/L[9]

Mechanisms of Mitochondrial Dysfunction

The mitochondrial toxicity of this compound can be conceptualized as a dual assault arising from both the glutaryl moiety and the lithium cation.

Inhibition of the Electron Transport Chain (ETC)

The primary mechanism of mitochondrial dysfunction associated with the accumulation of glutaryl-CoA and its derivatives is the inhibition of the electron transport chain, leading to impaired ATP synthesis.

  • Glutaryl-CoA and Glutaric Acid: Studies have shown that glutaric acid inhibits the activity of Complex I and the combined activity of Complexes II and III in the brain, leading to a significant reduction in ATP production.[4] Glutaryl-CoA has been found to be an inhibitor of the alpha-ketoglutarate (B1197944) dehydrogenase complex, a crucial enzyme in the Krebs cycle that provides NADH for the ETC.[1]

  • Lithium: The effect of lithium on the ETC is complex and appears to be dose-dependent. At therapeutic concentrations (around 1 mM), lithium has been shown to increase the activity of respiratory chain complexes I and III in human brain tissue.[5] However, at higher concentrations, lithium can inhibit Complex II and induce mitochondrial swelling, indicative of mitochondrial distress.[6]

ETC Inhibition cluster_etc Electron Transport Chain cluster_krebs Krebs Cycle Glutaryl_CoA Glutaryl-CoA KGDHC α-KGDH Complex Glutaryl_CoA->KGDHC Inhibits Glutaric_Acid Glutaric Acid Complex_I Complex I Glutaric_Acid->Complex_I Inhibits Complex_II Complex II Glutaric_Acid->Complex_II Inhibits Complex_III Complex III Glutaric_Acid->Complex_III Inhibits Lithium_High Lithium (High Conc.) Lithium_High->Complex_II Inhibits Lithium_Low Lithium (Low Conc.) Lithium_Low->Complex_I Stimulates Lithium_Low->Complex_III Stimulates Complex_IV Complex IV ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Produces

Inhibition of the Electron Transport Chain by Glutaryl-CoA, Glutaric Acid, and Lithium.
Induction of Mitochondrial Permeability Transition (MPT)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane. Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and release of pro-apoptotic factors.

  • Glutaric Acid and 3-Hydroxyglutaric Acid: These dicarboxylic acids have been shown to induce mitochondrial depolarization, a key event preceding mPTP opening.[6] This effect is thought to be mediated by an increase in oxidative stress.

  • Lithium: At high concentrations, lithium can induce mitochondrial swelling, a hallmark of mPTP opening.[6] Conversely, at therapeutic concentrations, lithium has been shown to desensitize mitochondria to calcium-induced mPTP and reduce the release of cytochrome c.[10]

Generation of Reactive Oxygen Species (ROS)

Mitochondria are a major source of cellular ROS. Disruption of the ETC can lead to an overproduction of ROS, causing oxidative damage to mitochondrial components and other cellular structures.

  • Glutaric Acid and 3-Hydroxyglutaric Acid: The inhibition of the ETC by these metabolites can lead to electron leakage and the formation of superoxide (B77818) radicals.

  • Lithium: High concentrations of lithium have been associated with increased ROS formation in isolated mitochondria.[6]

MitochondrialDysfunction_Pathway cluster_Mitochondrion Mitochondrial Dysfunction Glutarylcarnitine_Lithium This compound Glutaryl_Moiety Glutaryl Moiety (Glutaric Acid, etc.) Glutarylcarnitine_Lithium->Glutaryl_Moiety Lithium_Ion Lithium Ion Glutarylcarnitine_Lithium->Lithium_Ion ETC_Inhibition ETC Inhibition (Complex I, II, III) Glutaryl_Moiety->ETC_Inhibition Lithium_Ion->ETC_Inhibition MPT_Opening MPT Pore Opening Lithium_Ion->MPT_Opening ATP_Depletion ATP Depletion ETC_Inhibition->ATP_Depletion ROS_Production Increased ROS Production ETC_Inhibition->ROS_Production ROS_Production->MPT_Opening Mito_Swelling Mitochondrial Swelling MPT_Opening->Mito_Swelling Cytochrome_C_Release Cytochrome c Release MPT_Opening->Cytochrome_C_Release Apoptosis Apoptosis Cytochrome_C_Release->Apoptosis Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis start Start: Hypothesis This compound induces mitochondrial dysfunction respiration Mitochondrial Respiration (Seahorse XF) start->respiration mpt mPTP Opening (Calcium Retention Capacity) start->mpt ros ROS Production (MitoSOX) start->ros ocr_analysis Analyze OCR Parameters respiration->ocr_analysis crc_analysis Calculate Calcium Retention Capacity mpt->crc_analysis ros_analysis Quantify Fluorescence ros->ros_analysis conclusion Conclusion: Characterize the dose-dependent effects of this compound on mitochondrial function ocr_analysis->conclusion crc_analysis->conclusion ros_analysis->conclusion

References

Exploratory Studies on the Therapeutic Potential of Lithium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

For over half a century, lithium has been a cornerstone in the treatment of bipolar disorder, valued for its mood-stabilizing properties.[1][2] However, a growing body of preclinical and clinical research is illuminating its potential beyond psychiatric applications, particularly in the realm of neuroprotection. Evidence suggests that lithium may offer therapeutic benefits for neurodegenerative conditions like Alzheimer's disease.[3][4] This technical guide provides an in-depth exploration of the core molecular mechanisms of lithium, presents quantitative data from key studies, details experimental protocols for its investigation, and visualizes the complex signaling pathways it modulates. The aim is to equip researchers and drug development professionals with a comprehensive resource to facilitate further exploration into the multifaceted therapeutic potential of lithium.

Core Molecular Mechanisms of Lithium

While the full scope of lithium's mechanism of action is still under investigation, two primary molecular targets have been extensively characterized: Glycogen (B147801) Synthase Kinase-3 beta (GSK-3β) and Inositol (B14025) Monophosphatase (IMPase).[2][5][6]

Inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β)

GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[7] Lithium inhibits GSK-3β through two known mechanisms:

  • Direct Inhibition: Lithium can act as a competitive inhibitor of magnesium ions (Mg2+), which are essential cofactors for GSK-3β's kinase activity.[5][8]

  • Indirect Inhibition: Lithium can also increase the inhibitory phosphorylation of GSK-3β at the Serine-9 residue.[8][9] This is thought to occur through the activation of upstream signaling pathways like the PI3K/Akt pathway.[9][10]

The inhibition of GSK-3β by lithium has far-reaching consequences, most notably its impact on the Wnt/β-catenin signaling pathway, which is crucial for neuronal development and plasticity. By inhibiting GSK-3β, lithium prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to regulate gene expression.[2]

The Inositol Depletion Hypothesis

Another well-established mechanism is the "inositol depletion theory."[5] Lithium directly inhibits inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPPase), enzymes critical for the recycling of inositol.[5][11][12] This inhibition leads to a reduction in cellular levels of myo-inositol, a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PIP2).[11][13] PIP2 is a key component of the phosphoinositide signaling pathway, which is activated by numerous neurotransmitter receptors. By depleting inositol, lithium dampens the signaling of hyperactive neurons, which is believed to contribute to its mood-stabilizing effects.[12] Furthermore, this mechanism has been linked to the induction of autophagy, a cellular process for clearing damaged proteins, suggesting a role in its neuroprotective effects.[13][14]

Quantitative Data

Preclinical Inhibitory Constants

The following table summarizes key in vitro inhibitory data for lithium against its primary targets.

Target EnzymeInhibitorIC50 / KiExperimental Context
Glycogen Synthase Kinase-3β (GSK-3β)Lithium (6Li)IC50: 6.883 mMDirect inhibition assay with recombinant GSK-3β.[15]
Glycogen Synthase Kinase-3β (GSK-3β)Lithium (7Li)IC50: 6.342 mMDirect inhibition assay with recombinant GSK-3β.[15]
Glycogen Synthase Kinase-3β (GSK-3β)LithiumIC50: ~2 mMIn vitro kinase assay.[9]
Inositol Monophosphatase (IMPase)LithiumKi: ~0.8 mMUncompetitive inhibition.

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate greater potency. The IC50 for lithium against GSK-3β can be influenced by the concentration of Mg2+ in the assay.[15]

Clinical Pharmacokinetics & Efficacy in Bipolar Disorder
ParameterValueNotes
Therapeutic Serum Concentration (Bipolar Disorder)0.5 - 1.2 mEq/LConcentrations used in the treatment of bipolar disorder.[16]
Modal Dose in Maintenance Therapy600 mg/dayFrom a 6-month study of adjunctive lithium therapy.[17]
Relapse Prevention (vs. Valproate)41% (Lithium) vs. 31% (Valproate)Results from the BALANCE study, showing a modest but statistically significant difference.[18]
Relapse Prevention (vs. Placebo)OR = 0.42Meta-analysis of 3 randomized controlled trials.[19]

Signaling Pathway and Workflow Visualizations

Lithium's Effect on the Wnt/β-catenin Signaling Pathway

G cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Complex Destruction Complex (Axin, APC, CK1) Dishevelled->Complex Inhibits GSK3b GSK-3β Complex->GSK3b Contains BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds to Gene Target Gene Transcription TCF_LEF->Gene Activates Lithium Lithium Lithium->GSK3b Inhibits

Caption: Lithium inhibits GSK-3β, preventing β-catenin degradation and promoting gene transcription.

The Inositol Depletion Pathway

G Receptor Gq-Coupled Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP2 IP2 IP3->IP2 Dephosphorylated by IPPase ER Endoplasmic Reticulum IP3->ER Binds to receptor on IP1 IP1 IP2->IP1 Inositol Free Inositol IP1->Inositol Dephosphorylated by IP1->Inositol Catalyzes IMPase IMPase Inositol->PIP2 Recycled into Lithium Lithium Lithium->IMPase Inhibits Ca Ca2+ Release ER->Ca

Caption: Lithium inhibits IMPase, leading to the depletion of free inositol and dampening PI signaling.

General Experimental Workflow for Lithium Studies

G start Hypothesis Generation in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Models in_vitro->cell_based data Data Analysis & Interpretation in_vitro->data sub_in_vitro • Enzyme Inhibition (GSK-3β, IMPase) • Binding Assays in_vitro->sub_in_vitro animal Animal Models cell_based->animal cell_based->data sub_cell • Neuronal Cultures • Cell Viability • Signaling Pathway Analysis cell_based->sub_cell pk_pd Pharmacokinetics/ Pharmacodynamics animal->pk_pd animal->data sub_animal • Behavioral Models (Mania, Depression) • Neurodegeneration Models (e.g., AD mice) animal->sub_animal clinical Clinical Trials pk_pd->clinical pk_pd->data clinical->data end Conclusion/ New Hypothesis data->end

Caption: A typical workflow for investigating the therapeutic potential of lithium and its analogs.

Experimental Protocols

Protocol: In Vitro GSK-3β Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kits and common laboratory practices for measuring GSK-3β kinase activity.[7][20]

Objective: To quantify the kinase activity of recombinant GSK-3β and assess the inhibitory potential of lithium.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • 5x Kinase Assay Buffer

  • ATP solution (e.g., 500 µM)

  • Dithiothreitol (DTT)

  • Lithium Chloride (LiCl) solution (for inhibitor testing)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water. Add DTT to a final concentration of 2 mM.[7]

    • Prepare a master mix containing 1x Kinase Assay Buffer, the GSK-3β substrate peptide, and water.[7]

    • Dilute the recombinant GSK-3β enzyme to the desired working concentration (e.g., 0.6 ng/µL) using 1x Kinase Assay Buffer.[7]

    • Prepare serial dilutions of LiCl for determining the IC50. A suitable vehicle control (e.g., water) must be included.

  • Assay Setup (per well):

    • Add 20 µL of the master mix to each well.[7]

    • Add 5 µL of the test inhibitor (LiCl dilutions) or vehicle control to the appropriate wells.[7]

    • To initiate the reaction, add 20 µL of the diluted GSK-3β enzyme to all wells except the "No Enzyme Control".[7]

    • Add 5 µL of ATP solution to all wells except the "Blank" wells. Add 5 µL of distilled water to the "Blank" wells.[7]

  • Incubation:

    • Incubate the plate at 30°C for 30-45 minutes.[7][21]

  • Signal Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[20]

    • Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[20]

    • Read the luminescence using a plate reader.[7]

  • Data Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate the percent inhibition for each LiCl concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the LiCl concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Protocol: Measurement of Intracellular myo-Inositol (Fluorometric)

This protocol is based on commercially available kits for the fluorometric determination of myo-inositol.[22]

Objective: To quantify the concentration of myo-inositol in cell lysates following treatment with lithium.

Materials:

  • myo-Inositol Assay Kit (Fluorometric), containing Assay Buffer, Enzyme Mix, Developer, and Probe.

  • myo-Inositol Standard

  • Cultured cells (e.g., neuronal cell line)

  • Lithium Chloride (LiCl)

  • Phosphate-Buffered Saline (PBS)

  • 10 kDa Molecular Weight Cut-Off (MWCO) spin columns

  • White, opaque 96-well microplates

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere.

    • Treat cells with various concentrations of LiCl or a vehicle control for a predetermined time period (e.g., 24-48 hours).

  • Sample Preparation:

    • Harvest the cells (e.g., 1x10^6 cells per sample) and wash with ice-cold PBS.

    • Homogenize the cell pellet in 100 µL of ice-cold Inositol Assay Buffer.[22]

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[22]

    • Transfer the supernatant to a new tube. For samples with high glucose, a clean-up step may be required as per the kit instructions.[22]

    • Deproteinize the sample by filtering through a 10 kDa MWCO spin column. Collect the filtrate.[22]

  • Standard Curve Preparation:

    • Prepare a standard curve of myo-inositol (e.g., 0 to 500 pmol/well) by making serial dilutions of the Inositol Standard in Assay Buffer as per the kit's instructions.[22]

  • Assay Procedure:

    • Add 2-20 µL of the deproteinized cell lysate filtrate to duplicate wells of a 96-well white plate. Adjust the volume in each well to 50 µL with Assay Buffer.[22]

    • Prepare a Reaction Mix containing Assay Buffer, Inositol Enzyme Mix, Inositol Developer, and the Probe according to the kit's protocol.[22]

    • Add 50 µL of the Reaction Mix to each well containing the standards and samples.

    • Mix well and incubate at 37°C for 30 minutes, protected from light.[22]

  • Measurement:

    • Record the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[22]

  • Data Analysis:

    • Subtract the 0 standard reading from all standard readings and plot the standard curve.

    • If a sample background control is used, subtract this reading from the sample reading.

    • Apply the corrected sample fluorescence values to the standard curve to determine the amount of myo-inositol in each sample.

    • Normalize the results to the initial cell number or protein concentration of the lysate.

Conclusion and Future Directions

The therapeutic potential of lithium extends far beyond its established role in psychiatry. Its ability to modulate fundamental cellular processes through the inhibition of GSK-3β and IMPase provides a strong rationale for its exploration in neurodegenerative disorders and other conditions.[3][23] Long-term lithium treatment has been associated with the preservation of brain structure in patients with bipolar disorder, including arresting or even reversing the reduction of gray matter volume.[24] Furthermore, preliminary studies have suggested that even low-dose lithium may slow the progression of Alzheimer's disease.[24]

Future research should focus on several key areas:

  • Development of Selective Inhibitors: While lithium is effective, its narrow therapeutic index and potential for side effects are significant drawbacks. The development of more specific inhibitors of GSK-3β or IMPase could offer improved safety profiles.

  • Elucidation of Downstream Effects: A deeper understanding of the downstream consequences of GSK-3β and IMPase inhibition is needed to fully grasp lithium's therapeutic and adverse effects.

  • Biomarker Discovery: Identifying biomarkers that predict a patient's response to lithium would enable more personalized treatment strategies, particularly in the context of neurodegenerative diseases.

  • Long-Term Clinical Trials: Well-designed, long-term clinical trials are essential to definitively establish the efficacy of lithium in slowing or preventing cognitive decline in at-risk populations and those with early-stage neurodegenerative disease.[25]

By leveraging the detailed methodologies and foundational knowledge presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable ion.

References

Methodological & Application

Application Note: Quantification of Glutarylcarnitine Lithium by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarylcarnitine (B602354) is a critical biomarker for the diagnosis and monitoring of Glutaric Acidemia Type I (GA-1), an inherited metabolic disorder affecting the catabolism of lysine (B10760008), hydroxylysine, and tryptophan. Accurate and sensitive quantification of glutarylcarnitine in biological matrices such as plasma and urine is essential for clinical diagnosis and for evaluating the efficacy of therapeutic interventions in drug development. This application note provides a detailed protocol for the quantification of glutarylcarnitine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Experimental Workflow

The overall experimental workflow for the quantification of glutarylcarnitine is depicted below. The process begins with sample collection and preparation, followed by instrumental analysis and data processing.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Urine) add_is Add Internal Standard (d6-C5-DC) sample->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down1 Dry Down supernatant->dry_down1 derivatization Derivatization (n-butanol-HCl) dry_down1->derivatization dry_down2 Dry Down derivatization->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute lc_injection Inject Sample onto LC System reconstitute->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection MS/MS Detection (MRM) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Glutarylcarnitine calibration_curve->quantification

Caption: Experimental workflow for glutarylcarnitine quantification.

Quantitative Data Summary

The following tables summarize representative quantitative data for glutarylcarnitine concentrations in plasma and urine from healthy controls and patients with Glutaric Acidemia Type I (GA-1).

Table 1: Glutarylcarnitine Concentrations in Human Plasma

CohortConcentration (µmol/L)Reference Range
Healthy Controls< 0.09< 0.09 µmol/L[1]
GA-1 Patients0.02 - 0.08 (in 9 of 10 cases)[1]

Note: Plasma glutarylcarnitine can sometimes be within the normal range in GA-1 patients, highlighting the importance of urine analysis.

Table 2: Glutarylcarnitine Concentrations in Human Urine

CohortConcentration (mmol/mol creatinine)Reference Range
Healthy Controls< 5.2< 5.2 mmol/mol creatinine[1][2]
GA-1 Patients14 - 522[1][2]
Controls with Glutaric AciduriaNormal

Experimental Protocols

This section provides a detailed methodology for the quantification of glutarylcarnitine in human plasma or urine.

Materials and Reagents
  • Glutarylcarnitine lithium salt (analytical standard)

  • Glutarylcarnitine-d6 (d6-C5-DC) or other suitable deuterated internal standard

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • n-butanol

  • Acetyl chloride

  • Human plasma/urine (for calibration standards and quality controls)

Equipment
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reverse-phase)

  • Microcentrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Pipettes and general laboratory consumables

Sample Preparation
  • Sample Spiking: To 50 µL of plasma or urine, add the internal standard (e.g., d6-C5-DC) to a final concentration of 1 µM.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to each sample.

  • Vortexing and Incubation: Vortex the samples for 30 seconds and incubate at 4°C for 20 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization (Butylation): Add 100 µL of 3N n-butanol-HCl (prepared by slowly adding acetyl chloride to n-butanol). Incubate at 65°C for 15 minutes.[1] This step converts the carboxyl groups to butyl esters, which can improve chromatographic retention and ionization efficiency.[1]

  • Second Drying Step: Dry the samples again under nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-15 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Glutarylcarnitine (butylated): Precursor ion (m/z) 388.3 -> Product ion (m/z) 85.1[1]

    • Glutarylcarnitine-d6 (butylated, Internal Standard): Precursor ion (m/z) 394.2 -> Product ion (m/z) 85.1[1]

    • Alternative specific transition for butylated glutarylcarnitine to distinguish from isomers: m/z 388 -> m/z 115[2][3]

  • Collision Energy and other MS parameters: Optimize for the specific instrument used.

Calibration Curve and Quantification
  • Prepare a series of calibration standards by spiking known concentrations of this compound salt into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution).

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation protocol.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.

  • Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.

  • Determine the concentration of glutarylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Logical Relationships

The quantification of glutarylcarnitine is directly related to the metabolic pathway of lysine and tryptophan. A deficiency in the enzyme glutaryl-CoA dehydrogenase leads to an accumulation of glutaryl-CoA, which is then converted to glutarylcarnitine.

pathway lysine Lysine, Tryptophan glutaryl_coa Glutaryl-CoA lysine->glutaryl_coa enzyme Glutaryl-CoA Dehydrogenase glutaryl_coa->enzyme Deficiency in GA-1 glutarylcarnitine Glutarylcarnitine (Accumulates) glutaryl_coa->glutarylcarnitine downstream Downstream Metabolism enzyme->downstream carnitine Carnitine carnitine->glutarylcarnitine excretion Urinary Excretion glutarylcarnitine->excretion

Caption: Simplified metabolic pathway leading to glutarylcarnitine accumulation.

Conclusion

This application note provides a robust and detailed LC-MS/MS method for the quantification of this compound in biological samples. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to deliver accurate and precise results, making it suitable for both clinical diagnostic and research applications in the field of drug development for metabolic disorders.

References

Application Note and Protocol for the Use of Glutarylcarnitine as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarylcarnitine (B602354) is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, most notably Glutaric Acidemia Type I (GA-I).[1][2][3][4][5] Quantitative analysis of glutarylcarnitine in biological matrices such as plasma, urine, and dried blood spots is essential for clinical diagnostics and research. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[6][7][8][9] This document provides a detailed protocol for the use of a stable isotope-labeled glutarylcarnitine, such as Glutarylcarnitine-d3 or Glutarylcarnitine-¹³C,d₃, as an internal standard for quantification of endogenous glutarylcarnitine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the user specified "Glutarylcarnitine lithium", the lithium salt form is a common counter-ion for the commercially available standard and does not alter the fundamental analytical protocol. The protocol will refer to the stable isotope-labeled form as the internal standard (IS).

Principle

The method employs a stable isotope dilution LC-MS/MS approach. A known concentration of the stable isotope-labeled internal standard (e.g., Glutarylcarnitine-d3) is added to the biological sample at the beginning of the sample preparation process. The endogenous (unlabeled) glutarylcarnitine and the labeled internal standard are co-extracted, derivatized, and analyzed by LC-MS/MS. The ratio of the signal intensity of the endogenous analyte to the internal standard is used to calculate the concentration of the endogenous glutarylcarnitine in the sample, based on a calibration curve prepared with known concentrations of unlabeled glutarylcarnitine and a fixed concentration of the internal standard.

Materials and Reagents

Reagent/MaterialGradeSupplier
Glutarylcarnitine (Analyte)Analytical StandardMedChemExpress or equivalent
Glutarylcarnitine-d3 (Internal Standard)≥98% isotopic purityMedChemExpress, Cayman Chemical, or equivalent
Methanol (B129727)HPLC GradeFisher Scientific or equivalent
Acetonitrile (B52724)HPLC GradeFisher Scientific or equivalent
n-ButanolReagent GradeSigma-Aldrich or equivalent
Acetyl ChlorideReagent GradeSigma-Aldrich or equivalent
Formic AcidLC-MS GradeThermo Fisher Scientific or equivalent
Ammonium AcetateLC-MS GradeThermo Fisher Scientific or equivalent
WaterDeionized, 18 MΩ·cmMillipore Milli-Q or equivalent
96-well platesPolypropyleneEppendorf or equivalent
CentrifugeCapable of 4000 x gBeckman Coulter or equivalent
Nitrogen EvaporatorOrganomation Associates or equivalent
Heating BlockVWR or equivalent

Experimental Protocols

Preparation of Stock and Working Solutions

4.1.1. Analyte Stock Solution (1 mg/mL):

  • Weigh 1 mg of Glutarylcarnitine analytical standard and dissolve in 1 mL of 80% methanol.

  • Store at -20°C.

4.1.2. Internal Standard Stock Solution (1 mg/mL):

  • Weigh 1 mg of Glutarylcarnitine-d3 and dissolve in 1 mL of 80% methanol.

  • Store at -20°C.

4.1.3. Working Solutions:

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock Solution with 80% methanol to achieve a concentration range of 0.1 µM to 100 µM.

  • Internal Standard Working Solution (10 µM): Dilute the Internal Standard Stock Solution with 80% methanol.

Sample Preparation

4.2.1. Plasma/Serum:

  • To 50 µL of plasma/serum in a 1.5 mL microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (10 µM).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or a well of a 96-well plate.

4.2.2. Urine:

  • Thaw and vortex urine samples.

  • Centrifuge at 2000 x g for 5 minutes to remove sediment.

  • To 50 µL of supernatant, add 10 µL of the Internal Standard Working Solution (10 µM).

  • Add 200 µL of 80% methanol.

  • Vortex for 30 seconds.

4.2.3. Dried Blood Spots (DBS):

  • Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.

  • Add 150 µL of an extraction solution containing the Internal Standard Working Solution (e.g., 10 µM Glutarylcarnitine-d3 in 80% methanol).

  • Agitate the plate on a shaker for 35 minutes.[10]

  • Transfer the extract to another 96-well plate.

Derivatization (Butylation)
  • Evaporate the supernatant/extract from the sample preparation step to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of 3N HCl in n-butanol (prepared by slowly adding acetyl chloride to cold n-butanol).

  • Seal the plate/tubes and heat at 65°C for 15 minutes.[1][7]

  • Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5-10 µL
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
MRM Transitions
Butylated GlutarylcarnitinePrecursor Ion (m/z): 388.3, Product Ion (m/z): 85.1 or 115.1[11]
Butylated Glutarylcarnitine-d3 (IS)Precursor Ion (m/z): 391.3, Product Ion (m/z): 85.1 or 115.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Data Analysis and Quantification

  • Integrate the peak areas for the endogenous glutarylcarnitine and the internal standard.

  • Calculate the peak area ratio (Endogenous Analyte / Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of glutarylcarnitine in the samples by interpolating their peak area ratios from the calibration curve.

Quality Control and Acceptance Criteria

ParameterAcceptance Criteria
Calibration Curve
Linearity (r²)≥ 0.99
RangeShould cover the expected concentration range of the samples
Quality Control Samples
AccuracyWithin ±15% of the nominal concentration (±20% for LLOQ)
Precision (%CV)≤ 15% (≤ 20% for LLOQ)

Diagrams

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Urine, DBS) add_is Add Internal Standard (Glutarylcarnitine-d3) sample->add_is extract Protein Precipitation & Extraction add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Evaporate to Dryness supernatant->dry_down1 Transfer add_reagent Add 3N HCl in n-Butanol dry_down1->add_reagent heat Heat at 65°C add_reagent->heat dry_down2 Evaporate to Dryness heat->dry_down2 reconstitute Reconstitute in Mobile Phase dry_down2->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms Inject data Data Processing & Quantification lc_ms->data

Caption: Experimental workflow for the quantification of Glutarylcarnitine.

G Glutaryl_CoA Glutaryl-CoA Glutarylcarnitine Glutarylcarnitine (Analyte) Glutaryl_CoA->Glutarylcarnitine CPT2 Carnitine Carnitine Carnitine->Glutarylcarnitine LC_MS LC-MS/MS Glutarylcarnitine->LC_MS Glutarylcarnitine_IS Glutarylcarnitine-d3 (Internal Standard) Glutarylcarnitine_IS->LC_MS Ratio Peak Area Ratio LC_MS->Ratio Quantification Quantification Ratio->Quantification

Caption: Logical relationship for internal standard-based quantification.

References

Application Notes and Protocols for Tandem Mass Spectrometry in Newborn Screening of Glutarylcarnitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening for inborn errors of metabolism is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe and irreversible health complications. Glutaric acidemia type 1 (GA1) is an autosomal recessive metabolic disorder caused by the deficiency of the enzyme glutaryl-CoA dehydrogenase. This deficiency disrupts the normal breakdown of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid and 3-hydroxyglutaric acid. The hallmark biochemical marker for GA1 in newborn screening is the elevated level of glutarylcarnitine (B602354) (C5DC). Tandem mass spectrometry (MS/MS) has become the gold standard for high-throughput analysis of acylcarnitines, including glutarylcarnitine, from dried blood spots (DBS), enabling rapid and sensitive screening of newborns for GA1.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the quantification of glutarylcarnitine in newborn screening samples using tandem mass spectrometry.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway affected in Glutaric Acidemia Type 1 and the general experimental workflow for newborn screening of glutarylcarnitine by tandem mass spectrometry.

Glutaric Acidemia Type 1 Metabolic Pathway Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GlutaricAcid Glutaric Acid GlutarylCoA->GlutaricAcid Accumulates CPT Carnitine Acyltransferases GlutarylCoA->CPT CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA GA1 Glutaric Acidemia Type 1 (GA1) GCDH->GA1 Deficiency ThreeHydroxyglutaricAcid 3-Hydroxyglutaric Acid GlutaricAcid->ThreeHydroxyglutaricAcid Glutarylcarnitine Glutarylcarnitine (C5DC) Carnitine Carnitine Carnitine->CPT CPT->Glutarylcarnitine Conjugation

Metabolic pathway of Glutaric Acidemia Type 1.

Newborn Screening Workflow for Glutarylcarnitine cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical DBS Dried Blood Spot (DBS) Collection (Heel Prick) Punch DBS Punch (3mm) DBS->Punch Extraction Extraction with Internal Standards Punch->Extraction Derivatization Derivatization (Butanolic HCl) Extraction->Derivatization MS Tandem Mass Spectrometry (MS/MS) Analysis Derivatization->MS DataProcessing Data Processing & Quantification MS->DataProcessing Review Data Review & Interpretation DataProcessing->Review Report Reporting of Results Review->Report

Experimental workflow for newborn screening.

Data Presentation

The following tables summarize the key quantitative data for the tandem mass spectrometry-based analysis of glutarylcarnitine.

Table 1: Mass Spectrometry Parameters for Glutarylcarnitine (C5DC) Analysis

AnalyteDerivatizationPrecursor Ion (m/z)Product Ion (m/z)Internal StandardInternal Standard Precursor Ion (m/z)Internal Standard Product Ion (m/z)
Glutarylcarnitine (C5DC)Butyl Ester388.385.1d3-Octanoylcarnitine (C8-d3)347.385.1
Glutarylcarnitine (C5DC) - SpecificButyl Ester388.3115.1d3-Octanoylcarnitine (C8-d3)347.385.1

Note: The m/z 388 -> 85 transition is commonly used for screening, while the m/z 388 -> 115 transition offers greater specificity to distinguish glutarylcarnitine from isobaric interferences.[3] While a deuterated glutarylcarnitine internal standard is ideal, deuterated octanoylcarnitine (B1202733) is commonly used in multiplexed acylcarnitine panels.

Table 2: Representative Quality Control (QC) Sample Concentrations and Acceptance Criteria

QC LevelGlutarylcarnitine (µmol/L)Acceptance Criteria (Bias)Acceptance Criteria (Precision, %CV)
Low0.5± 25%≤ 20%
Medium2.0± 20%≤ 15%
High10.0± 15%≤ 10%

Note: These are representative ranges and criteria. Each laboratory should establish its own ranges based on internal validation studies.

Table 3: Typical Newborn Screening Cutoff Values for Glutarylcarnitine

AnalyteScreening Cutoff (µmol/L)
Glutarylcarnitine (C5DC)> 0.4

Note: Cutoff values may vary between different screening programs and should be established and periodically reviewed by each laboratory.

Experimental Protocols

Sample Preparation from Dried Blood Spots
  • Punching: A 3 mm disc is punched from the dried blood spot specimen into a 96-well microtiter plate.

  • Extraction: To each well containing a DBS punch, add 100 µL of the extraction solution. The extraction solution consists of a mixture of methanol (B129727) and water (typically 80:20 v/v) containing a known concentration of the deuterated internal standards (e.g., d3-octanoylcarnitine).

  • Incubation: The plate is sealed and incubated at room temperature for 30 minutes with gentle shaking to facilitate the extraction of acylcarnitines.

  • Evaporation: After incubation, the supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen at approximately 40°C.

Derivatization
  • Reagent Addition: To each dried extract, add 50 µL of 3N butanolic hydrochloride (HCl).

  • Incubation: The plate is sealed and incubated at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters.

  • Evaporation: The derivatization reagent is evaporated to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: The dried residue is reconstituted in 100 µL of the mobile phase used for the MS/MS analysis. The plate is then sealed and ready for injection.

Tandem Mass Spectrometry Analysis
  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used. The instrument is typically coupled with a flow injection analysis (FIA) system or a liquid chromatography (LC) system for sample introduction.

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is used.

  • Scan Mode: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for glutarylcarnitine and the internal standard as detailed in Table 1.

  • Data Acquisition: Data is acquired for each sample, typically for 1-2 minutes per sample in FIA-MS/MS.

Data Analysis and Interpretation
  • Quantification: The concentration of glutarylcarnitine in each sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve generated from samples with known concentrations of glutarylcarnitine.

  • Cutoff Comparison: The calculated glutarylcarnitine concentration for each newborn sample is compared to the established cutoff value (see Table 3).

  • Result Interpretation:

    • Within Normal Limits: Samples with glutarylcarnitine concentrations below the cutoff are reported as "within normal limits."

    • Presumptive Positive: Samples with glutarylcarnitine concentrations above the cutoff are considered "presumptive positive" for GA1.

  • Follow-up: Presumptive positive results require prompt follow-up, including repeat testing and further confirmatory diagnostic tests, such as urine organic acid analysis and genetic testing.

Conclusion

Tandem mass spectrometry is a powerful and essential tool for the high-throughput screening of newborns for Glutaric Acidemia Type 1. The method described provides a robust and sensitive approach for the quantification of glutarylcarnitine from dried blood spots. Adherence to detailed protocols, rigorous quality control, and appropriate interpretation of results are paramount to the success of newborn screening programs in identifying affected infants and enabling early therapeutic intervention.

References

Application Note: Improved Mass Spectrometric Detection of Glutarylcarnitine via Butyl Ester Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in newborn screening, metabolic disorder research, and clinical diagnostics.

Introduction

Glutarylcarnitine (B602354) (C5-DC) is a critical biomarker for the diagnosis of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder affecting the catabolism of lysine, hydroxylysine, and tryptophan.[1] Timely and accurate quantification of C5-DC in biological samples, such as dried blood spots (DBS) and urine, is essential for early diagnosis and intervention to prevent severe neurological damage.[2][3]

However, direct analysis of underivatized glutarylcarnitine by tandem mass spectrometry (MS/MS) presents significant analytical challenges. These challenges include poor ionization efficiency and potential isobaric and isomeric interferences, which can lead to false-positive or false-negative results.[4][5] Derivatization of glutarylcarnitine to its butyl ester form significantly enhances its physicochemical properties for MS/MS analysis, leading to improved sensitivity, specificity, and reliability.[5][6]

This application note provides a detailed protocol for the butylation of glutarylcarnitine and highlights the quantitative improvements achieved for its detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The primary issue with glutarylcarnitine analysis is its zwitterionic nature at physiological pH, which can suppress its ionization in an electrospray source. Furthermore, flow injection analysis, a high-throughput method, does not separate C5-DC from its isomers, such as 3-hydroxydecanoylcarnitine (C10-OH).[4][5][7]

The derivatization process involves an esterification reaction where the two carboxylic acid groups of glutarylcarnitine react with butanol in an acidic medium (e.g., using butanolic HCl) to form glutarylcarnitine dibutyl ester.[4][8] This chemical modification achieves two key objectives:

  • Increased Hydrophobicity: The addition of butyl groups increases the molecule's hydrophobicity, which improves its retention and separation on reverse-phase liquid chromatography (LC) columns. This allows for the chromatographic resolution of C5-DC from interfering isomers.[4][7]

  • Enhanced Ionization Efficiency: Butylation neutralizes the negative charges of the carboxyl groups and results in a molecule with a permanent positive charge on the quaternary amine of the carnitine moiety. This significantly enhances its ionization efficiency in positive mode electrospray ionization (ESI), leading to a much stronger signal in the mass spectrometer.[6]

The resulting butylated C5-DC can be sensitively detected using Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer.[4]

Experimental Protocol: Butyl Ester Derivatization

This protocol outlines the procedure for the derivatization of glutarylcarnitine from a dried blood spot sample.

Materials and Reagents:

  • Dried Blood Spot (DBS) punches (3 mm)

  • Internal Standard (IS) solution (e.g., d3-Glutarylcarnitine in methanol)

  • Methanol (B129727), HPLC grade

  • 3 N Butanolic Hydrochloride (HCl)

  • Nitrogen gas supply for evaporation

  • Mobile phase for LC-MS/MS reconstitution

  • 96-well microtiter plates

  • Plate shaker and heater

Procedure:

  • Sample Preparation: Place a 3 mm punch from a dried blood spot card into a well of a 96-well plate.

  • Internal Standard Addition: Add 100 µL of the methanolic internal standard solution to each well. This solution is used to correct for analytical variability.

  • Extraction: Cover the plate and agitate on a plate shaker for 30 minutes at room temperature to extract the acylcarnitines from the DBS punch.

  • Evaporation: Transfer the methanol extract to a new 96-well plate. Dry the extract completely under a gentle stream of nitrogen gas at approximately 40-50°C.

  • Derivatization:

    • Add 60 µL of 3 N Butanolic HCl to each dried sample well.

    • Seal the plate securely.

    • Incubate the plate at 65°C for 20 minutes to allow the esterification reaction to proceed.

  • Final Evaporation: After incubation, remove the seal and dry the samples again completely under a stream of nitrogen gas at 40-50°C.

  • Reconstitution: Reconstitute the dried, derivatized residue in 100 µL of the appropriate mobile phase for LC-MS/MS analysis.

  • Analysis: Seal the plate, vortex briefly, and place it in the autosampler for injection into the LC-MS/MS system.

Mass Spectrometric Analysis

Analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Chromatography: Separation is achieved on a C18 reverse-phase column to resolve derivatized C5-DC from potential interferences.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific mass transitions for butylated glutarylcarnitine are crucial for specific detection.

    • Common Transition: The precursor ion of m/z 388 (M+H)+ for butylated C5-DC fragments to a product ion of m/z 85.[2][5]

    • Specific Transition: To distinguish C5-DC from the C10-OH isomer, a more specific product ion of m/z 115 is monitored (m/z 388 -> 115).[5] The interfering isomer C10-OH can be monitored in its underivatized form (m/z 332 -> 85).[5]

Data and Results

Derivatization significantly improves the analytical performance for glutarylcarnitine quantification. The butylation procedure enhances the lower limit of quantification (LOQ), allowing for the reliable detection of even the low-excretor variants of GA-I.[5]

Analyte FormPrecursor Ion (m/z)Product Ion (m/z)Lower Limit of Quantification (LOQ)Key Advantage
Underivatized C5-DC276.185.1Higher / Not specifiedNot Recommended
Butylated C5-DC 388.3 115.1 0.025 µM [5]High specificity, separates from C10-OH isomer, improved sensitivity [5]
Butylated C5-DC388.385.1Not specifiedCommonly used but less specific than 388 -> 115 transition[5]
Underivatized C10-OH332.285.1Not specifiedUsed to confirm interference[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to final analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis p1 DBS Punch (3mm) p2 Add Methanol & Internal Standard p1->p2 p3 Extract Acylcarnitines (30 min) p2->p3 p4 Evaporate to Dryness (N2) p3->p4 d1 Add 3N Butanolic HCl p4->d1 d2 Incubate (65°C, 20 min) d1->d2 d3 Evaporate to Dryness (N2) d2->d3 a1 Reconstitute in Mobile Phase d3->a1 a2 Inject into LC-MS/MS a1->a2 a3 MRM Detection (m/z 388 -> 115) a2->a3

Caption: Workflow for C5-DC analysis via butylation.

Rationale for Derivatization

This diagram explains the analytical problems associated with underivatized glutarylcarnitine and how butyl ester derivatization provides a solution.

G cluster_problem Analytical Challenges (Underivatized C5-DC) cluster_solution Benefits of Butylation prob1 Poor ESI+ Ionization deriv Butyl Ester Derivatization prob1->deriv prob2 Isobaric/Isomeric Interference (e.g., C10-OH) prob2->deriv prob3 Poor LC Retention prob3->deriv sol1 Enhanced Ionization Efficiency sol2 Chromatographic Separation sol3 Increased Hydrophobicity deriv->sol1 deriv->sol2 deriv->sol3

Caption: Problem-solution map for C5-DC derivatization.

Conclusion

The butylation of glutarylcarnitine is an essential and robust derivatization strategy that overcomes the inherent analytical difficulties associated with its direct measurement by mass spectrometry. This method significantly improves the sensitivity and, crucially, the specificity of C5-DC detection by enabling chromatographic separation from isomers and enhancing ionization efficiency.[5][6] The protocol described herein is a validated approach that allows for the reliable quantification of glutarylcarnitine, making it highly suitable for high-throughput newborn screening programs and clinical diagnostic laboratories monitoring patients with Glutaric Aciduria Type I.

References

Application Note & Protocol: High-Throughput Analysis of Acylcarnitines in Dried Blood Spots Using Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acylcarnitines are essential intermediates in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The analysis of acylcarnitine profiles in biological samples, particularly in dried blood spots (DBS), is a cornerstone of newborn screening programs worldwide. This high-throughput method allows for the early detection of numerous inborn errors of metabolism, including fatty acid oxidation disorders and organic acidurias. Flow-injection analysis coupled with tandem mass spectrometry (FIA-MS/MS) offers a rapid, sensitive, and specific method for the simultaneous quantification of a panel of acylcarnitines, enabling the timely diagnosis and intervention for these potentially life-threatening conditions.[1][2][3][4]

This document provides a detailed protocol for the high-throughput analysis of acylcarnitines from dried blood spots using FIA-MS/MS. It includes a comprehensive experimental workflow, from sample preparation to data acquisition and analysis, as well as representative quantitative performance data.

Metabolic Pathway of Acylcarnitine Formation

Acylcarnitines are formed during the process of fatty acid oxidation. Fatty acids are first activated to acyl-CoA, which is then esterified to carnitine by carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane. The resulting acylcarnitine is transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to acyl-CoA, which then enters the β-oxidation spiral.

Fatty_Acid_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty_Acid Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase CPT1 CPT1 Acyl_CoA->CPT1 Acylcarnitine_IMS Acylcarnitine CPT1->Acylcarnitine_IMS CACT CACT Acylcarnitine_IMS->CACT Acylcarnitine_Matrix Acylcarnitine CACT->Acylcarnitine_Matrix CPT2 CPT2 Acylcarnitine_Matrix->CPT2 Acyl_CoA_Matrix Acyl-CoA Beta_Oxidation β-Oxidation Acyl_CoA_Matrix->Beta_Oxidation CPT2->Acyl_CoA_Matrix Carnitine_Matrix Carnitine CPT2->Carnitine_Matrix Carnitine_Cytosol Carnitine Carnitine_Cytosol->CPT1 CoA_Matrix CoA CoA_Matrix->CPT2 Carnitine_Matrix->CACT

Caption: Fatty acid transport into the mitochondria via the carnitine shuttle.

Experimental Workflow

The high-throughput analysis of acylcarnitines from dried blood spots involves several key steps, from sample collection to final data analysis. The following diagram outlines the typical experimental workflow.

FIA_MS_MS_Workflow DBS_Collection 1. Dried Blood Spot (DBS) Collection and Punching Extraction 2. Extraction with Internal Standards DBS_Collection->Extraction Derivatization 3. Derivatization (Butylation) Extraction->Derivatization Reconstitution 4. Reconstitution Derivatization->Reconstitution FIA_MS_MS 5. Flow-Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) Reconstitution->FIA_MS_MS Data_Analysis 6. Data Acquisition and Analysis FIA_MS_MS->Data_Analysis

Caption: Experimental workflow for acylcarnitine analysis by FIA-MS/MS.

Detailed Experimental Protocol

This protocol is adapted from established methods for newborn screening.[2][5]

1. Materials and Reagents

  • Dried blood spot punches (3.2 mm)

  • 96-well microtiter plates

  • Methanol (B129727) (HPLC grade)

  • n-Butanol (HPLC grade)

  • Acetyl chloride

  • Stable isotope-labeled internal standard (IS) solution containing a mixture of acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d8-octanoylcarnitine, etc.)

  • Mobile phase for FIA-MS/MS

  • Nitrogen gas supply

2. Sample Preparation

  • DBS Punching: Punch a 3.2 mm disc from the center of the dried blood spot into a 96-well microtiter plate.

  • Extraction: To each well containing a DBS punch, add 100 µL of methanol containing the stable isotope-labeled internal standards.

  • Incubation: Seal the plate and incubate at 45°C for 45 minutes with shaking at 700 rpm.[5]

  • Supernatant Transfer: After incubation, carefully transfer the methanol extract to a new 96-well plate.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.

3. Derivatization (Butylation)

While underivatized methods exist, butylation is a common procedure to enhance the stability and ionization efficiency of acylcarnitines.[3][6]

  • Reagent Preparation: Prepare a 3N butanolic-HCl solution by slowly adding acetyl chloride to n-butanol in a fume hood.

  • Derivatization Reaction: Add 50 µL of the 3N butanolic-HCl to each dried sample well.

  • Incubation: Seal the plate and incubate at 65°C for 15 minutes.

  • Drying: Evaporate the butanolic-HCl to dryness under a gentle stream of nitrogen gas at approximately 40°C.

4. Reconstitution

  • Reconstitute the dried, derivatized sample residue in 100 µL of the mobile phase used for FIA-MS/MS analysis.

  • Seal the plate and mix gently before placing it in the autosampler of the mass spectrometer.

5. FIA-MS/MS Analysis

  • Instrumentation: Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source and a flow injection system.

  • Flow Injection: Inject a small volume (e.g., 10 µL) of the reconstituted sample into the mobile phase stream that flows directly into the mass spectrometer's ion source. The total run time is typically short, around 1.5 minutes per sample.[5]

  • MS/MS Detection: Operate the mass spectrometer in positive ion mode. Use selected reaction monitoring (SRM) to detect specific acylcarnitine species and their corresponding internal standards. The precursor ion scan of m/z 85 is commonly used for the detection of acylcarnitines.

6. Data Analysis

  • Quantification: The concentration of each acylcarnitine is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.[5]

  • Data Review: Review the acylcarnitine profiles for any elevations or abnormal patterns that may indicate an inborn error of metabolism.

Quantitative Performance

The FIA-MS/MS method for acylcarnitine analysis demonstrates excellent analytical performance, characterized by high precision and accuracy. The following table summarizes typical performance data.

AnalyteIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Free Carnitine (C0)< 10< 1090-110
Acetylcarnitine (C2)< 10< 1090-110
Propionylcarnitine (C3)< 10< 1090-110
Butyrylcarnitine (C4)< 10< 1090-110
Isovalerylcarnitine (C5)< 10< 1090-110
Octanoylcarnitine (C8)< 10.1< 10.391.4-108.8
Myristoylcarnitine (C14)< 10< 1090-110
Palmitoylcarnitine (C16)< 10< 1090-110
Data presented are representative values compiled from literature.[5] Actual performance may vary depending on the specific instrumentation and laboratory conditions.

Applications in Research and Drug Development

Beyond newborn screening, the high-throughput analysis of acylcarnitines is a valuable tool in various research and drug development contexts:

  • Metabolic Research: Investigating the pathophysiology of metabolic diseases such as diabetes, obesity, and cardiovascular disease.[7]

  • Drug Discovery and Development: Assessing the off-target effects of drug candidates on mitochondrial function and fatty acid metabolism.

  • Toxicology Studies: Identifying biomarkers of mitochondrial toxicity.

  • Clinical Trials: Monitoring metabolic endpoints in response to therapeutic interventions.

Conclusion

The high-throughput analysis of acylcarnitines using FIA-MS/MS is a robust, reliable, and indispensable method in both clinical diagnostics and biomedical research. The detailed protocol provided herein offers a foundation for laboratories to establish and perform this critical analysis, contributing to the early diagnosis of inborn errors of metabolism and advancing our understanding of cellular metabolism in health and disease.

References

Application Note and Protocol for the Solid-Phase Extraction of Glutarylcarnitine from Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarylcarnitine (B602354) (C5DC) is a critical biomarker for the diagnosis and monitoring of Glutaric Acidemia Type I (GA-I), an inherited metabolic disorder. Accurate quantification of glutarylcarnitine in urine is essential for clinical assessment and research. Solid-phase extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from complex biological matrices like urine prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the isolation of glutarylcarnitine from human urine using a mixed-mode solid-phase extraction methodology, which offers superior selectivity and recovery.

The analytical workflow for glutarylcarnitine quantification involves sample pre-treatment, solid-phase extraction, and subsequent analysis. The use of a mixed-mode, reversed-phase/strong cation-exchange SPE allows for effective removal of interfering substances and concentration of the target analyte.[1]

Data Presentation

The following table summarizes the expected performance of the solid-phase extraction protocol for acylcarnitines, including glutarylcarnitine, based on published data for similar analytes.

ParameterValueReference
Recovery 98-105%[2]
Precision (CV%) < 18% (Day-to-day Variation)[2]
Linearity (Range) 0.1 ng/mL to 500 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL

Experimental Protocol: Solid-Phase Extraction of Glutarylcarnitine from Urine

This protocol is designed for the isolation of glutarylcarnitine from urine samples using a mixed-mode, reversed-phase/strong cation-exchange SPE plate.

Materials:

  • Mixed-mode, reversed-phase/strong cation-exchange SPE cartridges or 96-well plates (e.g., Oasis MCX)

  • Urine samples

  • Internal Standard (e.g., d3-glutarylcarnitine)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium (B1175870) Hydroxide (B78521) (LC-MS grade)

  • Deionized Water

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.

    • Add the internal standard solution (e.g., d3-glutarylcarnitine) to each sample.

    • Add 300 µL of methanol to each sample to precipitate proteins.

    • Vortex the samples for 10 seconds.

    • Incubate the samples for 10 minutes at ambient temperature.

    • Centrifuge the samples at 16,000 x g for 5 minutes.[1]

    • Carefully transfer the supernatant to a clean tube for SPE.

  • Solid-Phase Extraction:

    • Conditioning:

      • Place the SPE plate or cartridges on the vacuum manifold.

      • Condition the sorbent by passing 1 mL of methanol through each well/cartridge.

      • Equilibrate the sorbent by passing 1 mL of deionized water through each well/cartridge. Do not allow the sorbent to dry.

    • Sample Loading:

      • Load the entire pre-treated sample supernatant onto the conditioned SPE plate/cartridge.

      • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/minute.

    • Washing:

      • Wash the sorbent with 1 mL of 0.1% formic acid in deionized water to remove polar interferences.

      • Wash the sorbent with 1 mL of methanol to remove non-polar interferences.

    • Elution:

      • Place a clean collection plate or tubes in the manifold.

      • Elute the glutarylcarnitine and other acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol.

      • Apply a gentle vacuum to slowly draw the elution solvent through the sorbent.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • The dried extract can then be derivatized if required by the analytical method.[1][3][4] For LC-MS/MS analysis without derivatization, reconstitute the residue in an appropriate mobile phase (e.g., 100 µL of 0.1% formic acid in water).

    • Vortex the reconstituted sample and transfer to an autosampler vial for analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) cluster_post_elution Post-Elution Processing urine Urine Sample is Add Internal Standard (d3-Glutarylcarnitine) urine->is precip Protein Precipitation with Methanol is->precip centrifuge1 Centrifuge precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Sample Supernatant supernatant->load condition Condition Sorbent (Methanol, Water) condition->load wash1 Wash 1 (0.1% Formic Acid in Water) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute Glutarylcarnitine (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-phase extraction workflow for glutarylcarnitine from urine.

References

Application Notes: Enzymatic Evaluation of Glutaric Acidemia Type 1 (GA1) Using Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glutaric Acidemia Type 1 (GA1) is an autosomal recessive inherited disorder caused by the deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2][3][4][5] This enzyme plays a crucial role in the catabolic pathways of lysine, hydroxylysine, and tryptophan.[3][5][6][7] A defect in GCDH leads to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA), as well as glutarylcarnitine (B602354) (C5DC), in body fluids and tissues.[3][4][7][8] This accumulation can cause severe neurological damage, particularly to the basal ganglia, resulting in a progressive movement disorder.[3][9]

The diagnosis of GA1 relies on metabolic profiling, genetic testing, and enzymatic analysis. While newborn screening often identifies elevated glutarylcarnitine (C5DC) in dried blood spots, a definitive diagnosis, especially in ambiguous cases, can be achieved by measuring GCDH enzyme activity in cultured skin fibroblasts or leukocytes.[5][10][11][12] Fibroblasts provide a reliable in vitro model to assess enzyme function and confirm the pathogenic effect of identified gene variants.[13]

Role of Glutarylcarnitine

Glutarylcarnitine (C5DC) is a key diagnostic biomarker for GA1, formed through the detoxification of accumulated glutaryl-CoA by carnitine acyltransferases. Its elevated concentration is a primary indicator of the metabolic block. In the context of enzymatic evaluation, there are two distinct applications:

  • As a Diagnostic Marker (In Vitro Probe Assay): In this functional assay, cultured fibroblasts from patients and controls are incubated with precursors like lysine.[1][14] GA1-deficient cells will produce and excrete significantly higher levels of glutarylcarnitine into the culture medium compared to control cells. This method assesses the entire pathway's integrity.[1][14]

  • As an Analytical Standard: Glutarylcarnitine lithium salt serves as a stable, high-purity analytical standard for the precise quantification of glutarylcarnitine in biological samples (e.g., blood spots, plasma, or culture medium) using methods like tandem mass spectrometry (MS/MS). It is not a substrate for the GCDH enzyme itself. The natural substrate for GCDH is glutaryl-CoA.[15][16][17]

This document provides detailed protocols for the culture of fibroblasts and two distinct methods for the enzymatic evaluation of GA1: a direct measurement of GCDH activity using a radiolabeled substrate and an indirect in vitro probe assay that measures glutarylcarnitine production.

Data Presentation

Table 1: Relative Glutaryl-CoA Dehydrogenase (GCDH) Activity in Cultured Fibroblasts

Cell TypeGenotypeTypical Residual GCDH Activity (% of Normal)Reference
ControlWild-Type100%[16][18]
GA1 CarrierHeterozygousIntermediate (e.g., 40-60%)[15]
GA1 PatientHomozygous/Compound Heterozygous< 10% (typically 2-9%)[16][18]

Table 2: Key Parameters for Direct GCDH Activity Assay (Tritium Release Method)

ParameterValueReference
Substrate[2,3,4-³H]glutaryl-CoA[16][17]
Michaelis Constant (Km)5.9 µM[16][17][18]
Assay PrincipleMeasures enzyme-catalyzed release of tritium (B154650) (³H) from the substrate.[15][16]

Table 3: Example Results from In Vitro Probe Assay using Fibroblasts

ConditionControl Fibroblasts (C5DC in Medium)GA1 Patient Fibroblasts (C5DC in Medium)Reference
Baseline (No Substrate Loading)Low / UndetectableSlightly Elevated[1][14]
After 96h Incubation with 2-AminoadipateModerately IncreasedSignificantly Increased[1][14]

Note: Absolute concentrations can vary based on cell line, passage number, and specific experimental conditions. The key diagnostic is the significant fold-change between patient and control cells.

Visualizations

cluster_pathway Lysine & Tryptophan Catabolism cluster_ga1 Glutaric Acidemia Type 1 (GA1) Lysine Lysine / Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Multiple Steps CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA Dehydrogenation & Decarboxylation GCDH GCDH Enzyme Block GlutarylCoA_copy Glutaryl-CoA GA Glutaric Acid (GA) C5DC Glutarylcarnitine (C5DC) Carnitine Carnitine Carnitine->C5DC GlutarylCoA_copy->GA GlutarylCoA_copy->C5DC GCDH_Deficiency GCDH Deficiency GCDH_Deficiency->Block BLOCKS

Caption: Biochemical pathway alteration in Glutaric Acidemia Type 1 (GA1).

start Start: Obtain Skin Biopsy culture 1. Culture Fibroblasts (e.g., T25 flask, DMEM, 10% FBS, 37°C, 5% CO₂) start->culture harvest 2. Harvest Cells (Trypsinization, Washing) culture->harvest lyse 3. Prepare Cell Lysate (Sonication or Detergent Lysis) harvest->lyse assay 4. Perform GCDH Assay (Add Lysate to Reaction Mix with [³H]glutaryl-CoA) lyse->assay incubate 5. Incubate (e.g., 37°C for 30-60 min) assay->incubate stop 6. Stop Reaction & Separate Substrate/Product incubate->stop measure 7. Measure Radioactivity (Scintillation Counting) stop->measure end End: Calculate Enzyme Activity measure->end

Caption: Workflow for direct GCDH enzyme activity measurement in fibroblasts.

start Start: Culture Patient & Control Fibroblasts load 1. Substrate Loading (Change to medium containing precursor, e.g., Lysine) start->load incubate 2. Incubate for 96 hours load->incubate collect 3. Collect Culture Medium incubate->collect prepare 4. Prepare Medium for Analysis (Centrifuge, add internal standard - e.g., labeled C5DC) collect->prepare analyze 5. Analyze by MS/MS (Quantify Glutarylcarnitine using C5DC-Lithium standard curve) prepare->analyze end End: Compare C5DC Levels (Patient vs. Control) analyze->end

Caption: Workflow for the in vitro probe assay measuring C5DC production.

Experimental Protocols

Protocol 1: Culture of Human Skin Fibroblasts

This protocol describes the standard procedure for establishing and maintaining fibroblast cultures from a skin biopsy.

Materials:

  • Skin biopsy sample

  • Culture medium: Dulbecco's Modified Eagle Medium (DMEM) or Ham's F-10, supplemented with 10-15% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 25mM HEPES.[19]

  • T25 culture flasks

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Aseptically transfer the skin biopsy to a sterile petri dish. Mince the tissue into very small fragments (1-2 mm).

  • Place the tissue fragments into a T25 flask and add 1-2 mL of culture medium, just enough to keep the tissue moist. Allow the fragments to adhere to the flask surface for several hours (or overnight) in the incubator.

  • Once adhered, slowly add 5 mL of pre-warmed culture medium.

  • Incubate at 37°C in a 5% CO₂ humidified atmosphere. Monitor for fibroblast outgrowth from the tissue explants.

  • Change the medium every 3-4 days.

  • When cells reach 80-90% confluency, subculture (passage) them. To do this, wash the cell monolayer with PBS, add 1-2 mL of Trypsin-EDTA, incubate for a few minutes until cells detach, neutralize with 4 mL of complete medium, and re-seed into new flasks at a 1:3 or 1:4 split ratio.

  • Expand cultures to obtain a sufficient number of cells for enzymatic analysis (typically requires 2-3 confluent T75 flasks).

Protocol 2: Preparation of Fibroblast Lysate for Enzyme Assay

This protocol details the harvesting and lysis of cultured fibroblasts to release intracellular enzymes.

Materials:

  • Confluent fibroblast cultures (T75 or T150 flasks)

  • PBS, ice-cold

  • Cell scrapers

  • Lysis Buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.4, containing 0.1% Triton X-100 or other suitable detergent)

  • Microcentrifuge tubes

  • Sonicator (probe or water bath)

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Place culture flasks on ice. Aspirate the culture medium.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Add 1-2 mL of ice-cold PBS and mechanically detach the cells using a cell scraper.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 200-500 µL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice (e.g., 3 cycles of 10-second bursts with 30-second cooling intervals).

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (containing the soluble enzyme fraction) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay). The lysate is now ready for the enzyme assay.

Protocol 3: Direct GCDH Activity Assay (Tritium Release Method)

This protocol is adapted from published methods for measuring the specific dehydrogenating activity of GCDH.[15][16][17]

Materials:

  • Fibroblast lysate (from Protocol 2)

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • [2,3,4-³H]glutaryl-CoA (radiolabeled substrate)

  • Flavin adenine (B156593) dinucleotide (FAD) solution (cofactor)[12]

  • Artificial electron acceptor (e.g., phenazine (B1670421) methosulfate)

  • Stopping Reagent (e.g., perchloric acid)

  • Ion-exchange resin (to separate tritiated water from the substrate)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing Reaction Buffer, FAD, and the artificial electron acceptor. Pre-warm to 37°C.

  • Add 50-100 µg of fibroblast lysate protein to the reaction mixture.

  • Initiate the reaction by adding [2,3,4-³H]glutaryl-CoA to a final concentration of approximately 10-20 µM (above the Km of 5.9 µM).[16][17]

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold Stopping Reagent.

  • Separate the product (tritiated water, ³H₂O) from the unreacted substrate ([³H]glutaryl-CoA). This is typically done by passing the reaction mixture through a small column containing an anion-exchange resin, which binds the negatively charged glutaryl-CoA but allows the neutral water to pass through.

  • Collect the eluate, add it to a scintillation vial with scintillation fluid.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Calculate the specific enzyme activity as nmol of substrate converted per hour per mg of protein. Compare the activity of patient samples to that of control samples run in parallel.

Protocol 4: In Vitro Probe Assay for GA1 Diagnosis

This protocol describes a functional assay to measure the accumulation of glutarylcarnitine in the culture medium.[1][14]

Materials:

  • Patient and control fibroblast cultures in T25 flasks

  • Standard culture medium (as in Protocol 1)

  • Loading Medium: Standard medium supplemented with a substrate precursor, such as 2-aminoadipate (2AA) or L-lysine.

  • Sterile microcentrifuge tubes

  • Tandem Mass Spectrometer (MS/MS)

  • Internal Standard (e.g., deuterated C5DC)

  • Glutarylcarnitine (C5DC) lithium salt (for standard curve)

Procedure:

  • Grow patient and control fibroblasts to near-confluency in T25 flasks.

  • Aspirate the standard medium and replace it with the Loading Medium.

  • Incubate the cells for 96 hours at 37°C in a 5% CO₂ incubator.[1][14]

  • After incubation, collect the culture medium from each flask into a sterile microcentrifuge tube.

  • Centrifuge the collected medium to remove any detached cells and debris.

  • Prepare the supernatant for MS/MS analysis. This typically involves a protein precipitation step and the addition of a known amount of internal standard.

  • Quantify the concentration of glutarylcarnitine (C5DC) in the medium using a validated LC-MS/MS method. A standard curve generated with this compound salt should be used for accurate quantification.

  • Compare the C5DC concentration in the medium from patient cells to that of control cells. A significant increase in C5DC production is indicative of GA1.[1][14]

References

Application Notes and Protocols for the Use of Glutarylcarnitine Lithium in Cell Culture for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutarylcarnitine (B602354) is a key biomarker for the inborn error of metabolism, Glutaric Aciduria Type I (GA-I). This condition results from a deficiency in the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine. The buildup of these metabolites is associated with neurotoxicity and mitochondrial dysfunction. The use of Glutarylcarnitine lithium salt in cell culture provides a valuable in vitro model to investigate the pathophysiology of GA-I and to screen potential therapeutic agents. By exposing cultured cells to elevated levels of glutarylcarnitine, researchers can simulate the metabolic stress observed in GA-I patients and study its impact on cellular processes, particularly mitochondrial function and fatty acid metabolism.

The lithium salt of glutarylcarnitine is a common commercially available form. When using this compound, it is crucial to consider the potential biological effects of the lithium ion and to include appropriate controls in experimental designs.

Applications in Metabolic Research

  • Modeling Glutaric Aciduria Type I (GA-I) in Vitro: Treatment of neuronal or hepatic cell lines with glutarylcarnitine can mimic the metabolic phenotype of GA-I, allowing for the study of disease mechanisms.

  • Investigating Mitochondrial Dysfunction: Elevated levels of certain acylcarnitines can impair mitochondrial respiration and fatty acid oxidation. Glutarylcarnitine can be used to study these effects and explore potential protective compounds.

  • Screening for Therapeutic Compounds: The in vitro GA-I model can be used to screen for drugs that ameliorate the detrimental effects of glutarylcarnitine accumulation, such as antioxidants or compounds that promote mitochondrial function.

  • Studying Neurotoxicity: Neuronal cell cultures treated with glutarylcarnitine can be used to investigate the mechanisms of neurodegeneration observed in GA-I patients.

Data Presentation

Table 1: Illustrative Effects of this compound on Mitochondrial Respiration in Cultured Hepatocytes

Concentration of this compoundBasal Respiration (Oxygen Consumption Rate, OCR) (% of Control)ATP-Linked Respiration (OCR) (% of Control)Maximal Respiration (OCR) (% of Control)
10 µM95 ± 592 ± 690 ± 7
50 µM85 ± 780 ± 875 ± 9
100 µM70 ± 965 ± 1055 ± 11
200 µM55 ± 1145 ± 1235 ± 12

Data are presented as mean ± standard deviation and are hypothetical, based on the known effects of other acylcarnitines on mitochondrial function. Actual results may vary depending on the cell type and experimental conditions.

Table 2: Illustrative Effects of this compound on Fatty Acid Oxidation (FAO) in Cultured Myoblasts

Concentration of this compoundPalmitate Oxidation Rate (pmol/min/mg protein) (% of Control)Oleate Oxidation Rate (pmol/min/mg protein) (% of Control)
10 µM98 ± 496 ± 5
50 µM90 ± 688 ± 7
100 µM78 ± 875 ± 9
200 µM65 ± 1060 ± 11

Data are presented as mean ± standard deviation and are hypothetical. The rate of fatty acid oxidation is expected to decrease with increasing concentrations of glutarylcarnitine due to potential substrate competition and mitochondrial inhibition.

Experimental Protocols

Protocol 1: In Vitro Modeling of Glutaric Aciduria Type I and Assessment of Mitochondrial Respiration

Objective: To induce a GA-I-like metabolic state in cultured cells by treatment with this compound and to measure its effect on mitochondrial respiration.

Materials:

  • This compound salt

  • Lithium chloride (LiCl) as a control for the lithium ion

  • Cell line of interest (e.g., HepG2 hepatocytes, SH-SY5Y neuroblastoma cells)

  • Complete cell culture medium

  • Seahorse XF Analyzer (or similar instrument for measuring cellular respiration)

  • Seahorse XF Cell Mito Stress Test Kit (or equivalent reagents: oligomycin, FCCP, rotenone/antimycin A)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed the cells in a 96-well Seahorse XF plate at a density optimized for the cell line to achieve 80-90% confluency on the day of the assay.

  • Cell Treatment:

    • Prepare stock solutions of this compound and LiCl in sterile water or an appropriate solvent.

    • The day after seeding, replace the medium with fresh medium containing different concentrations of this compound (e.g., 10, 50, 100, 200 µM).

    • Include a vehicle control (medium with solvent only) and LiCl controls at concentrations equimolar to the lithium in the this compound treatment groups.

    • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Mitochondrial Respiration Assay (Seahorse XF Analyzer):

    • One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the plate in a non-CO2 incubator at 37°C.

    • Load the sensor cartridge with the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and perform the Mito Stress Test according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the oxygen consumption rate (OCR) data to cell number or protein concentration.

    • Calculate the parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Compare the results from the this compound-treated groups to the vehicle control and the LiCl control groups.

Protocol 2: Measurement of Fatty Acid Oxidation (FAO) in Cells Treated with this compound

Objective: To determine the effect of this compound on the rate of fatty acid oxidation in cultured cells.

Materials:

  • This compound salt

  • Lithium chloride (LiCl)

  • Cell line capable of significant FAO (e.g., C2C12 myoblasts, primary hepatocytes)

  • Complete cell culture medium

  • FAO assay buffer (e.g., Krebs-Henseleit buffer)

  • Radiolabeled fatty acid (e.g., [9,10-³H(N)]-palmitic acid or [1-¹⁴C]-palmitic acid) complexed to bovine serum albumin (BSA)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • 24-well cell culture plates

Methodology:

  • Cell Seeding and Differentiation (if applicable): Seed cells in a 24-well plate. For C2C12 myoblasts, differentiate them into myotubes by switching to a low-serum differentiation medium for 4-6 days.

  • Cell Treatment:

    • Treat the cells with various concentrations of this compound and equimolar LiCl controls in fresh culture medium for a specified duration (e.g., 24 hours).

  • Fatty Acid Oxidation Assay:

    • Wash the cells twice with warm PBS.

    • Add FAO assay buffer containing the radiolabeled fatty acid-BSA complex to each well.

    • If using [1-¹⁴C]-palmitic acid, the plate should be sealed with a system to trap the released ¹⁴CO₂ (e.g., a filter paper soaked in NaOH placed in a center well).

    • If using [³H]-palmitic acid, the assay measures the production of ³H₂O.

    • Incubate the plate at 37°C for 1-2 hours.

  • Measurement of FAO:

    • For ¹⁴CO₂ trapping: After incubation, add an acid (e.g., perchloric acid) to stop the reaction and release all dissolved CO₂. Continue incubation for another hour to ensure complete trapping of ¹⁴CO₂ by the NaOH-soaked filter paper. Transfer the filter paper to a scintillation vial and measure radioactivity.

    • For ³H₂O production: After incubation, precipitate the unmetabolized [³H]-palmitic acid by adding an acid. Transfer the supernatant (containing ³H₂O) to a new tube and separate the ³H₂O from the remaining radiolabeled substrate using an ion-exchange column. Measure the radioactivity of the aqueous fraction in a scintillation vial.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well.

    • Calculate the rate of fatty acid oxidation (e.g., in pmol of fatty acid oxidized per minute per mg of protein).

    • Compare the FAO rates of this compound-treated cells with those of the control groups.

Visualizations

Signaling_Pathway_of_Glutarylcarnitine_Induced_Mitochondrial_Dysfunction cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glutarylcarnitine Glutarylcarnitine Lithium Carnitine_Shuttle Carnitine Shuttle (CPT1/CPT2/CACT) Glutarylcarnitine->Carnitine_Shuttle Enters cell and interacts with Glutaryl_CoA Glutaryl-CoA (Accumulation) FAO_inhibition Inhibition of Fatty Acid Oxidation Glutaryl_CoA->FAO_inhibition Inhibits Mito_Dysfunction Mitochondrial Dysfunction Glutaryl_CoA->Mito_Dysfunction Contributes to Carnitine_Shuttle->Glutaryl_CoA Leads to ATP_depletion ATP Depletion FAO_inhibition->ATP_depletion Results in ETC Electron Transport Chain (ETC) Mito_Dysfunction->ETC Impacts ROS Increased ROS Production ETC->ROS Leads to ETC->ATP_depletion Reduced efficiency ROS->Mito_Dysfunction Exacerbates

Caption: Proposed signaling pathway of Glutarylcarnitine-induced mitochondrial dysfunction.

Experimental_Workflow_for_In_Vitro_GA1_Model cluster_assays Metabolic and Functional Assays start Start: Seed Cells (e.g., Neuronal, Hepatic) treatment Treat with this compound (and LiCl control) start->treatment incubation Incubate for 24-72 hours treatment->incubation mito_resp Mitochondrial Respiration (e.g., Seahorse Assay) incubation->mito_resp fao Fatty Acid Oxidation (Radiolabeled Substrate) incubation->fao viability Cell Viability (e.g., MTT, LDH) incubation->viability ros ROS Production (e.g., DCF-DA) incubation->ros data_analysis Data Analysis and Interpretation mito_resp->data_analysis fao->data_analysis viability->data_analysis ros->data_analysis end End: Characterize Metabolic Phenotype data_analysis->end

Caption: Experimental workflow for creating and analyzing an in vitro model of GA-I.

Logical_Relationship_of_Controls cluster_controls Essential Controls main_treatment This compound (Experimental Group) vehicle_control Vehicle Control (Solvent Only) main_treatment->vehicle_control Compare to isolate effect of the entire compound licl_control Lithium Chloride (LiCl) Control (Equimolar to Li+ in experimental group) main_treatment->licl_control Compare to isolate effect of Glutarylcarnitine moiety explanation This control strategy allows for the differentiation of effects caused by: 1. The Glutarylcarnitine molecule itself. 2. The Lithium counter-ion. 3. The combination of both. vehicle_control->licl_control Compare to determine effect of Lithium ion

Caption: Logical relationship of controls for experiments with this compound.

Application Note: In Vitro Acylcarnitine Profiling Using a Glutarylcarnitine Probe Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondria for energy production.[1][2] The analysis of acylcarnitine profiles by tandem mass spectrometry (MS/MS) is a powerful diagnostic tool for identifying inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidurias.[3][4][5] Glutarylcarnitine (B602354) (C5-DC), an ester of glutaric acid and carnitine, is a key biomarker for Glutaric Acidemia Type I (GA-1), a genetic disorder affecting the catabolism of lysine (B10760008), hydroxylysine, and tryptophan.[6][7] An elevation of specific acylcarnitines, like glutarylcarnitine, in biological fluids can be diagnostic for these conditions.[5]

Principle of the In Vitro Probe Assay

The in vitro probe assay provides a dynamic functional assessment of cellular metabolism. This technique utilizes cultured cells, typically patient-derived fibroblasts or amniocytes, which are "probed" by incubation with specific metabolic substrates.[8][9] For instance, to investigate the pathway leading to glutarylcarnitine accumulation, cells can be loaded with precursors like lysine or 2-aminoadipate.[6]

If a metabolic deficiency is present, the cell's inability to properly process the substrate leads to the accumulation of specific acyl-CoA intermediates. These intermediates are then converted to their corresponding acylcarnitines and released into the culture medium.[4] Subsequent analysis of the acylcarnitine profile in the medium via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) reveals a metabolic signature characteristic of the disorder. This method allows for the differentiation between severe and milder forms of metabolic diseases and provides a controlled system for studying disease mechanisms.[9]

Applications

  • Diagnostics and Disease Stratification: The assay is highly valuable for the enzymatic evaluation and diagnosis of metabolic disorders like GA-1, especially in cases where traditional markers are ambiguous.[6] It can also help predict the clinical severity of certain conditions.[9]

  • Drug Development and Toxicology: This in vitro system serves as a powerful tool for screening drug candidates. It can identify compounds that disrupt mitochondrial fatty acid oxidation, a common mechanism of drug-induced toxicity.

  • Biomarker Discovery: The assay facilitates the identification of novel acylcarnitine biomarkers associated with metabolic dysfunction under various physiological or pathological conditions.[10][11]

  • Mechanistic Studies: It provides a controlled environment to investigate the impact of genetic mutations or external stimuli on specific metabolic pathways.

Experimental Protocol: Fibroblast Assay for Glutarylcarnitine

This protocol describes a method for inducing and measuring glutarylcarnitine accumulation in cultured human fibroblasts.

Materials and Reagents
  • Cell Lines: Human fibroblast cell lines (Control and Disease Model, e.g., from a GA-1 patient).

  • Cell Culture: Standard cell culture flasks, plates, media (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, and trypsin.

  • Substrates: L-Lysine solution (Sigma-Aldrich).

  • Standards: Glutarylcarnitine (C5-DC) and stable isotope-labeled internal standard (IS), e.g., d6-Glutarylcarnitine.[1]

  • Reagents for Sample Preparation:

    • Methanol (B129727) (HPLC grade)

    • n-Butanol (HPLC grade)

    • Acetyl chloride

    • Water (HPLC grade) with 0.1% formic acid

    • Acetonitrile (HPLC grade) with 0.1% formic acid

  • Equipment:

    • Cell culture incubator (37°C, 5% CO₂)

    • Centrifuge

    • Nitrogen evaporator or vacuum concentrator

    • Thermomixer/heating block

    • LC-MS/MS system (e.g., Triple Quadrupole)[3]

Diagram: Glutarylcarnitine Metabolic Pathway

cluster_pathway Metabolic Block in Glutaric Acidemia Type I Lysine Lysine / Tryptophan AA 2-Aminoadipate Lysine->AA Catabolism GA Glutaryl-CoA AA->GA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GA->GCDH Metabolites Downstream Metabolites GA->Metabolites Normal Pathway C5DC Glutarylcarnitine (C5-DC) GA->C5DC Alternative Pathway (in GCDH deficiency) GCDH->Metabolites CAT Carnitine Acyltransferase CAT->C5DC Carnitine L-Carnitine Carnitine->CAT

Caption: Simplified pathway of Glutarylcarnitine (C5-DC) formation.

Diagram: Experimental Workflow

cluster_cell_culture Cell Culture cluster_probe Substrate Probe cluster_sample_prep Sample Preparation cluster_analysis Analysis A 1. Seed Fibroblasts in 6-well plates B 2. Incubate until ~80% confluent (e.g., 48-72 hours) A->B C 3. Replace media with low-serum media containing substrate (e.g., 0.4 mM Lysine) B->C D 4. Incubate for 96 hours C->D E 5. Collect supernatant D->E F 6. Add Internal Standard (IS) E->F G 7. Methanol Extraction F->G H 8. Dry sample (N2 stream) G->H I 9. Derivatize with Butanolic-HCl H->I J 10. Dry and Reconstitute I->J K 11. LC-MS/MS Analysis J->K L 12. Data Processing & Quantification K->L

Caption: Workflow for the in vitro acylcarnitine probe assay.

Protocol Steps
  • Cell Seeding: Seed fibroblasts into 6-well plates at an appropriate density and allow them to attach and grow in standard culture medium until they reach approximately 80% confluency.

  • Substrate Loading:

    • Aspirate the standard culture medium.

    • Wash cells once with phosphate-buffered saline (PBS).

    • Add fresh, low-serum (e.g., 1% FBS) medium containing the substrate probe. For GA-1 studies, a final concentration of 0.4 mmol/L L-lysine can be used.[6]

    • Incubate the cells for a defined period, for example, 96 hours, to allow for substrate metabolism and acylcarnitine accumulation in the medium.[6]

  • Sample Collection and Extraction:

    • Collect the cell culture supernatant from each well into a clean tube.

    • Add a known amount of the deuterated internal standard (e.g., d6-C5-DC) to each sample.

    • Add cold methanol to precipitate proteins and extract the acylcarnitines.

    • Centrifuge to pellet the protein debris and transfer the supernatant to a new tube.

  • Derivatization to Butyl Esters:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Add 100 µL of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol). This step converts the acylcarnitines to their butyl esters, which improves chromatographic and mass spectrometric performance.[1]

    • Incubate at 60°C for 20 minutes.[1]

    • Evaporate the sample to dryness again.

    • Reconstitute the dried residue in the initial mobile phase (e.g., 100 µL of methanol/water) for LC-MS/MS analysis.[1]

LC-MS/MS Analysis and Data

Analysis is performed using an LC-MS/MS system operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[1]

Diagram: Data Analysis Logic

Raw Raw MS Data (Chromatograms) Integ Peak Integration (Analyte & IS) Raw->Integ Ratio Calculate Response Ratio (Analyte Area / IS Area) Integ->Ratio Quant Quantify Concentration Ratio->Quant Cal Calibration Curve (Known Standards) Cal->Quant Interp Biological Interpretation (Compare Control vs. Test) Quant->Interp

Caption: Logical flow of data analysis for acylcarnitine quantification.

Data Presentation Tables

Table 1: Example LC-MS/MS Parameters

Parameter Setting
LC System
Column C18 reverse-phase, 3.5 µm, 3.0 x 150 mm[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Flow Rate 0.5 mL/min[1]
Column Temp 50°C[1]
MS System
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[1]

| Temperature | 600°C[1] |

Table 2: MRM Transitions for Glutarylcarnitine (Butylated)

Analyte Precursor Ion (m/z) Product Ion (m/z) Notes
Glutarylcarnitine (C5-DC) 388.3 85.1 Common fragment for carnitines[1]
Glutarylcarnitine (C5-DC) 388.3 115.0 More specific fragment to avoid isomers[12]

| d6-Glutarylcarnitine (IS) | 394.2 | 85.1 | Internal Standard[1] |

Table 3: Hypothetical Quantitative Results from In Vitro Assay

Cell Line Substrate Glutarylcarnitine (C5-DC) Conc. (µM) Fold Change
Control None 0.05 ± 0.01 -
Control L-Lysine (0.4 mM) 0.12 ± 0.03 2.4x
GA-1 Model None 1.50 ± 0.21 -

| GA-1 Model | L-Lysine (0.4 mM) | 12.85 ± 1.55 | 8.6x |

Conclusion

The in vitro acylcarnitine probe assay is a robust and sensitive method for the functional evaluation of cellular metabolism. With a specific focus on glutarylcarnitine, this protocol provides researchers and drug developers with a powerful tool to diagnose and study inborn errors of metabolism like GA-1, as well as to assess the mitochondrial toxicity of novel therapeutic compounds. The use of stable isotope dilution and LC-MS/MS ensures accurate and precise quantification.[4]

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Glutarylcarnitine lithium in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor signal intensity of glutarylcarnitine (B602354), particularly as a lithium salt, in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is glutarylcarnitine and why is its detection important?

Glutarylcarnitine (C5-DC) is a dicarboxylic acylcarnitine that serves as a key biomarker for the inherited metabolic disorder Glutaric Acidemia Type I (GA1).[1][2] In GA1, the deficiency of the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, resulting in elevated levels of glutarylcarnitine in bodily fluids.[1] Accurate and sensitive detection of glutarylcarnitine is crucial for newborn screening and patient monitoring.[3][4]

Q2: What are the common causes of poor signal intensity for glutarylcarnitine in mass spectrometry?

Poor signal intensity for glutarylcarnitine can arise from several factors, including:

  • Suboptimal Ionization Efficiency: Glutarylcarnitine, being a dicarboxylic acid, may exhibit poor ionization in its underivatized form.[5]

  • Ion Suppression: Co-eluting matrix components from biological samples can interfere with the ionization of glutarylcarnitine, reducing its signal.[6][7][8]

  • Analyte Instability: Glutarylcarnitine can degrade in biological samples, especially during storage.[9][10][11]

  • Presence of Isomers: Isobaric and isomeric compounds, such as 3-hydroxydecanoylcarnitine (C10-OH), can interfere with the detection of glutarylcarnitine, leading to inaccurate quantification and apparent low signal of the specific target.[3][12]

  • Inappropriate Mass Spectrometry Parameters: Non-optimized source conditions, collision energy, or incorrect precursor/product ion selection can lead to low signal.[6][13]

  • Sample Preparation Issues: Inefficient extraction or sample loss during preparation can result in a lower concentration of the analyte reaching the mass spectrometer.[7]

Q3: How does the lithium salt form of glutarylcarnitine affect its analysis?

While the provided search results do not specifically detail issues with "glutarylcarnitine lithium salt," the presence of lithium ions in the sample solution could potentially lead to the formation of lithium adducts ([M+Li]+) in the mass spectrum. This can complicate data interpretation by splitting the ion signal between the protonated molecule ([M+H]+) and various adducts. It is also possible that the presence of a high concentration of lithium salts could contribute to ion suppression.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor signal intensity of glutarylcarnitine.

Diagram: Troubleshooting Workflow for Poor Glutarylcarnitine Signal

TroubleshootingWorkflow start Start: Poor Glutarylcarnitine Signal check_ms 1. Verify MS Performance (Tune & Calibrate) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok check_standard 2. Analyze Fresh Standard (Direct Infusion) standard_ok Standard Signal OK? check_standard->standard_ok ms_ok->check_standard Yes troubleshoot_ms Troubleshoot Mass Spectrometer (Clean Source, Check Detector) ms_ok->troubleshoot_ms No troubleshoot_standard Troubleshoot Standard (Check Concentration & Purity) standard_ok->troubleshoot_standard No check_sample_prep 3. Evaluate Sample Preparation standard_ok->check_sample_prep Yes troubleshoot_ms->check_ms troubleshoot_standard->check_standard sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok troubleshoot_sample_prep Optimize Sample Preparation (Extraction, Derivatization) sample_prep_ok->troubleshoot_sample_prep No check_lc 4. Assess Chromatography sample_prep_ok->check_lc Yes troubleshoot_sample_prep->check_sample_prep lc_ok Chromatography OK? check_lc->lc_ok troubleshoot_lc Optimize LC Method (Gradient, Column) lc_ok->troubleshoot_lc No check_ion_suppression 5. Investigate Ion Suppression lc_ok->check_ion_suppression Yes troubleshoot_lc->check_lc end End: Signal Improved check_ion_suppression->end

Caption: A step-by-step workflow for troubleshooting poor glutarylcarnitine signal.

Issue 1: Low or No Signal from Glutarylcarnitine Standard
Potential Cause Troubleshooting Step Expected Outcome
Instrument not tuned or calibrated Perform a full tune and mass calibration of the mass spectrometer according to the manufacturer's guidelines.[6]Instrument performance is optimized, ensuring accurate mass detection and sensitivity.
Incorrect MS parameters Infuse a fresh glutarylcarnitine standard solution directly into the mass spectrometer. Optimize source parameters (e.g., capillary voltage, gas flows, temperature) and collision energy to maximize the signal of the precursor and product ions.[14][15]A stable and strong signal for the glutarylcarnitine standard is achieved.
Degraded standard solution Prepare a fresh stock solution of glutarylcarnitine from a reliable source.A strong signal from the freshly prepared standard confirms the integrity of the analyte.
Poor ionization Consider derivatization of the standard with butanolic HCl to form butyl esters, which significantly improves ionization efficiency.[5][12]A significant increase in signal intensity is observed for the derivatized standard.
Issue 2: Good Signal from Standard, but Poor Signal in Biological Samples
Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression 1. Post-column infusion: Infuse the glutarylcarnitine standard post-column while injecting a blank matrix extract. A dip in the standard's signal at the retention time of glutarylcarnitine indicates ion suppression.[7] 2. Improve chromatographic separation: Modify the LC gradient to better separate glutarylcarnitine from co-eluting matrix components.[16][17] 3. Enhance sample cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove interfering substances.[8]Reduction or elimination of signal suppression, leading to a stronger and more consistent signal for glutarylcarnitine in samples.
Analyte Degradation Analyze samples as fresh as possible. If storage is necessary, keep them at -20°C or lower.[10] Studies have shown that glutarylcarnitine degrades at room temperature in dried blood spots.[9][10][11]Minimized degradation of glutarylcarnitine, preserving its concentration for accurate measurement.
Inefficient Sample Extraction Evaluate and optimize the extraction procedure. For plasma or tissue, a protein precipitation with methanol (B129727) is a common starting point.[5] Ensure complete precipitation and recovery of the supernatant.Improved recovery of glutarylcarnitine from the sample matrix.
Isomeric Interference Use an LC-MS/MS method that chromatographically separates glutarylcarnitine (C5-DC) from its isomers, such as 3-hydroxydecanoylcarnitine (C10-OH).[3] Utilize specific MRM transitions to differentiate between the isomers.[3]Accurate quantification of glutarylcarnitine without interference from isomers.

Experimental Protocols

Protocol 1: Sample Preparation and Butylation for Acylcarnitine Analysis

This protocol is adapted from methods described for the analysis of acylcarnitines in biological samples.[5][12]

  • Sample Extraction:

    • For plasma or serum: To 10 µL of sample, add 100 µL of ice-cold methanol containing a suitable internal standard (e.g., deuterated glutarylcarnitine).

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 50 µL of 3N butanolic HCl.

    • Incubate the mixture at 65°C for 15-20 minutes.

    • Evaporate the butanolic HCl to dryness under a stream of nitrogen.

    • Reconstitute the final sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Parameters for Glutarylcarnitine Analysis

These are starting parameters that should be optimized for your specific instrument and application.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) is commonly used.[14]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.[14]

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Underivatized Glutarylcarnitine: The specific m/z will depend on the adducts formed.

      • Butylated Glutarylcarnitine: A common transition is m/z 388.3 -> 85.1.[3][5] The fragment ion at m/z 85 is a characteristic product ion for many acylcarnitines.[5][18] Another specific transition for butylated glutarylcarnitine is m/z 388 -> 115, which can help differentiate it from isomers.[3]

    • Source Parameters:

      • Capillary Voltage: ~1.5 - 3.0 kV.[14]

      • Source Temperature: ~140 - 150°C.[14]

      • Desolvation Gas Temperature: ~350 - 600°C.[14]

      • Gas Flows (Nebulizer, Drying Gas): Optimize according to the instrument manufacturer's recommendations.

Data Presentation

Table 1: Common MRM Transitions for Glutarylcarnitine Analysis
Analyte FormPrecursor Ion (m/z)Product Ion (m/z)NotesReference
Butylated Glutarylcarnitine (C5-DC)388.385.1Common fragment for acylcarnitines, used for general quantification.[5]
Butylated Glutarylcarnitine (C5-DC)388115More specific fragment for C5-DC, helps in distinguishing from isomers.[3]
Interfering Isomer (C10-OH)33285Underivatized form of a common isomer.[3]
Table 2: Stability of Glutarylcarnitine in Dried Blood Spots at Room Temperature
Storage TimePercentage of Initial Concentration Remaining
42 days60%
>42 days (up to 124 days)~56% (average)
Data adapted from a study on the stability of metabolites in stored blood spots.[9][11]

Visualizations

Diagram: Glutarylcarnitine and Potential MS Adducts

GlutarylcarnitineAdducts GC Glutarylcarnitine (M) MH [M+H]+ GC->MH Protonation MNa [M+Na]+ GC->MNa Sodiation MK [M+K]+ GC->MK Potassiation MLi [M+Li]+ GC->MLi Lithiation H H+ Na Na+ K K+ Li Li+

Caption: Potential adducts of glutarylcarnitine in positive ion mass spectrometry.

This guide provides a comprehensive starting point for troubleshooting poor signal intensity of glutarylcarnitine in mass spectrometry. For specific instrument-related issues, always consult the manufacturer's documentation and support resources.

References

Technical Support Center: Improving the Stability of Glutarylcarnitine Lithium in Stored Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Glutarylcarnitine (B602354) lithium in stored biological samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide addresses specific problems related to glutarylcarnitine instability, offering potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable glutarylcarnitine levels in aged samples. Degradation due to improper storage temperature. Acylcarnitines, including glutarylcarnitine, are known to degrade at room temperature and, to a lesser extent, under refrigeration.[1][2][3][4][5][6]Immediately process and freeze samples at ≤ -20°C, with -80°C being optimal for long-term storage.[1][7] Avoid prolonged storage at room temperature or 4°C.
Hydrolysis. The primary degradation pathway for acylcarnitines is hydrolysis, which is accelerated at non-optimal pH and by enzymatic activity.[1]Ensure rapid processing of samples to minimize enzymatic activity. For urine samples, consider pH adjustment to a neutral or slightly acidic range upon collection.
High variability in glutarylcarnitine concentrations between aliquots of the same sample. Multiple freeze-thaw cycles. Repeated freezing and thawing can lead to analyte degradation and variability in concentrations.Aliquot samples into single-use vials after the initial processing to avoid the need for repeated freeze-thaw cycles.
Inconsistent sample handling. Variations in the time between sample collection and freezing, or exposure to different temperatures, can lead to differential degradation.Standardize sample collection and processing protocols across all samples. Ensure all samples are treated identically from collection to analysis.
Interference peaks observed during LC-MS/MS analysis. Matrix effects. Components of the biological matrix (e.g., salts, lipids) can interfere with the ionization and detection of glutarylcarnitine.Optimize the sample preparation method, including protein precipitation and solid-phase extraction, to remove interfering substances. Utilize a validated LC-MS/MS method with appropriate chromatographic separation.[8][9]
Formation of isomers or isobaric compounds. Other compounds in the sample may have the same mass-to-charge ratio as glutarylcarnitine.Employ chromatographic separation (LC-MS/MS) to distinguish glutarylcarnitine from its isomers and other isobaric compounds.[8][10]
Poor recovery of glutarylcarnitine during sample extraction. Suboptimal extraction solvent or procedure. The choice of solvent and extraction conditions significantly impacts the recovery of acylcarnitines.Use validated extraction protocols. A common method involves protein precipitation with methanol (B129727) followed by derivatization.[1][8]
Binding to sample collection tubes. Use low-binding polypropylene (B1209903) tubes for sample collection and storage.

Frequently Asked Questions (FAQs)

1. What is the primary factor affecting the stability of glutarylcarnitine in biological samples?

The most critical factor is storage temperature . Numerous studies have shown that glutarylcarnitine is unstable at room temperature, leading to significant degradation over time.[1][2][6] For long-term stability, it is imperative to store samples frozen at -20°C or, preferably, -80°C.[1][7]

2. How does the type of biological sample (e.g., plasma, serum, urine, dried blood spots) influence glutarylcarnitine stability?

While temperature remains the key factor across all sample types, the matrix can play a role.

  • Dried Blood Spots (DBS): Glutarylcarnitine in DBS is highly susceptible to degradation at room temperature.[2][6] Long-term storage requires freezing.

  • Plasma/Serum: Similar to DBS, glutarylcarnitine in plasma and serum is unstable at ambient temperatures. Immediate separation of plasma/serum from whole blood and subsequent freezing is recommended.[11][12]

  • Urine: The pH of urine can influence the stability of various metabolites. While specific data on the optimal pH for glutarylcarnitine is limited, it is generally advisable to store urine samples frozen. For some analytes, pH adjustment at the time of collection can improve stability.

3. What is the expected stability of glutarylcarnitine under different storage conditions?

Storage ConditionBiological MatrixStabilityReference(s)
Room TemperatureDried Blood SpotsSignificant degradation within days to weeks.[2][6]
4°C (Refrigerated)Dried Blood Spots, PlasmaLimited stability; degradation occurs over time.[5]
-20°CDried Blood Spots, Plasma, UrineStable for months.[1]
-80°CPlasma, Serum, UrineStable for years.[7][7]

4. Does the "lithium salt" form of glutarylcarnitine affect its stability?

5. What is the impact of freeze-thaw cycles on glutarylcarnitine stability?

Repeated freeze-thaw cycles should be avoided as they can lead to degradation of analytes and introduce variability in the results. It is best practice to aliquot samples into single-use tubes after initial processing to minimize the need for thawing the entire sample multiple times.

6. Are there any recommended anticoagulants for blood collection to ensure glutarylcarnitine stability?

For plasma collection, sodium heparin or lithium heparin are commonly used and are considered acceptable for acylcarnitine analysis.[11] EDTA is also widely used. The most critical step is the prompt separation of plasma from blood cells and immediate freezing.[11][12]

7. How does pH affect the stability of glutarylcarnitine?

Extreme pH conditions can accelerate the hydrolysis of the ester bond in acylcarnitines. While the optimal pH range for glutarylcarnitine stability has not been extensively studied, maintaining a near-neutral pH is generally recommended. In urine samples, where pH can vary significantly, prompt freezing is the most effective way to preserve stability.

8. What is the role of enzymatic activity in glutarylcarnitine degradation?

Endogenous enzymes (esterases) present in biological samples can contribute to the hydrolysis of acylcarnitines. To minimize enzymatic degradation, it is crucial to process samples quickly after collection and store them at low temperatures to inhibit enzyme activity.

Experimental Protocols

Protocol 1: Sample Collection and Handling for Glutarylcarnitine Stability Assessment
  • Blood Collection (for Plasma):

    • Collect whole blood into tubes containing lithium heparin or EDTA as the anticoagulant.

    • Invert the tube gently 8-10 times to ensure proper mixing.

    • Process the blood within 1 hour of collection.

    • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma.

    • Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

    • Aliquot the plasma into pre-labeled, low-binding polypropylene cryovials.

    • Immediately freeze the aliquots at -80°C.

  • Urine Collection:

    • Collect a mid-stream urine sample in a sterile container.

    • If pH is to be measured, do so immediately.

    • Aliquot the urine into pre-labeled polypropylene cryovials.

    • Immediately freeze the aliquots at -80°C.

Protocol 2: Quantification of Glutarylcarnitine using LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized and validated for your instrument and application.

  • Sample Preparation:

    • Thaw frozen plasma or urine samples on ice.

    • To 50 µL of sample, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated glutarylcarnitine).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Use a C18 reversed-phase column for separation.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly used.

    • Mass Spectrometry (MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the specific precursor-to-product ion transition for glutarylcarnitine and its internal standard.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Initial Processing (within 1 hour) cluster_storage Storage cluster_analysis Analysis Blood Whole Blood (Heparin/EDTA) Centrifuge Centrifugation (1500g, 4°C, 10 min) Blood->Centrifuge Urine Urine Aliquot_Urine Aliquot Urine Urine->Aliquot_Urine Separate Plasma Separation Centrifuge->Separate Aliquot_Plasma Aliquot Plasma Separate->Aliquot_Plasma Freeze Immediate Freezing (-80°C) Aliquot_Plasma->Freeze Aliquot_Urine->Freeze Thaw Thaw on Ice Freeze->Thaw Extract Extraction & Protein Precipitation Thaw->Extract Analyze LC-MS/MS Analysis Extract->Analyze

Caption: Recommended workflow for biological sample handling to ensure glutarylcarnitine stability.

degradation_pathway cluster_factors Degradation Factors Glutarylcarnitine Glutarylcarnitine (Stable) Degradation Degradation Products (Glutaric Acid + Carnitine) Glutarylcarnitine->Degradation Hydrolysis Temp High Temperature Temp->Degradation pH Non-optimal pH pH->Degradation Enzymes Enzymatic Activity (Esterases) Enzymes->Degradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation

Caption: Factors contributing to the degradation of glutarylcarnitine in biological samples.

References

Technical Support Center: Minimizing Ion Suppression of Glutarylcarnitine in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Glutarylcarnitine using electrospray ionization (ESI) mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods by minimizing ion suppression.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Glutarylcarnitine.

Problem 1: Low or No Signal for Glutarylcarnitine

  • Possible Cause: Significant ion suppression from matrix components.

  • Solution:

    • Review Sample Preparation: If using a simple protein precipitation method, consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of interfering substances such as phospholipids (B1166683).[1]

    • Chromatographic Separation: Ensure that Glutarylcarnitine is chromatographically separated from the regions where salts and phospholipids elute.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Glutarylcarnitine will co-elute and experience similar ion suppression, allowing for more accurate quantification.

    • Sample Dilution: A straightforward approach is to dilute the sample. This can be effective if the initial concentration of Glutarylcarnitine is high enough for detection after dilution.

Problem 2: Poor Reproducibility and Inconsistent Results

  • Possible Cause: Variable matrix effects between samples.

  • Solution:

    • Implement a Robust Sample Preparation Protocol: Consistent use of SPE or LLE will help in minimizing sample-to-sample variation in the matrix.

    • Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a blank matrix that is representative of the study samples.

    • Employ a SIL-IS: This is the most effective way to correct for variability in ion suppression across different samples.

Problem 3: Gradual Decrease in Signal Intensity Over a Run Sequence

  • Possible Cause: Buildup of non-volatile matrix components in the ion source.

  • Solution:

    • Optimize the Diverter Valve: Use a diverter valve to direct the flow to waste during the initial and final stages of the chromatographic run when highly polar and non-polar interferences are likely to elute.

    • Clean the Ion Source: Perform regular maintenance and cleaning of the ESI source components as per the manufacturer's instructions.

    • Improve Sample Cleanup: Re-evaluate the sample preparation method to reduce the amount of non-volatile material being introduced into the system.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for Glutarylcarnitine analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) mass spectrometry where the ionization efficiency of the target analyte, in this case, Glutarylcarnitine, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.

Q2: What are the primary causes of ion suppression in biological samples?

A2: The most common causes of ion suppression in biological matrices like plasma and urine are:

  • Phospholipids: These are abundant in biological membranes and are known to be major contributors to ion suppression in ESI.[1]

  • Salts and Buffers: Non-volatile salts from buffers or the sample itself can accumulate in the ion source and interfere with the ionization process.

  • Endogenous Metabolites: Other small molecules present in the sample can compete with Glutarylcarnitine for ionization.

  • Co-administered Drugs and their Metabolites: These can also co-elute and cause suppression.

Q3: How can I determine if my assay is affected by ion suppression?

A3: A common method is the post-column infusion experiment. In this setup, a constant flow of a Glutarylcarnitine standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. A dip in the baseline signal at the retention time of any eluting components indicates the presence of ion-suppressing species.

Q4: Is it better to use a protein precipitation, LLE, or SPE for sample preparation?

A4: While protein precipitation is a simple and fast technique, it is often insufficient for removing phospholipids, a major source of ion suppression.[1] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at removing these interferences and providing a cleaner sample extract, which is crucial for minimizing ion suppression. HybridSPE, a technique that combines protein precipitation with phospholipid removal, has been shown to be highly effective, removing a very high percentage of phospholipids.[1]

Q5: Can changing the mobile phase help reduce ion suppression?

A5: Yes, optimizing the mobile phase can significantly impact ion suppression. Using additives like ammonium (B1175870) formate (B1220265) in combination with formic acid can improve the signal intensity for acylcarnitines. It is also important to use high-purity solvents and additives to minimize the introduction of contaminants that could contribute to ion suppression.

Q6: How critical is a stable isotope-labeled internal standard (SIL-IS) for Glutarylcarnitine analysis?

A6: A SIL-IS is highly recommended for the accurate quantification of Glutarylcarnitine. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression in the same way. By measuring the ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively compensated for.

Data Presentation

The following tables summarize the expected impact of different strategies on minimizing ion suppression for Glutarylcarnitine analysis. The quantitative data is based on general findings for compounds in biological matrices and may vary for Glutarylcarnitine specifically.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Expected Impact on Ion Suppression

Sample Preparation MethodTypical Phospholipid Removal EfficiencyExpected Impact on Glutarylcarnitine Signal
Protein Precipitation (PPT)Low (<10%)High Ion Suppression
Liquid-Liquid Extraction (LLE)Moderate to HighModerate to Low Ion Suppression
Solid-Phase Extraction (SPE)HighLow Ion Suppression
HybridSPEVery High (>95%)[1]Minimal Ion Suppression

Table 2: Influence of Mobile Phase Additives on Acylcarnitine Signal Intensity

Mobile Phase AdditiveExpected Effect on Glutarylcarnitine Signal
Formic Acid (0.1%)Good Signal
Ammonium Formate with Formic AcidOften provides improved signal intensity for acylcarnitines
Trifluoroacetic Acid (TFA)Can cause significant signal suppression

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load 100 µL of plasma or urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the Glutarylcarnitine and other acylcarnitines with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression

  • Prepare a standard solution of Glutarylcarnitine at a concentration that gives a stable and mid-range signal intensity.

  • Set up the infusion: Use a syringe pump to deliver the Glutarylcarnitine solution at a constant flow rate (e.g., 10 µL/min) into a T-junction placed between the LC column and the mass spectrometer's ion source.

  • Equilibrate the system: Start the LC gradient with the mobile phase and allow the mass spectrometer signal for Glutarylcarnitine to stabilize.

  • Inject a blank matrix extract: Prepare a blank plasma or urine sample using your standard sample preparation method. Inject this extract onto the LC column.

  • Monitor the signal: Monitor the signal for Glutarylcarnitine. Any significant drop in the signal intensity indicates the elution of ion-suppressing components from the matrix at that retention time.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine Sample Add_IS Add SIL-IS Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Drydown Evaporation SPE->Drydown Reconstitute Reconstitution Drydown->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation ESI_MSMS ESI-MS/MS Detection LC_Separation->ESI_MSMS Data_Analysis Data Analysis ESI_MSMS->Data_Analysis

Caption: Experimental workflow for Glutarylcarnitine analysis.

troubleshooting_logic Start Low/Inconsistent Signal? Check_IS Using SIL-IS? Start->Check_IS Yes Resolved Problem Resolved Start->Resolved No Improve_SP Improve Sample Prep (SPE/LLE) Check_IS->Improve_SP Yes Implement_IS Implement SIL-IS Check_IS->Implement_IS No Optimize_LC Optimize Chromatography Improve_SP->Optimize_LC Implement_IS->Improve_SP Check_Source Clean Ion Source Optimize_LC->Check_Source Check_Source->Resolved

Caption: Troubleshooting logic for ion suppression issues.

References

Quality control procedures for Glutarylcarnitine lithium analysis in the laboratory.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the laboratory analysis of glutarylcarnitine (B602354), a key diagnostic metabolite for certain inborn errors of metabolism, such as glutaric aciduria type I (GA-I).[1][2][3]

Troubleshooting Guide

This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of glutarylcarnitine, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue IDQuestionPossible CausesSuggested Solution
QC-01 High variability in quality control (QC) sample measurements. 1. Analyte Instability: Glutarylcarnitine can degrade in stored blood spots, especially at room temperature.[4][5][6][7] 2. Inconsistent Sample Preparation: Variation in extraction efficiency or derivatization. 3. Pipetting Errors: Inaccurate volumes of samples, internal standards, or reagents.1. Ensure Proper Storage: Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[2] Keep prepared samples at 2-8°C for no longer than 24 hours before analysis.[8] 2. Standardize Protocols: Use a validated and consistent sample preparation protocol.[3] Ensure complete and uniform derivatization if the method requires it. 3. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes used in the assay.
QC-02 Poor peak shape or resolution in LC-MS/MS analysis. 1. Column Degradation: Loss of stationary phase or contamination of the column. 2. Inappropriate Mobile Phase: Incorrect composition or pH of the mobile phase. 3. Sample Matrix Effects: Interference from other components in the sample matrix.1. Column Maintenance: Use a guard column and flush the column regularly. Replace the column if performance does not improve. 2. Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate composition. 3. Optimize Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances.[3]
ID-01 Inability to distinguish glutarylcarnitine from isomeric compounds. 1. Co-elution of Isomers: Isomers such as 3-hydroxydecanoylcarnitine (C10-OH) can have the same mass-to-charge ratio (m/z) as derivatized glutarylcarnitine.[4][6][9] 2. Non-specific MS/MS Transition: Using a common fragment ion (e.g., m/z 85) that is not unique to glutarylcarnitine.[4][6][9]1. Chromatographic Separation: Employ an LC-MS/MS method with a chromatographic step that can resolve isomers.[4][6][9][10] 2. Use Specific Transitions: For butylated glutarylcarnitine, use the precursor-product ion pair of m/z 388 → 115, which is more specific than m/z 388 → 85.[4][6][9]
QUANT-01 Inaccurate quantification or failure to meet assay validation criteria. 1. Improper Calibration: Use of non-matrix-matched calibrators or an incorrect calibration range. 2. Internal Standard (IS) Issues: Degradation of the IS, incorrect IS concentration, or use of an inappropriate IS. The choice of stable isotope internal standard can affect quantification.[11] 3. Suboptimal Derivatization: Incomplete or inconsistent derivatization of calibrators, controls, and samples.1. Use Appropriate Calibrators: Use standardized calibrators prepared in a matrix similar to the samples (e.g., plasma, urine).[3][7] A 13-point calibration curve over a 200-fold concentration range has been used for accurate quantification.[3] 2. Verify Internal Standard: Use a stable, isotopically labeled internal standard for glutarylcarnitine. Prepare fresh IS working solutions regularly. 3. Optimize Derivatization: Ensure consistent reaction conditions (temperature, time, reagent concentration) for all samples. Methods using butanolic HCl or pentafluorophenacyl trifluoromethanesulfonate (B1224126) for derivatization have been published.[3][5]
SENS-01 Failure to detect glutarylcarnitine in samples from suspected "low excretor" patients. 1. Low Analyte Concentration: In some individuals with GA-I, plasma or dried blood spot concentrations of glutarylcarnitine may be normal or only slightly elevated. 2. Insufficient Assay Sensitivity: The lower limit of quantification (LOQ) of the assay may be too high.1. Analyze Urine Samples: The urinary excretion of glutarylcarnitine is often a more sensitive marker for GA-I, especially in low excretors.[12] 2. Improve Assay Sensitivity: Optimize the LC-MS/MS method to achieve a lower LOQ. A validated method has demonstrated an LOQ of 0.025 μM.[4][6][9]

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for glutarylcarnitine samples and standards?

For long-term stability, stock solutions of glutarylcarnitine should be stored at -80°C for up to six months or at -20°C for up to one month.[2] Biological samples, such as dried blood spots, are prone to degradation at room temperature and should be stored frozen.[4][5][6][7] Prepared samples ready for injection should be kept at 2-8°C and analyzed within 24 hours.[8]

2. How can I ensure the accuracy of my glutarylcarnitine measurements?

To ensure accuracy, it is crucial to use a validated analytical method, such as LC-MS/MS, that includes chromatographic separation to distinguish glutarylcarnitine from its isomers.[4][6][9] Employing a stable, isotopically labeled internal standard and using matrix-matched calibrators and quality controls are also essential for accurate quantification.[3][7][11] Participation in external quality assessment schemes is recommended to verify the accuracy of laboratory results.[8]

3. What are the key parameters to consider for a robust LC-MS/MS method for glutarylcarnitine analysis?

A robust method should demonstrate adequate sensitivity, specificity, linearity, precision, and accuracy. For glutarylcarnitine, a validated LC-MS/MS method has shown a linearity range of 0.025-20 μM with a lower limit of quantification (LOQ) of 0.025 μM.[4][6] Specificity is critical and can be achieved by using a unique precursor-product ion transition (e.g., m/z 388 → 115 for the butylated derivative) to avoid interference from isomers.[4][6]

4. Why is the analysis of urinary glutarylcarnitine important?

Urinary glutarylcarnitine can be a more specific and sensitive biomarker for GA-I than plasma glutarylcarnitine, especially in patients who are "low excretors". These individuals may have normal or only borderline-elevated levels in plasma or dried blood spots but show significant elevations in urine.[12] Therefore, urine analysis is a valuable tool for the diagnosis of GA-I in suspected cases with inconclusive plasma or blood spot results.

Experimental Protocols and Data

Quantitative Data Summary

The following table summarizes key quantitative parameters from a validated LC-MS/MS method for glutarylcarnitine analysis.

ParameterValueReference
Linearity Range 0.025 - 20 µM[4][6]
Lower Limit of Quantification (LOQ) 0.025 µM[4][6]
Urinary Reference Range < 5.2 mmol/mol creatinine
Plasma Reference Range < 0.09 µmol/L
Detailed Methodology: Sample Preparation from Dried Blood Spots (DBS)

This protocol is a generalized representation based on common practices for acylcarnitine analysis from DBS.

  • Punching: A 3.5 mm disc is punched from the dried blood spot into a 96-well microplate.[8]

  • Extraction: Add 200 µL of an extraction solution (e.g., methanol) containing stable isotope-labeled internal standards to each well.[8]

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for the extraction of acylcarnitines.[8]

  • Solvent Transfer: Transfer the liquid extract to a new 96-well plate.

  • Evaporation: Dry the extract under a stream of warm air or nitrogen.[8]

  • Derivatization: Add 60 µL of a derivatizing agent (e.g., 3N butanolic HCl) to each well.[8] Seal the plate and incubate as required by the specific method (e.g., 65°C for 15-20 minutes).

  • Final Evaporation: Evaporate the derivatizing agent to dryness.

  • Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Glutarylcarnitine QC Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Review & Reporting start Start: Receive Sample (DBS/Plasma/Urine) prep Prepare Calibrators, QCs, and Samples start->prep is Add Internal Standard prep->is extract Extract Analytes is->extract derivatize Derivatize Acylcarnitines extract->derivatize reconstitute Reconstitute for Injection derivatize->reconstitute analyze Inject and Analyze via LC-MS/MS reconstitute->analyze process Process Data (Peak Integration) analyze->process qc_check QC Check: Calibrators & Controls within Range? process->qc_check report Report Results qc_check->report Yes troubleshoot Troubleshoot (See Guide) qc_check->troubleshoot No

Caption: Quality control workflow for Glutarylcarnitine analysis.

Troubleshooting Logic for Inaccurate Quantification

start Inaccurate Quantification Detected (QC Failure) check_cal Review Calibration Curve (Linearity, R²) start->check_cal check_is Check Internal Standard Response start->check_is check_prep Investigate Sample Preparation start->check_prep sol_cal Prepare Fresh Calibrators Use Matrix-Matched Standards check_cal->sol_cal Issue Found sol_is Prepare Fresh IS Solution Verify IS Purity/Concentration check_is->sol_is Issue Found sol_prep Review Pipetting Technique Check Reagent Stability check_prep->sol_prep Issue Found rerun Re-run Assay sol_cal->rerun sol_is->rerun sol_prep->rerun

Caption: Troubleshooting logic for inaccurate quantification results.

References

Overcoming challenges in the derivatization of Glutarylcarnitine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of glutarylcarnitine (B602354). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the derivatization of glutarylcarnitine and other acylcarnitines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Glutarylcarnitine Peak Detected 1. Incomplete Derivatization: Insufficient reaction time, temperature, or reagent concentration. The presence of water can also inhibit the reaction.1. Optimize Reaction Conditions: Ensure the reaction is heated appropriately (e.g., 60-65°C) for a sufficient duration (e.g., 15-20 minutes). Use a fresh, adequate excess of the derivatizing agent. 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. If the sample is aqueous, ensure it is thoroughly dried before adding the derivatization reagent.
2. Degraded Derivatization Reagent: Reagents like butanolic HCl can degrade over time, especially with exposure to moisture.1. Use Fresh Reagents: Prepare or use fresh derivatization solution. For butanolic HCl, this can be made by adding acetyl chloride to n-butanol. Store reagents under anhydrous conditions.
3. Poor Ionization/Detection: Suboptimal mass spectrometer settings or matrix effects suppressing the signal.1. Optimize MS Parameters: Tune the mass spectrometer for the specific m/z transition of derivatized glutarylcarnitine. 2. Use Isotope-Labeled Internal Standard: A deuterium-labeled glutarylcarnitine internal standard is crucial to compensate for matrix effects and variations in derivatization efficiency.[1]
High Free Carnitine Peak / Low Acylcarnitine Recovery 1. Hydrolysis of Acylcarnitines: The acidic conditions and high temperature of the derivatization process can cause some acylcarnitines to hydrolyze back to free carnitine.[2] Short-chain acylcarnitines are more susceptible to this issue.[2]1. Milder Reaction Conditions: Consider if lower temperatures or shorter reaction times still yield complete derivatization for your analyte of interest. 2. Alternative Derivatization: Explore alternative derivatization reagents that use milder reaction conditions to avoid hydrolysis.[3][4]
Poor Reproducibility of Quantitative Results 1. Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can inconsistently suppress or enhance the analyte signal.[1]1. Incorporate Labeled Internal Standards: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard for glutarylcarnitine that is added to the sample prior to extraction.[1] 2. Improve Sample Cleanup: Employ solid-phase extraction (SPE) for cleaner samples before derivatization.
2. Inconsistent Sample Preparation: Variability in drying steps, reagent addition, or heating.1. Standardize Protocol: Use calibrated pipettes, ensure samples are completely dry, and use a calibrated heating block for consistent temperature.
Interference from Isobaric Compounds 1. Co-elution of Isomers/Isobars: Glutarylcarnitine (C5DC) can be difficult to distinguish from isobaric compounds like 3-hydroxydecanoylcarnitine (C10-OH) using flow injection analysis without chromatography.1. Use Liquid Chromatography: Implement an LC-MS/MS method to chromatographically separate isomers before detection.[5][6] 2. Derivatization Strategy: Butylation is effective for dicarboxylic acylcarnitines like glutarylcarnitine as it adds two butyl groups, shifting the mass significantly and helping to distinguish it from monocarboxylic isobars.[7][8]
"Ghost Peaks" or Carryover in Subsequent Runs 1. Contamination: Residue from a highly concentrated sample in the injection port, column, or syringe.1. Solvent Blanks: Run several solvent blanks between samples to clean the system. 2. System Maintenance: Perform regular maintenance, including changing the GC inlet liner and septum if applicable, and trimming the front end of the LC column.

Quantitative Data Summary

The efficiency of derivatization and the potential for hydrolysis can impact quantitative accuracy.

Table 1: Impact of Derivatization on Analyte Response

Analyte Type Observation Implication

| Dicarboxylic Acylcarnitines (e.g., Glutarylcarnitine) | Mass spectrometric response is significantly less intense in underivatized form compared to their butyl esters.[9][10] | Derivatization (e.g., butyl esterification) is highly recommended for sensitive detection and accurate quantification. |

Table 2: Hydrolysis of Acylcarnitines During Derivatization

Acylcarnitine Chain Length Average Percentage of Hydrolysis
Short-chain 27%[2]
Medium-chain 17%[2]
Long-chain 5%[2]

Data is based on a study investigating hydrolysis under typical acidic and high-temperature derivatization conditions. This highlights the potential for overestimation of free carnitine.[2]

Experimental Protocols

Below are detailed methodologies for common derivatization procedures.

Protocol 1: Butyl Esterification using Butanolic HCl

This is the most common method for acylcarnitine analysis in newborn screening and metabolic research.[5]

  • Sample Preparation:

    • For dried blood spots (DBS), punch a 3mm disc into a 96-well plate. For plasma or urine, pipette a specific volume (e.g., 10-50 µL) and dry it completely under a stream of nitrogen or in a vacuum concentrator.

  • Internal Standard Addition:

    • Add a methanol-based solution containing the stable isotope-labeled internal standards (including deuterated glutarylcarnitine) to each sample.

  • Extraction:

    • Add a suitable volume of methanol (B129727) (e.g., 200 µL) to each well.

    • Agitate for 20-30 minutes to extract the analytes.

    • Centrifuge the plate and transfer the supernatant to a new plate.

  • Drying:

    • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at approximately 45°C. It is critical that no water remains.

  • Derivatization:

    • Prepare the derivatizing reagent: 3N Butanolic HCl (can be purchased or prepared by carefully adding acetyl chloride to anhydrous n-butanol, e.g., a 1:10 ratio, and letting it mature).

    • Add 50-100 µL of 3N Butanolic HCl to each dried sample.

    • Seal the plate and incubate at 65°C for 15 minutes.[11]

  • Final Drying and Reconstitution:

    • Evaporate the butanolic HCl to dryness under nitrogen at 45°C.

    • Reconstitute the dried derivatized sample in an appropriate mobile phase for LC-MS/MS analysis (e.g., 100 µL of acetonitrile:water).

Protocol 2: Derivatization using 3-Nitrophenylhydrazine (B1228671) (3NPH)

This method is reported to be robust and increases the signal intensity of acylcarnitines.[12]

  • Sample Preparation & Extraction:

    • Follow steps 1-4 from Protocol 1 to obtain a dried sample extract.

  • Derivatization Cocktail Preparation:

  • Derivatization Reaction:

    • To the dried sample, sequentially add:

      • 5 µL of 25 mM 3NPH.

      • 2.5 µL of 25 mM EDC.

      • 0.4 µL of pyridine.

    • Seal and incubate for 30 minutes at 30°C on a rocking platform.[12]

  • Drying and Reconstitution:

    • Lyophilize or dry the samples completely.

    • Reconstitute in 30 µL of water before injection for LC-MS/MS analysis.[12]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 1. Sample Collection (DBS, Plasma, Urine) s2 2. Add Internal Standard s1->s2 s3 3. Methanol Extraction s2->s3 s4 4. Evaporate to Dryness s3->s4 d1 5. Add Butanolic HCl s4->d1 d2 6. Incubate (65°C, 15 min) d1->d2 d3 7. Evaporate to Dryness d2->d3 a1 8. Reconstitute in Mobile Phase d3->a1 a2 9. LC-MS/MS Analysis a1->a2

Caption: Workflow for Butyl Esterification of Glutarylcarnitine.

Chemical Derivatization Pathway

G cluster_reactants Glutaryl_Carnitine Glutarylcarnitine (Two Carboxyl Groups) Reaction Esterification (Heat, 65°C) Glutaryl_Carnitine->Reaction Butanol_HCl n-Butanol / H+ Butanol_HCl->Reaction Product Glutarylcarnitine di-butyl ester (Increased Mass & Hydrophobicity) Reaction->Product G Start Problem: Low Glutarylcarnitine Signal Check_IS Is Internal Standard (IS) signal also low? Start->Check_IS Check_Free_Carnitine Is Free Carnitine peak unusually high? Start->Check_Free_Carnitine Incomplete_Deriv Cause: Incomplete Derivatization or Matrix Effects Check_IS->Incomplete_Deriv No (Analyte low, IS ok) MS_Issue Cause: Injection or MS Issue Check_IS->MS_Issue Yes (Both low) Check_Free_Carnitine->Check_IS No Hydrolysis Cause: Acylcarnitine Hydrolysis Check_Free_Carnitine->Hydrolysis Yes Solution1 1. Check reagent quality & age 2. Ensure anhydrous conditions 3. Optimize reaction time/temp Incomplete_Deriv->Solution1 Solution Solution2 1. Check MS/MS tuning 2. Clean ion source 3. Check for clogs MS_Issue->Solution2 Solution Solution3 1. Use milder conditions 2. Consider alternative derivatization chemistry Hydrolysis->Solution3 Solution

References

Technical Support Center: Refinement of Precursor Ion Scan Methods for Acylcarnitine Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the refinement of precursor ion scan methods for acylcarnitine profiling.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during your acylcarnitine profiling experiments.

Issue 1: Low or No Signal Intensity for Acylcarnitines

  • Question: I am not seeing any peaks, or the signal for my acylcarnitine standards is very low. What are the possible causes and solutions?

  • Answer: Low or no signal intensity can stem from several factors, from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting this issue:

    • Inefficient Ionization: The electrospray ionization (ESI) process is critical for generating ions for mass analysis.

      • Solution: Optimize your ESI source parameters. This includes adjusting the spray voltage, gas flows (nebulizer and drying gas), and the temperature of the drying gas. These parameters can significantly impact the efficiency of ion formation and desolvation.[1]

    • Analyte Degradation: Acylcarnitines can be susceptible to degradation if not handled properly.

      • Solution: Ensure proper sample storage, minimizing freeze-thaw cycles. Samples should be kept on ice during preparation. The stability of acylcarnitines in processed samples on the autosampler should also be assessed.

    • Inefficient Derivatization: Derivatization, such as butylation, is often employed to enhance the ionization efficiency of acylcarnitines.[2] Incomplete derivatization will lead to a poor signal.

      • Solution: Verify the integrity of your derivatization reagent (e.g., acidified butanol). Ensure the reaction is carried to completion by optimizing the reaction time and temperature. The presence of water in the sample can also hinder the reaction.[3]

    • Suboptimal Collision Energy: In a precursor ion scan, the collision energy in the collision cell is crucial for generating the specific fragment ion (e.g., m/z 85 for underivatized or m/z 99 for some derivatized forms).

      • Solution: Optimize the collision energy for your specific instrument and the class of acylcarnitines you are analyzing. This may require performing a series of experiments with standards to find the optimal setting that maximizes the fragment ion signal.

Issue 2: Poor Reproducibility and High Variability in Results

  • Question: My results are not consistent between injections or between different sample preparations. What could be causing this variability?

  • Answer: Poor reproducibility is a common challenge in quantitative analysis and can often be traced back to matrix effects or inconsistencies in the experimental protocol.

    • Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids (B1166683) in plasma) can suppress or enhance the ionization of the target analytes, leading to variability.

      • Solution: The most effective way to correct for matrix effects is to use stable isotope-labeled internal standards (SIL-IS) for each analyte.[4] The SIL-IS will co-elute (in LC-MS) and experience similar matrix effects as the endogenous analyte, allowing for accurate quantification based on the ratio of the analyte to the internal standard. If a specific SIL-IS is not available, a closely related one can be used, but this may not provide as accurate a correction.

    • Inconsistent Sample Preparation: Any variation in the sample preparation workflow can introduce significant variability.

      • Solution: Standardize every step of your protocol, from sample collection and storage to extraction and derivatization. Use precise pipetting techniques and ensure consistent timing for each step. Automating sample preparation steps where possible can also improve reproducibility.

    • Instrument Instability: Fluctuations in the mass spectrometer's performance can also lead to variable results.

      • Solution: Regularly calibrate and tune your mass spectrometer according to the manufacturer's recommendations. Monitor the performance of your system by injecting a standard solution at regular intervals during your analytical run.

Issue 3: Inability to Distinguish between Acylcarnitine Isomers

  • Question: I have a peak that could correspond to several different acylcarnitine isomers. How can I differentiate them?

  • Answer: This is a well-known limitation of direct infusion tandem mass spectrometry ("profiling") for acylcarnitine analysis. Since isomers have the same mass, they cannot be distinguished by MS alone.[5][6]

    • Solution: To resolve and accurately quantify isomeric acylcarnitines, you must incorporate a chromatographic separation step before mass spectrometric analysis (LC-MS/MS).[2][5][6][7] Ultra-high-performance liquid chromatography (UHPLC) is particularly effective for separating closely related isomers.[5][7] For example, UHPLC-MS/MS can separate butyrylcarnitine (B1668139) from isobutyrylcarnitine, which is crucial for the differential diagnosis of certain metabolic disorders.[5]

Issue 4: High Background Noise and Interfering Peaks

  • Question: My chromatograms or spectra have a high background, and I see many interfering peaks that are not acylcarnitines. How can I clean up my analysis?

  • Answer: High background and interfering peaks can mask the signals of your analytes of interest and affect the accuracy of quantification.

    • Contamination: Contaminants can be introduced from various sources, including solvents, reagents, and labware.

      • Solution: Use high-purity, LC-MS grade solvents and reagents. Thoroughly clean all glassware and plasticware. It is also good practice to run solvent blanks to identify any potential sources of contamination.

    • Co-eluting Isobaric Compounds: In complex biological samples, other molecules may have the same mass as your target acylcarnitines and co-elute, causing interference.

      • Solution: Optimize your chromatographic method to improve the separation of your target analytes from interfering compounds. This may involve changing the column, mobile phase composition, or gradient profile. Alternatively, using a high-resolution mass spectrometer can help to distinguish between your analyte and interfering compounds based on their exact mass.

    • In-source Fragmentation: Fragmentation of other lipids or molecules within the ion source can sometimes produce ions with the same m/z as the precursor ion of interest.

      • Solution: Optimize the ESI source parameters, particularly the voltages of the ion optics, to minimize in-source fragmentation.[8] A less "harsh" ionization condition can reduce the unintended fragmentation of other molecules.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a precursor ion scan for acylcarnitine profiling?

A1: A precursor ion scan is a tandem mass spectrometry (MS/MS) technique used to identify a class of compounds that produce a common fragment ion upon collision-induced dissociation (CID). For acylcarnitines, they all share a common core structure that yields a specific fragment ion. In the precursor ion scan mode, the first mass analyzer (Q1) scans through a range of parent ion masses, while the second mass analyzer (Q3) is fixed on the m/z of the common fragment ion. This allows for the specific detection of all acylcarnitines in a sample that produce this fragment.[4][9][10]

Q2: Why is derivatization, such as butylation or methylation, often necessary for acylcarnitine analysis?

A2: Derivatization is a chemical modification of the analytes to improve their analytical properties. For acylcarnitines, butylation (forming butyl esters) or methylation (forming methyl esters) offers several advantages:

  • Increased Ionization Efficiency: The derivatized acylcarnitines often ionize more efficiently in the ESI source, leading to enhanced signal intensity and improved sensitivity.[2]

  • Improved Chromatographic Behavior: Derivatization can improve the peak shape and retention of acylcarnitines on reverse-phase liquid chromatography columns.

  • Shifting the Precursor Ion Mass: Derivatization increases the mass of the acylcarnitines, which can help to move them out of a region of the mass spectrum with high background noise.

Q3: What are the characteristic fragment ions used in precursor ion scans for acylcarnitines?

A3: The choice of the fragment ion depends on whether the acylcarnitines are derivatized and the type of derivatization used.

  • Underivatized Acylcarnitines: The most common fragment ion is at m/z 85 .[2][11] This fragment corresponds to the [C4H9NO2]+ ion from the carnitine core.

  • Methylated Acylcarnitines: For methylated acylcarnitines, a common fragment ion is at m/z 99 .[4][9][10]

  • Butylated Acylcarnitines: For butylated acylcarnitines, the precursor ion scan is also often set to m/z 85 .

Q4: How can I achieve accurate quantification of acylcarnitines?

A4: Accurate quantification relies on several key factors:

  • Use of Internal Standards: As mentioned in the troubleshooting section, using stable isotope-labeled internal standards for each analyte is crucial to correct for sample loss during preparation and for matrix effects.[4]

  • Calibration Curves: A multi-point calibration curve should be prepared using standards of known concentrations to establish the relationship between the signal response and the concentration of the analyte.

  • Method Validation: A thorough method validation should be performed to assess the linearity, accuracy, precision, and limits of detection and quantification of the assay.[12]

Q5: What are the main advantages of using LC-MS/MS over direct infusion MS/MS for acylcarnitine profiling?

A5: While direct infusion MS/MS is a high-throughput screening method, LC-MS/MS provides several significant advantages for a more refined and accurate analysis:

  • Separation of Isomers: As discussed, LC can separate isomeric acylcarnitines that are indistinguishable by MS alone.[2][5][6][7] This is critical for accurate diagnosis and research.

  • Reduction of Matrix Effects: By separating the analytes from the bulk of the sample matrix, LC can significantly reduce ion suppression or enhancement, leading to more accurate quantification.

  • Increased Specificity: The retention time from the LC separation provides an additional layer of identification, increasing the confidence in the identification of each acylcarnitine.

Q6: How should I select the appropriate internal standards for my acylcarnitine analysis?

A6: The ideal internal standard is a stable isotope-labeled version of the analyte itself (e.g., d3-acetylcarnitine for acetylcarnitine). This is because it has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization. If a specific SIL-IS is not available, you can use a SIL-IS of a closely related acylcarnitine (e.g., one with a similar chain length). However, it's important to validate that it provides adequate correction for the analytes of interest.

Q7: What are the common biological matrices used for acylcarnitine profiling?

A7: Acylcarnitine profiling can be performed on a variety of biological samples, including:

  • Plasma and Serum: These are the most common matrices for clinical and research applications.[4][9][10]

  • Dried Blood Spots (DBS): DBS are widely used for newborn screening due to the ease of sample collection, transport, and storage.[13]

  • Urine: Urinary acylcarnitine profiles can provide valuable information about metabolic status.[5]

  • Tissues: Analysis of tissue homogenates can provide insights into organ-specific metabolism.[2]

Data Presentation

Table 1: Common Precursor Ion Scan Settings for Acylcarnitine Analysis

Analyte FormDerivatizationCommon Fragment Ion (m/z)Reference
AcylcarnitinesNone (Underivatized)85[2][11]
AcylcarnitinesMethylation99[4][9][10]
AcylcarnitinesButylation85

Table 2: Example Tandem Mass Spectrometry Parameters for Acylcarnitine Analysis (Illustrative)

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypePrecursor Ion Scan
Product Ion (m/z)85.0
Scan Range (m/z)200 - 600
Collision GasArgon
Collision Energy20-35 eV (instrument dependent)
Spray Voltage4.0 - 5.5 kV
Capillary Temperature250 - 350 °C

Experimental Protocols

Protocol 1: General Procedure for Acylcarnitine Extraction and Derivatization from Plasma

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing a mixture of stable isotope-labeled acylcarnitines).

  • Protein Precipitation:

    • Add 200 µL of ice-cold methanol (B129727) to each sample.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a well in a 96-well plate.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatization (Butylation):

    • To the dried extract, add 100 µL of 3N HCl in n-butanol.

    • Seal the tubes or plate and incubate at 65 °C for 20 minutes.

  • Final Drying and Reconstitution:

    • Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the sample in an appropriate volume (e.g., 100 µL) of the mobile phase for injection.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standards plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down1 Dry Down supernatant->dry_down1 derivatize Derivatization (Butylation) dry_down1->derivatize dry_down2 Final Dry Down derivatize->dry_down2 reconstitute Reconstitute dry_down2->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_analysis Precursor Ion Scan lc_separation->ms_analysis data_processing Data Processing ms_analysis->data_processing troubleshooting_low_signal decision decision start Low or No Signal check_standards Are standards visible? start->check_standards instrument_issue Troubleshoot Instrument (Tuning, Calibration) check_standards->instrument_issue No sample_issue Investigate Sample Preparation check_standards->sample_issue Yes check_derivatization Is derivatization efficient? sample_issue->check_derivatization optimize_derivatization Optimize derivatization (reagents, time, temp) check_derivatization->optimize_derivatization No check_ionization Are ionization parameters optimal? check_derivatization->check_ionization Yes optimize_ionization Optimize ESI source parameters check_ionization->optimize_ionization No check_degradation Consider analyte degradation check_ionization->check_degradation Yes improve_handling Improve sample handling and storage check_degradation->improve_handling acylcarnitine_metabolism cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix fatty_acid Fatty Acid acyl_coa Acyl-CoA fatty_acid->acyl_coa cpt1 CPT1 acyl_coa->cpt1 acylcarnitine Acylcarnitine cpt1->acylcarnitine carnitine_in Carnitine carnitine_in->cpt1 cact CACT acylcarnitine->cact cpt2 CPT2 acyl_coa_matrix Acyl-CoA cact->acyl_coa_matrix carnitine_out Carnitine cact->carnitine_out acyl_coa_matrix->cpt2 beta_oxidation Beta-Oxidation acyl_coa_matrix->beta_oxidation carnitine_out->cpt2 acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

References

Enhancing the accuracy of Glutarylcarnitine quantification at low concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Glutarylcarnitine (B602354) (C5DC) at low concentrations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in accurately quantifying low concentrations of Glutarylcarnitine (C5DC)?

A1: The primary challenges in quantifying low levels of C5DC include:

  • Interference from Isomers and Isobars: A significant issue is the presence of isomers like 3-hydroxydecanoylcarnitine (C10-OH) and other isobaric compounds that can co-elute and have the same mass-to-charge ratio as C5DC, leading to false positives and inaccurate quantification.[1][2][3][4]

  • Low Endogenous Levels: In certain conditions, such as in "low-excretor" variants of Glutaric Acidemia Type I (GA1), the concentration of C5DC in plasma may be only slightly elevated or even within the normal range, making detection difficult.[1][3][4][5][6]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of C5DC in the mass spectrometer, leading to signal suppression or enhancement and affecting accuracy.[7]

  • Method Sensitivity: Achieving a sufficiently low limit of quantification (LOQ) to reliably measure baseline and slightly elevated levels of C5DC is essential.[1][3][4]

Q2: Why is LC-MS/MS the recommended method for C5DC quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method because it offers high selectivity and sensitivity. The liquid chromatography step separates C5DC from many interfering compounds, including isomers, before it enters the mass spectrometer.[1][2][3][4] The tandem mass spectrometry provides an additional layer of specificity by monitoring a specific precursor-to-product ion transition for C5DC.[1][3][4] This combination is crucial for overcoming the challenge of isobaric interferences.[2]

Q3: What is the significance of derivatization in C5DC analysis?

A3: Derivatization, most commonly butylation, is often employed to increase the ionization efficiency of acylcarnitines, including C5DC, in the mass spectrometer's ion source.[8] This process can lead to improved signal intensity and a lower limit of quantification. Another described method uses pentafluorophenacyl trifluoromethanesulfonate (B1224126) for derivatization.[9]

Q4: How can I differentiate Glutarylcarnitine from its isomers during analysis?

A4: The most effective way to differentiate C5DC from its isomers is by using an LC-MS/MS method.[1][3][4] The chromatographic separation can resolve the different compounds. Furthermore, using highly specific precursor-product ion transitions in the MS/MS method is critical. For butylated C5DC, the transition m/z 388 → 115 has been shown to be more specific than the commonly used m/z 388 → 85, as the latter is prone to interference from C10-OH.[1][3][4]

Q5: Is plasma the only suitable matrix for C5DC quantification?

A5: While plasma is commonly used, urine can be a more informative matrix, especially for identifying low-excretor GA1 patients who may have normal or borderline plasma C5DC levels.[10][11] Urinary excretion of glutarylcarnitine has been shown to be a specific and sensitive marker for GA1.[10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Resolution Inappropriate LC column or mobile phase composition.Use a HILIC (Hydrophilic Interaction Chromatography) column, which is well-suited for retaining and separating polar compounds like acylcarnitines.[12] Optimize the mobile phase gradient and composition. An acidic mobile phase with a buffer like ammonium (B1175870) acetate (B1210297) can improve peak shape.[12]
Low Signal Intensity / High Limit of Quantification (LOQ) Inefficient ionization or matrix effects.Implement butylation or another derivatization method to enhance ionization efficiency.[8] Optimize sample preparation to remove interfering matrix components.[9][13][14] Ensure the mass spectrometer parameters (e.g., collision energy) are optimized for the specific C5DC transition.
Inaccurate or Imprecise Results Lack of an appropriate internal standard or matrix effects.Use a stable isotope-labeled internal standard (e.g., d6-C5DC) to correct for variability in sample preparation and matrix effects.[7][8][12][15] The choice of internal standard is crucial for accurate quantification.[15]
False Positive C5DC Detection Interference from isomeric or isobaric compounds.Switch to a more specific precursor-product ion transition for butylated C5DC, such as m/z 388 → 115.[1][3][4] Improve chromatographic separation to resolve C5DC from interfering peaks.
Difficulty in Detecting Low-Excretor GA1 Cases Plasma C5DC levels are not significantly elevated.Analyze urine samples for glutarylcarnitine, as excretion levels can be a more sensitive marker in these cases.[10][11] Utilize a method with a very low LOQ, validated to be around 0.025 µM.[1][3][4]

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for C5DC quantification.

Table 1: Linearity and Limit of Quantification (LOQ) of a Validated LC-MS/MS Method

Parameter Value Reference
Linearity Range0.025 - 20 µM[1][3][4]
Lower Limit of Quantification (LOQ)0.025 µM[1][3][4]

Table 2: Specific Mass Transitions for C5DC and an Interfering Isomer

Compound Derivative Precursor Ion (m/z) Product Ion (m/z) Specificity Note Reference
Glutarylcarnitine (C5DC)Butylated388115Highly specific for C5DC[1][3][4]
3-hydroxydecanoylcarnitine (C10-OH)Underivatized33285Used to confirm interference[1][3][4]
Commonly used C5DC transitionButylated38885Prone to interference from C10-OH[1][3][4]

Experimental Protocols

Protocol 1: Sample Preparation for C5DC Quantification from Plasma

This protocol is a generalized representation based on common techniques.

  • Internal Standard Addition: To 100 µL of plasma, add the appropriate amount of a stable isotope-labeled internal standard for glutarylcarnitine (e.g., d6-C5DC).

  • Protein Precipitation: Add 300 µL of cold methanol (B129727) to the plasma sample.[13]

  • Vortexing: Vortex the mixture for 10-20 seconds to ensure thorough mixing and protein precipitation.[13]

  • Incubation: Incubate the samples at ambient temperature for 10 minutes.[13]

  • Centrifugation: Centrifuge the samples for 10 minutes at 4000 rpm to pellet the precipitated proteins.[13]

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3N n-butanolic-HCl.[10]

    • Heat the sample at 65°C for 15 minutes.[10]

    • Dry the sample again under nitrogen.[10]

  • Reconstitution: Reconstitute the final dried residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 80% acetonitrile (B52724) in water) for LC-MS/MS analysis.[10]

Protocol 2: LC-MS/MS Analysis of Butylated Glutarylcarnitine

This protocol outlines the key parameters for the chromatographic separation and mass spectrometric detection.

  • LC Column: A HILIC (Hydrophilic Interaction Chromatography) silica (B1680970) column is recommended for the separation of polar acylcarnitines.[12]

  • Mobile Phase A: 0.1% formic acid in water or 5mM ammonium acetate in water.[12][13]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or 5mM ammonium acetate in acetonitrile.[12]

  • Gradient: A gradient elution starting with a high percentage of organic mobile phase and gradually increasing the aqueous phase is typically used.

  • Flow Rate: A flow rate of around 0.4 mL/min is common.[12]

  • Injection Volume: 10 µL.[12]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Primary (Specific): m/z 388.3 → 115.1 for butylated C5DC.[1][3][4]

    • Internal Standard: e.g., m/z 394.2 → 85.1 for d6-C5DC.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (Methanol) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry1 Dry Down supernatant->dry1 derivatize Derivatization (Butylation) dry1->derivatize dry2 Dry Down derivatize->dry2 reconstitute Reconstitution dry2->reconstitute lc LC Separation (HILIC Column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for Glutarylcarnitine Quantification.

logical_relationship cluster_problem Analytical Problem cluster_causes Potential Causes cluster_solutions Solutions inaccuracy Inaccurate C5DC Quantification interference Isomeric Interference (e.g., C10-OH) inaccuracy->interference matrix Matrix Effects inaccuracy->matrix low_levels Low Analyte Concentration inaccuracy->low_levels lc_separation Chromatographic Separation (LC-MS/MS) interference->lc_separation specific_mrm Specific MRM Transition (m/z 388 -> 115) interference->specific_mrm is_correction Stable Isotope Internal Standard matrix->is_correction derivatization Derivatization for Sensitivity low_levels->derivatization urine_analysis Urine Sample Analysis low_levels->urine_analysis

Caption: Troubleshooting Logic for C5DC Analysis.

References

Long-term storage conditions for maintaining Glutarylcarnitine lithium integrity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of experiments involving Glutarylcarnitine (B602354) lithium.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Glutarylcarnitine lithium?

A1: To ensure the integrity of solid this compound, it should be stored in a tightly sealed container, protected from moisture. For long-term stability, a temperature of 4°C is recommended. Some suppliers also advise storage at 2-8°C.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the storage temperature. For short-term storage of up to one month, stock solutions should be kept at -20°C. For longer-term storage, up to six months, it is highly recommended to store stock solutions at -80°C.[1] Always use sealed vials to prevent evaporation and contamination.

Q3: What is the primary degradation pathway for this compound?

A3: The most common degradation pathway for acylcarnitines, including glutarylcarnitine, is hydrolysis.[2] This reaction breaks the ester bond, resulting in the formation of free L-carnitine and glutaric acid. This process is accelerated by the presence of moisture and higher temperatures.

Q4: How stable is Glutarylcarnitine in biological samples like dried blood spots?

A4: Studies on dried blood spots have shown that glutarylcarnitine is stable for at least 330 days when stored at -18°C.[2] However, at room temperature, significant degradation is observed, with concentrations dropping to 60% in 42 days.[3]

Q5: What analytical methods are typically used to assess the purity and concentration of this compound?

A5: The most common and robust method for the analysis of glutarylcarnitine is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This technique allows for sensitive and specific quantification, and can distinguish glutarylcarnitine from its isomers.

Data Summary: Storage Conditions

FormTemperatureDurationKey Considerations
Solid 4°CLong-termSealed container, away from moisture.[1]
2-8°CLong-termAlternative recommended temperature.
Stock Solution -20°CUp to 1 monthSealed vials.[1]
-80°CUp to 6 monthsRecommended for long-term storage.[1]
In Dried Blood Spots -18°CAt least 330 daysStable.[2]
Room Temperature>14 daysSignificant degradation.[2][3]

Troubleshooting Guides

Issue: Inconsistent or low recovery of Glutarylcarnitine in experiments.

This guide will help you troubleshoot potential causes for poor analytical results.

TroubleshootingWorkflow start Start: Inconsistent/Low Recovery check_storage Verify Storage Conditions - Solid at 4°C? - Aliquots at -80°C? - Sealed containers? start->check_storage storage_ok Storage OK check_storage->storage_ok Yes storage_bad Improper Storage check_storage->storage_bad No check_handling Review Sample Handling - Minimize freeze-thaw cycles? - Use of appropriate solvents? - Calibrants prepared correctly? storage_ok->check_handling remedy_storage Action: Discard old stock. Prepare fresh aliquots. Ensure proper storage. storage_bad->remedy_storage remedy_storage->check_handling handling_ok Handling OK check_handling->handling_ok Yes handling_bad Handling Issues check_handling->handling_bad No check_instrument Assess Analytical Method - LC-MS/MS parameters optimized? - Isomer interference checked? - Derivatization complete? handling_ok->check_instrument remedy_handling Action: Aliquot working solutions. Validate solvent compatibility. Re-prepare calibrants. handling_bad->remedy_handling remedy_handling->check_instrument instrument_ok Method OK check_instrument->instrument_ok Yes instrument_bad Methodological Problem check_instrument->instrument_bad No end Problem Resolved instrument_ok->end remedy_instrument Action: Optimize MS transitions. Use chromatographic separation. Verify derivatization efficiency. instrument_bad->remedy_instrument remedy_instrument->end unresolved Issue Persists: Consult technical support end->unresolved If not resolved

Troubleshooting workflow for Glutarylcarnitine experiments.

Experimental Protocols

Protocol: Assessment of this compound Purity by LC-MS/MS

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized for your instrumentation.

  • Preparation of Stock and Working Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • Serially dilute the stock solution with an appropriate solvent (e.g., 50% methanol (B129727) in water) to create a series of calibration standards.

  • Sample Preparation (from biological matrix, if applicable):

    • Perform a protein precipitation step by adding a threefold excess of cold acetonitrile (B52724) to the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a C18 reversed-phase column for separation.

      • Employ a gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. Monitor the specific precursor-to-product ion transition for glutarylcarnitine.

Factors Affecting this compound Integrity

The stability of this compound is influenced by several environmental factors. Understanding these can help maintain the integrity of the compound during storage and experimentation.

StabilityFactors cluster_storage Storage Conditions cluster_handling Experimental Handling Temperature Temperature Integrity Glutarylcarnitine Lithium Integrity Temperature->Integrity High temp accelerates degradation Moisture Moisture/Humidity Moisture->Integrity Promotes hydrolysis Light Light Exposure Light->Integrity Potential for photodegradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Integrity Can lead to degradation in solution pH pH of Solution pH->Integrity Extremes can catalyze hydrolysis Solvent Solvent Purity Solvent->Integrity Impurities can react

Key factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Glutarylcarnitine Lithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two analytical methods for the quantification of Glutarylcarnitine (B602354) lithium salt in human plasma: a well-established standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method requiring derivatization and a novel direct analysis method utilizing a cutting-edge Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) approach. This publication aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Glutarylcarnitine is a critical biomarker for the diagnosis and monitoring of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder.[1][2] Accurate and precise quantification of this analyte is paramount for clinical diagnostics and for the development of therapeutic interventions. While traditional LC-MS/MS methods have been the gold standard, they often involve a cumbersome and time-consuming derivatization step to enhance analytical sensitivity and chromatographic retention.[3][4] The novel direct analysis method presented here aims to overcome these limitations by leveraging advanced instrumentation.

Experimental Protocols

Method A: Standard LC-MS/MS with Derivatization

This method is based on established protocols requiring the conversion of glutarylcarnitine to its butyl ester for improved chromatographic performance and detection.[4][5]

1. Sample Preparation:

  • To 100 µL of plasma, 10 µL of an internal standard solution (d6-Glutarylcarnitine) is added.

  • Proteins are precipitated by adding 300 µL of acetonitrile. The sample is vortexed and then centrifuged.

  • The supernatant is transferred to a clean tube and dried under a stream of nitrogen.

  • The dried residue is reconstituted in 100 µL of 3N butanolic-HCl and incubated at 65°C for 15 minutes to form the butyl ester derivative.

  • The sample is again dried and then reconstituted in 100 µL of the mobile phase for injection.

2. Instrumentation and Analysis:

  • HPLC System: A standard HPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for butylated glutarylcarnitine and its internal standard are monitored.[4]

Method B: Novel Direct UHPLC-MS/MS

This new method eliminates the need for derivatization, offering a more streamlined and rapid workflow.

1. Sample Preparation:

  • To 100 µL of plasma, 10 µL of the same internal standard solution (d6-Glutarylcarnitine) is added.

  • Protein precipitation is performed by adding 300 µL of acetonitrile. The sample is vortexed and centrifuged.

  • The supernatant is directly transferred to an autosampler vial for injection.

2. Instrumentation and Analysis:

  • UHPLC System: An ultra-high-performance liquid chromatography system for faster separations.

  • Column: A specialized column with enhanced retention for polar compounds.

  • Mobile Phase: A gradient of 0.1% formic acid and 2.5 mM ammonium (B1175870) acetate (B1210297) in water and 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.[6]

  • Mass Spectrometer: A high-sensitivity triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for native glutarylcarnitine and its internal standard are monitored.[6]

Performance Comparison

The validation of both methods was conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][8][9][10] The key performance parameters are summarized in the table below.

Validation Parameter Method A: Standard LC-MS/MS with Derivatization Method B: Novel Direct UHPLC-MS/MS
Linearity (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 0.05 µM0.025 µM[4]
Accuracy (% Bias) Within ± 10%Within ± 8%
Precision (% CV) < 12%< 10%
Selectivity No significant interference observedNo significant interference observed
Matrix Effect Compensated by internal standardCompensated by internal standard
Recovery ~ 85%> 95%
Sample Throughput ~ 20 minutes per sample~ 8 minutes per sample
Stability (Freeze-Thaw, Bench-Top) Stable through 3 cyclesStable through 5 cycles

Experimental Workflow Comparison

G cluster_0 Method A: Standard LC-MS/MS with Derivatization cluster_1 Method B: Novel Direct UHPLC-MS/MS A1 Plasma Sample A2 Add Internal Standard A1->A2 A3 Protein Precipitation A2->A3 A4 Dry Down A3->A4 A5 Derivatization (Butanolic-HCl) A4->A5 A6 Dry Down A5->A6 A7 Reconstitute A6->A7 A8 LC-MS/MS Analysis A7->A8 B1 Plasma Sample B2 Add Internal Standard B1->B2 B3 Protein Precipitation B2->B3 B4 Direct Injection B3->B4 B5 UHPLC-MS/MS Analysis B4->B5

Caption: A comparison of the experimental workflows for the two analytical methods.

Method Comparison Logic

G cluster_0 Method A: Standard LC-MS/MS cluster_1 Method B: Novel Direct UHPLC-MS/MS A_Pros Pros: - Well-established - Robust Comparison Comparison A_Pros->Comparison A_Cons Cons: - Time-consuming derivatization - Lower throughput - Potential for derivative instability A_Cons->Comparison B_Pros Pros: - High throughput - Simplified workflow - Higher sensitivity (lower LLOQ) - Improved precision and accuracy B_Cons Cons: - Requires high-end instrumentation - Potential for matrix effects without derivatization (mitigated by good chromatography) Comparison->B_Pros Comparison->B_Cons

Caption: A logical comparison of the advantages and disadvantages of each method.

Conclusion

The novel direct UHPLC-MS/MS method for the quantification of Glutarylcarnitine lithium demonstrates significant advantages over the standard derivatization-based LC-MS/MS method. The elimination of the derivatization step leads to a substantially simplified and faster workflow, resulting in higher sample throughput. Furthermore, the data indicates improved sensitivity, accuracy, and precision with the new method. While the initial investment in high-sensitivity UHPLC-MS/MS instrumentation may be higher, the long-term benefits of increased efficiency and superior data quality make it a compelling alternative for clinical and research laboratories. The choice of method will ultimately depend on the specific requirements of the study, including sample volume, required throughput, and available instrumentation.

References

Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Cross-Validation of Glutarylcarnitine Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of glutarylcarnitine (B602354) (C5DC) is paramount for the diagnosis and monitoring of inherited metabolic disorders, particularly Glutaric Acidemia Type I (GA1). This guide provides a comprehensive comparison of inter-laboratory performance in C5DC measurement, supported by experimental data and detailed methodologies, to aid in the critical evaluation of analytical platforms and proficiency.

Glutarylcarnitine, a dicarboxylic acylcarnitine, serves as a key biomarker for GA1, an autosomal recessive disorder of lysine (B10760008) and tryptophan metabolism. Its accurate measurement is crucial, yet subject to inter-laboratory variability. This variability can stem from differences in analytical methods, calibration standards, and quality control procedures. Proficiency testing (PT) programs, such as those offered by the College of American Pathologists (CAP) and the Newborn Screening Quality Assurance Program (NSQAP), play a vital role in monitoring and improving the quality and comparability of C5DC measurements across different laboratories.[1][2][3]

Quantitative Performance Across Laboratories

The analysis of data from proficiency testing programs reveals the landscape of inter-laboratory performance in glutarylcarnitine measurement. While specific quantitative results from every participating laboratory are often confidential, summary data and visual representations from organizations like the CDC's NSQAP provide valuable insights into the degree of measurement variability.

A study on the harmonization of newborn screening proficiency test results highlighted the inter- and intra-method variability in C5DC measurements.[1][4][5] The data, visually represented as dot plots, showcases the distribution of results from numerous laboratories for a given proficiency testing sample. This allows for an objective assessment of how a laboratory's result compares to the consensus mean and the overall spread of measurements.

Table 1: Summary of Inter-Laboratory Performance for Glutarylcarnitine (C5DC) Measurement from a Proficiency Testing Program

ParameterRepresentative ValueSource
Number of Participating Laboratories >300[1][4][5]
Measurement Range (Raw Data) Visually broad, indicating significant inter-laboratory differences.[5]
Post-Harmonization Variation Generally reduced, demonstrating the value of standardized reference materials.[1][4][5]
Common Analytical Methods Tandem Mass Spectrometry (MS/MS), often with derivatization.[1][4][5]

Note: This table is a qualitative summary based on visual data from the NSQAP report. Specific numerical values for mean, standard deviation, and coefficient of variation are typically provided to participating laboratories in their individual performance reports.

Experimental Protocols for Measurement and Cross-Validation

The accurate measurement of glutarylcarnitine and the execution of a successful cross-validation study rely on robust and well-documented experimental protocols. The most common analytical technique is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) for improved specificity.

Experimental Protocol: Quantification of Glutarylcarnitine by LC-MS/MS

This protocol provides a generalized workflow for the analysis of glutarylcarnitine in biological samples such as plasma or dried blood spots.

  • Sample Preparation:

    • A small volume of the sample (e.g., plasma, reconstituted dried blood spot extract) is aliquoted.

    • An internal standard solution containing a stable isotope-labeled glutarylcarnitine (e.g., d3-glutarylcarnitine) is added to each sample, calibrator, and quality control material. This is crucial for correcting for variations in sample processing and instrument response.

    • Proteins are precipitated by the addition of a solvent such as methanol (B129727) or acetonitrile.

    • The sample is centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new tube or plate.

  • Derivatization (Optional but common):

    • To improve chromatographic retention and mass spectrometric sensitivity, the acylcarnitines in the supernatant are often derivatized. A common method is butylation, which involves reacting the sample with butanolic hydrochloride at an elevated temperature.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatography system.

    • The analytes are separated on a chromatographic column (e.g., a C8 or C18 reversed-phase column). This step is critical for separating glutarylcarnitine from isobaric and isomeric interferences.

    • The eluent from the LC column is introduced into the tandem mass spectrometer.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native glutarylcarnitine and the stable isotope-labeled internal standard are monitored. This provides high selectivity and sensitivity for quantification.

  • Data Analysis:

    • The peak areas for the native glutarylcarnitine and the internal standard are integrated.

    • A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the calibrators.

    • The concentration of glutarylcarnitine in the unknown samples is calculated from the calibration curve.

Workflow for an Inter-Laboratory Cross-Validation Study (Proficiency Testing)

The following diagram illustrates the typical workflow of a proficiency testing program for glutarylcarnitine.

G cluster_PT_Provider Proficiency Testing Provider (e.g., CAP, NSQAP) cluster_Lab Participating Laboratory A Preparation of PT Samples (Homogeneous and stable material with known or consensus concentrations of glutarylcarnitine) B Distribution of PT Samples to Participating Laboratories A->B C Receipt and Analysis of PT Samples (using their routine analytical method for glutarylcarnitine) B->C E Collection of Results from all Laboratories F Statistical Analysis of Data (Calculation of consensus mean, SD, and individual lab performance scores like Z-scores) E->F G Issuance of Performance Reports to individual laboratories and summary reports F->G H Review of Performance Report and implementation of corrective actions if necessary G->H D Reporting of Measurement Results to the PT Provider C->D D->E

Caption: Workflow of a proficiency testing program for glutarylcarnitine.

Glutarylcarnitine in the Metabolic Pathway

Glutarylcarnitine is a metabolic byproduct of the breakdown of the amino acids lysine and tryptophan. A deficiency in the enzyme glutaryl-CoA dehydrogenase leads to an accumulation of glutaryl-CoA, which is then converted to glutarylcarnitine. The following diagram illustrates this key metabolic pathway.

G Lysine Lysine Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA Tryptophan Tryptophan Tryptophan->Glutaryl_CoA Glutarylcarnitine Glutarylcarnitine (C5DC) (Excreted in urine and accumulates in blood) Glutaryl_CoA->Glutarylcarnitine In GA1 GCDH Glutaryl-CoA Dehydrogenase Glutaryl_CoA->GCDH Normal Metabolism CPT2 Enzymatic Conjugation Glutaryl_CoA->CPT2 Crotonyl_CoA Crotonyl-CoA Carnitine Carnitine Carnitine->Glutarylcarnitine Conjugation Carnitine->CPT2 GCDH->Crotonyl_CoA CPT2->Glutarylcarnitine

Caption: Metabolic pathway leading to glutarylcarnitine formation.

Conclusion

The cross-validation of glutarylcarnitine measurements between different laboratories is a continuous process facilitated by proficiency testing programs. While variability in measurements exists, the use of standardized reference materials and robust analytical methods, primarily LC-MS/MS, contributes to the harmonization of results. For researchers and drug development professionals, understanding the nuances of inter-laboratory performance and the underlying experimental protocols is essential for the reliable interpretation of C5DC data in both clinical and research settings. Participation in and adherence to the standards of proficiency testing programs remain the cornerstone of ensuring high-quality, comparable glutarylcarnitine measurements across the scientific community.

References

Comparative study of Glutarylcarnitine levels in different patient populations.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Glutarylcarnitine (B602354) (C5-DC) levels across various patient populations reveals its significance as a key biomarker, primarily for Glutaric Aciduria Type 1 (GA-1), but also highlights its elevation in other conditions, necessitating careful differential diagnosis. Glutarylcarnitine is an acylcarnitine involved in the metabolic pathways of lysine (B10760008) and tryptophan.[1] Its accumulation is a hallmark of specific inborn errors of metabolism and can also be influenced by other physiological and pathological states.

Elevated C5-DC levels are most prominently associated with GA-1, a rare autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[2][3] This enzymatic block leads to the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine.[2][4] Consequently, C5-DC is a primary marker used in newborn screening programs to detect GA-1.[5] However, the utility and interpretation of C5-DC levels are complex, as concentrations can vary significantly among GA-1 patients, and elevations can be observed in other conditions such as renal insufficiency, other organic acidemias, and fatty acid oxidation disorders.[1][6]

Data Presentation: Comparative Glutarylcarnitine Levels

The following table summarizes Glutarylcarnitine (C5-DC) concentrations in different patient populations, as reported in various studies. These values are crucial for the differential diagnosis of metabolic disorders.

Patient PopulationAnalyte & MatrixTypical Levels / RangeKey Remarks
Glutaric Aciduria Type 1 (GA-1) Urine Glutarylcarnitine14 - 522 mmol/mol creatinine [7]Urinary C5-DC is considered a specific and sensitive marker, even in patients with normal plasma C5-DC or low glutaric acid excretion.[7][8]
Plasma GlutarylcarnitineElevated While typically elevated, plasma levels can be normal in some GA-1 patients, making it a less reliable standalone marker.[7][9]
Healthy Controls / Reference Urine Glutarylcarnitine< 5.2 mmol/mol creatinine [7]This reference range provides a clear distinction from the significantly elevated levels seen in GA-1 patients.
Plasma Glutarylcarnitine0.021 ± 0.015 µM (Upper Ref: 0.04 µM)[10]Baseline levels in the general population are typically very low.
Renal Insufficiency Plasma GlutarylcarnitineSignificantly Elevated Impaired kidney function can reduce the excretion of C5-DC, leading to its accumulation in the blood and causing false-positive results mimicking GA-1 on newborn screens.[1][6][11][12] C5-DC levels are significantly correlated with creatinine.[6]
Mitochondrial Myopathy Plasma Glutarylcarnitine0.021 ± 0.015 µM [10]In a study of patients with mitochondrial myopathy, the mean C5-DC concentration was not significantly elevated compared to reference values.[10]
Other Organic Acidemias Plasma GlutarylcarnitineMay be elevated Conditions like Methylmalonic Acidemia and Propionic Acidemia can show elevated C5-DC, but it is not a specific marker for these disorders.[1]
Fatty Acid Oxidation Disorders (FAODs) Plasma GlutarylcarnitineMay be elevated Defects in mitochondrial fatty acid breakdown can lead to an increase in C5-DC levels.[1]

Experimental Protocols

The gold-standard for quantitative analysis of Glutarylcarnitine and other acylcarnitines is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS).

Protocol: Quantification of Glutarylcarnitine in Plasma/Dried Blood Spots by LC-MS/MS

This protocol is a synthesized methodology based on established principles for acylcarnitine analysis.[13][14]

  • Sample Preparation:

    • A small volume of plasma or a punch from a dried blood spot (DBS) is used.

    • Proteins are precipitated by adding a solvent, typically methanol, which contains internal standards (stable isotope-labeled versions of the analytes).[14]

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant, containing the acylcarnitines, is collected.

  • Derivatization (Butylation):

    • The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature. This process improves chromatographic separation and mass spectrometric detection.

    • After incubation, the solvent is evaporated under a stream of nitrogen.

    • The dried residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: The reconstituted sample is injected into a liquid chromatography system, typically using a reversed-phase C8 or C18 column, to separate the different acylcarnitines.[14]

    • Mass Spectrometry: The separated compounds are introduced into a tandem mass spectrometer. The instrument is operated in positive ion mode.

    • Detection: Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode.

      • The common, but less specific, transition for butylated C5-DC is monitoring the precursor ion at m/z 388 and the product ion at m/z 85.[13]

      • A more specific and improved method uses the precursor-to-product ion pair of m/z 388 → 115 , which allows for clear discrimination from the isomer 3-hydroxydecanoylcarnitine (C10-OH), reducing false-positive results.[13]

  • Quantification:

    • The concentration of C5-DC is determined by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.

    • A calibration curve is generated using known concentrations of C5-DC to ensure accuracy and linearity over the desired analytical range. The lower limit of quantification (LOQ) for sensitive methods can be as low as 0.025 µM.[13]

Mandatory Visualization

The following diagrams illustrate the metabolic context and diagnostic workflow for Glutarylcarnitine.

cluster_pathway Metabolic Pathway of Glutarylcarnitine Formation in GA-1 cluster_block AA Lysine, Tryptophan GC Glutaryl-CoA AA->GC GCDH Glutaryl-CoA Dehydrogenase GC->GCDH C5DC Glutarylcarnitine (C5-DC) (Accumulates) GC->C5DC Carnitine Acyltransferase CrotCoA Crotonyl-CoA GCDH->CrotCoA GCDH->CrotCoA label_block Enzyme deficiency in GA-1 GCDH->label_block Carnitine Carnitine cluster_diagnosis Diagnostic Workflow start Elevated C5-DC on Newborn Screening recall Recall for Confirmatory Testing start->recall urine_oa Urine Organic Acid Analysis recall->urine_oa plasma_ac Plasma Acylcarnitine Profile recall->plasma_ac renal_panel Renal Function Panel (Creatinine, BUN) recall->renal_panel ga1_path High Glutaric & 3-OH-Glutaric Acid urine_oa->ga1_path renal_path Normal Organic Acids, Elevated Creatinine renal_panel->renal_path ga1_confirm Diagnosis: Glutaric Aciduria Type 1 (GA-1) Confirm with GCDH gene sequencing ga1_path->ga1_confirm renal_confirm Diagnosis: Renal Insufficiency renal_path->renal_confirm

References

Evaluating the Diagnostic Specificity of Urinary Glutarylcarnitine for Glutaric Aciduria Type 1 (GA-1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary glutarylcarnitine (B602354) (C5DC) as a diagnostic marker for Glutaric Aciduria Type 1 (GA-1), evaluating its performance against other key biomarkers. Experimental data and detailed methodologies are presented to support an objective assessment of its diagnostic specificity and utility, particularly in challenging cases such as low-excretor phenotypes.

Introduction to GA-1 and the Diagnostic Challenge

Glutaric Aciduria Type 1 is an autosomal recessive inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase (GCDH). This deficiency disrupts the catabolism of the amino acids lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[1] Untreated, GA-1 can lead to severe neurological damage, including dystonia and acute encephalopathic crises.[2]

Early and accurate diagnosis is critical for initiating timely treatment to prevent irreversible neurological sequelae. Newborn screening (NBS) programs typically test for elevated glutarylcarnitine (C5DC) in dried blood spots. However, the existence of "low-excretor" patients, who may not show significantly elevated primary markers, presents a diagnostic challenge and increases the risk of false-negative results.[1][3] This guide focuses on the role of urinary glutarylcarnitine as a specific and sensitive biomarker to address these challenges.

Comparative Analysis of Diagnostic Biomarkers for GA-1

The diagnosis of GA-1 relies on the measurement of key metabolites in blood and urine. The following tables summarize the diagnostic performance of urinary glutarylcarnitine in comparison to other commonly used biomarkers.

Table 1: Performance of Urinary Biomarkers in GA-1 Diagnosis

BiomarkerSpecimenSensitivitySpecificityKey AdvantagesKey Limitations
Glutarylcarnitine (C5DC) Urine High (Elevated in all GA-1 patients in a key study, including low excretors) [4][5]High (Not elevated in control subjects with glutaric aciduria from other causes) [4][5]- Specific marker for GA-1.[4] - Particularly useful in patients with normal urinary glutaric acid and plasma glutarylcarnitine.[4][5] - Elevated in both high and low-excretor phenotypes.[3]- Requires sensitive LC-MS/MS analysis.
3-Hydroxyglutaric Acid (3-OH-GA) UrineVery High (Reported as 100%)[6]Very High (Reported as 100%)[6]- Considered a highly sensitive and specific marker.[6] - Elevated even in low excretors.[2][6]- May be only slightly elevated in some low excretors.[1] - Can be challenging to quantify accurately with some methods due to isomeric interference.
Glutaric Acid (GA) UrineVariable (Low in "low excretor" phenotype)[1][3]Moderate (Can be elevated in other conditions)[7]- Historically a primary diagnostic marker.- Not a reliable marker for low excretors.[1][3] - Can be elevated due to other metabolic conditions, leading to false positives.[7]

Table 2: Performance of Plasma Biomarkers in GA-1 Diagnosis

BiomarkerSpecimenSensitivitySpecificityKey AdvantagesKey Limitations
Glutarylcarnitine (C5DC) Plasma / Dried Blood SpotOverall: ~96% High Excretors: 100% Low Excretors: ~84%[3]High (when using appropriate cut-offs and ratios)[7]- Primary marker for newborn screening.[1]- Can be normal in some GA-1 patients, particularly low excretors, leading to false negatives.[1][4][5] - Can be interfered with by isomeric compounds.[8]

Experimental Protocols

Accurate and reliable quantification of urinary glutarylcarnitine is essential for its diagnostic application. The following is a detailed methodology for the analysis of urinary acylcarnitines, including glutarylcarnitine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Analysis of Urinary Glutarylcarnitine by LC-MS/MS

This protocol is adapted from methodologies described for the analysis of acylcarnitines in biological fluids.[9][10][11][12]

1. Sample Preparation:

  • Urine Collection: A random urine sample is collected.

  • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard for glutarylcarnitine (e.g., d6-glutarylcarnitine) is added to a specific volume of urine. This is crucial for accurate quantification.

  • Solid-Phase Extraction (Optional but Recommended): To remove interfering substances and concentrate the analytes, the urine sample can be passed through a solid-phase extraction (SPE) cartridge.

  • Derivatization: Acylcarnitines are often derivatized to improve their chromatographic and mass spectrometric properties. A common method is butylation using butanolic HCl.[8][9] This involves heating the sample with the butanolic HCl reagent.

  • Reconstitution: After derivatization, the sample is dried down and reconstituted in a solvent suitable for LC-MS/MS analysis (e.g., a mixture of methanol (B129727) and water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. A C18 column is typically used to separate the acylcarnitines. A gradient elution with a mobile phase consisting of solvents like water, acetonitrile, and formic acid is employed to achieve optimal separation.[11]

  • Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer. The analysis is performed in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for butylated glutarylcarnitine and a specific product ion that is generated upon fragmentation.

    • Specific Ion Pairs: To enhance specificity and differentiate from isomers, specific precursor-product ion pairs are monitored. For butylated glutarylcarnitine (C5DC), a common ion pair is m/z 388 → 115.[8]

3. Data Analysis and Quantification:

  • Calibration Curve: A calibration curve is generated using standards of known glutarylcarnitine concentrations that have undergone the same sample preparation process.

  • Quantification: The concentration of glutarylcarnitine in the urine sample is determined by comparing the peak area ratio of the analyte to its internal standard against the calibration curve. Results are typically normalized to the urinary creatinine (B1669602) concentration and reported in mmol/mol creatinine.[4][5]

Visualization of Diagnostic Workflow and Metabolic Pathway

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

GA1_Diagnostic_Workflow cluster_screening Newborn Screening cluster_followup Follow-up / Diagnostic Testing cluster_diagnosis Diagnosis Confirmation NBS Dried Blood Spot Analysis (Plasma Glutarylcarnitine - C5DC) Urine_Organic_Acids Urine Organic Acid Analysis (Glutaric Acid, 3-Hydroxyglutaric Acid) NBS->Urine_Organic_Acids Positive Screen Urine_Acylcarnitines Urine Acylcarnitine Analysis (Urinary Glutarylcarnitine - C5DC) NBS->Urine_Acylcarnitines Positive or Equivocal Screen Urine_Organic_Acids->Urine_Acylcarnitines Normal or Equivocal Results (Suspected Low Excretor) GA1_Diagnosis GA-1 Diagnosis Confirmed Urine_Organic_Acids->GA1_Diagnosis Elevated GA & 3-OH-GA No_GA1 GA-1 Ruled Out Urine_Organic_Acids->No_GA1 Normal Results Urine_Acylcarnitines->GA1_Diagnosis Elevated Urinary C5DC Urine_Acylcarnitines->No_GA1 Normal Urinary C5DC Genetic_Testing GCDH Gene Sequencing GA1_Diagnosis->Genetic_Testing Confirmatory

Caption: Diagnostic workflow for Glutaric Aciduria Type 1 (GA-1).

GA1_Metabolic_Pathway Lysine Lysine, Hydroxylysine, Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Metabolic_Block Glutarylcarnitine Glutarylcarnitine (C5DC) Glutaryl_CoA->Glutarylcarnitine Conjugation Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Normal Metabolism Glutaric_Acid Glutaric Acid (GA) Metabolic_Block->Glutaric_Acid Accumulation in GA-1 Three_OH_GA 3-Hydroxyglutaric Acid (3-OH-GA) Metabolic_Block->Three_OH_GA Accumulation in GA-1 Carnitine Carnitine Carnitine->Glutarylcarnitine

Caption: Simplified metabolic pathway in Glutaric Aciduria Type 1 (GA-1).

Conclusion

The evidence strongly supports the use of urinary glutarylcarnitine as a highly specific and sensitive biomarker for the diagnosis of Glutaric Aciduria Type 1. Its ability to identify GA-1, even in low-excretor patients where other markers may be within normal limits, makes it an invaluable tool in the diagnostic arsenal.[3][4][5] While urinary 3-hydroxyglutaric acid also demonstrates excellent diagnostic accuracy, the measurement of urinary glutarylcarnitine provides a robust and complementary approach, particularly in cases with equivocal findings from other biochemical tests. The implementation of precise and accurate LC-MS/MS methodologies is crucial for the reliable quantification of this key biomarker, ultimately leading to improved early diagnosis and better outcomes for individuals with GA-1.

References

A Head-to-Head Battle for Glutarylcarnitine Analysis: Flow-Injection MS/MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the choice of analytical technique is paramount. This guide provides a comprehensive comparison of two powerful mass spectrometry-based methods for the quantification of Glutarylcarnitine (C5DC): Flow-Injection Tandem Mass Spectrometry (FIA-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document will delve into the performance, experimental protocols, and key differentiators of each technique, supported by experimental data to inform your selection process.

Glutarylcarnitine is a critical biomarker for the inherited metabolic disorder Glutaric Acidemia Type I (GA1).[1][2][3] Accurate and timely quantification of this acylcarnitine is essential for newborn screening and patient monitoring. While both FIA-MS/MS and LC-MS/MS are widely employed for this purpose, they offer distinct advantages and disadvantages that can significantly impact laboratory workflow, data quality, and clinical outcomes.

Quantitative Performance: A Side-by-Side Comparison

The following table summarizes the key performance metrics for FIA-MS/MS and LC-MS/MS in the context of Glutarylcarnitine analysis.

FeatureFlow-Injection MS/MS (FIA-MS/MS)Liquid Chromatography-MS/MS (LC-MS/MS)
Analysis Time per Sample Very fast (typically 1-2 minutes)[4][5][6]Slower (typically 15 minutes or more)
Throughput HighLow to moderate
Specificity Lower; unable to distinguish between isomeric and isobaric compounds.[1][3] This can lead to false-positive results for GA1 due to interference from isomers like 3-hydroxydecanoylcarnitine (C10-OH).[2][7]High; chromatographic separation resolves isomers and isobars, leading to more accurate identification and quantification.[1][2][7][8]
Sensitivity Generally sufficient for screening purposes.Can achieve a lower limit of quantification (LOQ), for example, down to 0.025 μM for C5DC.[2][3][7]
Matrix Effects More susceptible to ion suppression and matrix effects as all sample components are introduced into the mass spectrometer simultaneously.[9][10]Reduced matrix effects due to the separation of analytes from the bulk of the sample matrix during chromatography.[11]
Cost Lower initial investment and operational costs.[12]Higher initial investment for instrumentation and ongoing costs for columns and solvents.[13][14]
Primary Application Widely used for high-throughput first-tier newborn screening for inborn errors of metabolism.Often used as a second-tier or confirmatory test to investigate abnormal results from FIA-MS/MS and for diagnostic purposes.[3][13]
False Positive Rate Higher, necessitating confirmatory testing.[2][3][7]Significantly lower, improving the positive predictive value of screening programs.[13]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for Glutarylcarnitine analysis using FIA-MS/MS and LC-MS/MS.

FIA_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis FIA-MS/MS Analysis cluster_data Data Processing DBS Dried Blood Spot (DBS) Punch Punch 3.2mm Disc DBS->Punch 1. Extraction Extraction with Internal Standards Punch->Extraction 2. Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization 3. Reconstitution Reconstitution Derivatization->Reconstitution 4. Injection Direct Injection Reconstitution->Injection 5. MSMS Tandem Mass Spectrometry (MS/MS) Injection->MSMS 6. Quantification Quantification vs. Internal Standard MSMS->Quantification 7.

Figure 1: Flow-Injection MS/MS (FIA-MS/MS) Workflow

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Urine Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation 1. Centrifugation Centrifugation Protein_Precipitation->Centrifugation 2. Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer 3. Derivatization Derivatization (optional) Supernatant_Transfer->Derivatization 4. Injection Injection onto LC Column Derivatization->Injection 5. Chromatography Chromatographic Separation Injection->Chromatography 6. MSMS Tandem Mass Spectrometry (MS/MS) Chromatography->MSMS 7. Peak_Integration Peak Integration MSMS->Peak_Integration 8. Quantification Quantification vs. Calibration Curve Peak_Integration->Quantification 9.

Figure 2: Liquid Chromatography-MS/MS (LC-MS/MS) Workflow

Detailed Experimental Protocols

Flow-Injection MS/MS Protocol for Glutarylcarnitine in Dried Blood Spots

This protocol is a generalized representation and may require optimization based on the specific instrumentation and reagents used.

  • Sample Preparation:

    • A 3.2 mm disc is punched from a dried blood spot (DBS) card.[15]

    • The disc is placed in a well of a microtiter plate.

    • An extraction solution containing isotopically labeled internal standards (e.g., d3-C5DC) in a solvent like methanol (B129727) is added to each well.[15]

    • The plate is agitated for a set period (e.g., 30-45 minutes) to ensure complete extraction.[4][15]

    • The extract is then transferred to a new plate.

  • Derivatization (Butylation):

    • To improve sensitivity and specificity, the extracted acylcarnitines are often derivatized to their butyl esters.

    • A butanolic hydrochloric acid solution is added to the dried extract.

    • The plate is sealed and heated (e.g., at 65°C for 15-20 minutes).

    • The solvent is evaporated under a stream of nitrogen.

    • The residue is reconstituted in a mobile phase suitable for injection.

  • FIA-MS/MS Analysis:

    • The reconstituted sample is injected directly into the mass spectrometer's ion source.[9][16]

    • A simple mobile phase is used to carry the sample.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. For butylated Glutarylcarnitine, a common transition is m/z 388 -> 85.[2]

    • Data is acquired for a short period, typically 1-2 minutes per sample.[4][5]

  • Data Analysis:

    • The peak area of the analyte (Glutarylcarnitine) is compared to the peak area of its corresponding internal standard.

    • The concentration is calculated based on this ratio.

LC-MS/MS Protocol for Glutarylcarnitine in Plasma

This protocol provides a framework for the analysis of Glutarylcarnitine in a liquid matrix.

  • Sample Preparation:

    • An aliquot of plasma (e.g., 50 µL) is mixed with an internal standard solution.

    • Protein precipitation is performed by adding a cold organic solvent such as acetonitrile (B52724) or methanol.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.[17]

    • The supernatant is carefully transferred to a new tube or well.

    • The supernatant may be evaporated to dryness and reconstituted in the initial mobile phase.

  • LC-MS/MS Analysis:

    • The prepared sample is injected onto a liquid chromatography system.

    • A reversed-phase or HILIC column can be used for separation.

    • A gradient elution is typically employed, starting with a high aqueous mobile phase and increasing the organic phase concentration over time to elute the analytes.

    • The eluent from the LC column is directed into the mass spectrometer's ion source.

    • The mass spectrometer is operated in MRM mode. For underivatized Glutarylcarnitine, the transition would be specific to its molecular and fragment ions. A specific transition of m/z 388 -> 115 has been used to discriminate C5DC from its isomer C10-OH after butylation.[2][7]

  • Data Analysis:

    • The chromatographic peak corresponding to Glutarylcarnitine is identified based on its retention time.

    • The peak area is integrated.

    • A calibration curve is constructed using standards of known concentrations.

    • The concentration of Glutarylcarnitine in the sample is determined by comparing its peak area ratio (to the internal standard) against the calibration curve.

Conclusion: Selecting the Right Tool for the Job

The choice between FIA-MS/MS and LC-MS/MS for Glutarylcarnitine analysis is driven by the specific requirements of the application.

Flow-Injection MS/MS is the undisputed champion of high-throughput screening. Its speed and cost-effectiveness make it the ideal choice for large-scale newborn screening programs where the primary goal is to rapidly identify individuals who may be at risk for GA1. However, the inherent lack of specificity and the potential for false positives are significant limitations that must be addressed through a robust second-tier testing strategy.[1][2][3]

LC-MS/MS , on the other hand, offers superior specificity and accuracy.[8][11] The ability to chromatographically separate Glutarylcarnitine from its isomers is crucial for eliminating the false positives that can plague FIA-MS/MS methods.[2][7] This makes LC-MS/MS the gold standard for confirmatory testing, diagnostic analysis, and research applications where precise and reliable quantification is paramount. While the longer analysis time and higher cost are drawbacks, the confidence in the analytical result often outweighs these considerations.

References

A Comparative Guide to Glutarylcarnitine Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the accuracy and precision of current analytical techniques for the quantification of glutarylcarnitine (B602354), a key biomarker in metabolic research and drug development. This guide provides a detailed comparison of methodologies, experimental data, and visual workflows to aid in the selection of the most appropriate quantification method.

Glutarylcarnitine (C5DC) is a critical biomarker for the diagnosis and monitoring of Glutaric Acidemia Type I (GA1), an inherited metabolic disorder.[1][2] Its accurate and precise quantification in various biological matrices, including dried blood spots (DBS), plasma, and urine, is paramount for clinical diagnostics and for assessing the efficacy of therapeutic interventions in drug development. This guide provides a comparative overview of the two most prominent analytical methods used for glutarylcarnitine quantification: Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Method Performance: A Head-to-Head Comparison

The choice of analytical method can significantly impact the reliability of glutarylcarnitine quantification. While FIA-MS/MS offers high throughput, UPLC-MS/MS provides superior specificity and accuracy, particularly in distinguishing between isobaric compounds. The following tables summarize the performance characteristics of these methods across different biological matrices.

Table 1: Performance Characteristics of Glutarylcarnitine Quantification in Plasma

ParameterFlow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity Range Typically wide, but may be affected by matrix effects0.025 - 20 µM[1]
Lower Limit of Quantification (LLOQ) Generally higher than UPLC-MS/MS0.025 µM[1]
Intra-day Precision (%CV) < 15%1.4% - 14%
Inter-day Precision (%CV) < 20%< 20%
Accuracy (% Recovery) Variable, susceptible to interferences88% - 114%
Analysis Time per Sample ~1-2 minutes[3]< 10 - 15 minutes[4]
Specificity Limited, cannot distinguish isobaric compoundsHigh, effectively separates isomers

Table 2: Performance Characteristics of Glutarylcarnitine Quantification in Urine

ParameterFlow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity Range Wide, but prone to matrix effectsNot explicitly stated, but method is validated for accuracy[2]
Lower Limit of Quantification (LLOQ) Method dependentMethod dependent, validated for low concentrations[5]
Intra-day Precision (%CV) < 15%Within acceptable limits (<15%)[6]
Inter-day Precision (%CV) < 20%Within acceptable limits (<15%)[6]
Accuracy (% Bias) Can be compromised by interferences-1.7% to +14.7% for various acylcarnitines[5]
Analysis Time per Sample ~1-2 minutes[3]~7-14 minutes[2][6]
Specificity Low, susceptible to isobaric interferencesHigh, capable of resolving isomers[7]

Table 3: Performance Characteristics of Glutarylcarnitine Quantification in Dried Blood Spots (DBS)

ParameterFlow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity Range WideNot explicitly stated, but validated for accuracy
Lower Limit of Quantification (LLOQ) Method dependentMethod dependent
Intra-day Precision (%CV) < 20%[8]1.4% - 14%
Inter-day Precision (%CV) < 20%[8]< 20%
Accuracy (% Recovery) Affected by storage conditions and isobaric compounds[9][10]88% - 114%
Analysis Time per Sample ~1.5 - 2 minutes[11][12]< 10 - 15 minutes[4]
Specificity Low, cannot differentiate isomers[13]High, effectively separates isomers[4]

The Metabolic Pathway of Glutarylcarnitine

Glutarylcarnitine is formed from glutaryl-CoA, an intermediate in the catabolism of the amino acids lysine, hydroxylysine, and tryptophan. In individuals with GA1, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to an accumulation of glutaryl-CoA. This excess glutaryl-CoA is then converted to glutarylcarnitine through the action of carnitine acyltransferases.[14] This metabolic diversion is a key diagnostic indicator of the disease.

Glutarylcarnitine Metabolic Pathway Lysine Lysine, Hydroxylysine, Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (deficient in GA1) GlutarylCoA->GCDH Normal Pathway CAT Carnitine Acyltransferase GlutarylCoA->CAT Alternative Pathway (in GA1) Metabolites Downstream Metabolites GCDH->Metabolites Carnitine Carnitine Carnitine->CAT Glutarylcarnitine Glutarylcarnitine (C5DC) CAT->Glutarylcarnitine

Caption: Metabolic pathway of glutarylcarnitine formation.

Experimental Workflows: A Visual Guide

The following diagram illustrates the generalized experimental workflows for the quantification of glutarylcarnitine by FIA-MS/MS and UPLC-MS/MS. While both methods share initial sample preparation steps, they diverge significantly in the analytical separation and detection stages.

Glutarylcarnitine Quantification Workflow cluster_prep Sample Preparation cluster_fia FIA-MS/MS cluster_uplc UPLC-MS/MS Sample Biological Sample (DBS, Plasma, Urine) Extraction Extraction of Analytes (e.g., with methanol) Sample->Extraction Derivatization Derivatization (e.g., Butylation) Extraction->Derivatization FIA Flow Injection Derivatization->FIA Direct Infusion UPLC UPLC Separation (Chromatographic Column) Derivatization->UPLC Injection MS1_FIA Mass Spectrometer (MS1 - Precursor Ion Scan) FIA->MS1_FIA CID_FIA Collision Cell (Fragmentation) MS1_FIA->CID_FIA MS2_FIA Mass Spectrometer (MS2 - Product Ion Scan) CID_FIA->MS2_FIA Data_FIA Data Acquisition & Quantification MS2_FIA->Data_FIA MS1_UPLC Mass Spectrometer (MS1 - MRM) UPLC->MS1_UPLC CID_UPLC Collision Cell (Fragmentation) MS1_UPLC->CID_UPLC MS2_UPLC Mass Spectrometer (MS2 - MRM) CID_UPLC->MS2_UPLC Data_UPLC Data Acquisition & Quantification MS2_UPLC->Data_UPLC

References

A Comparative Guide to Inter-laboratory Proficiency Testing for Glutarylcarnitine (C5-DC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory proficiency testing (PT) programs for the analysis of Glutarylcarnitine (C5-DC), a critical biomarker for Glutaric Aciduria Type I (GA-I) and other metabolic disorders. Ensuring the accuracy and reliability of C5-DC quantification is paramount for newborn screening, disease diagnosis, and monitoring therapeutic interventions. This document summarizes the offerings of major PT providers, presents available performance data, and details common analytical methodologies.

Overview of Major Proficiency Testing Programs

Several key organizations offer PT schemes for acylcarnitines, including C5-DC, to help laboratories monitor and improve the quality of their measurements. These programs typically involve the distribution of blind samples (dried blood spots or serum) with known, but undisclosed, concentrations of analytes to participating laboratories for analysis. The laboratories' results are then compared against the target values and the results of their peers.

The primary providers of PT for C5-DC are:

  • The Centers for Disease Control and Prevention (CDC) Newborn Screening Quality Assurance Program (NSQAP): This program is a vital resource for laboratories involved in newborn screening. It provides comprehensive quality assurance services for dried blood spot (DBS) testing, including PT for a panel of acylcarnitines.[1][2][3]

  • The European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM): ERNDIM offers a quantitative scheme for acylcarnitines in serum, which is crucial for laboratories involved in the diagnosis and monitoring of patients with inherited metabolic disorders.[4][5]

  • The College of American Pathologists (CAP): CAP provides the BGL4 program for the quantitative analysis of acylcarnitines in liquid specimens, serving clinical laboratories worldwide.[6][7]

A qualitative comparison of these programs is presented in Table 1.

Table 1: Qualitative Comparison of Major Proficiency Testing Programs for Glutarylcarnitine (C5-DC) Analysis

FeatureCDC NSQAPERNDIM (Acylcarnitines in Serum)CAP (BGL4 Program)
Primary Audience Newborn Screening LaboratoriesLaboratories for Inborn Errors of MetabolismClinical Biochemical Genetics Laboratories
Sample Matrix Dried Blood Spots (DBS)Lyophilized Human SerumLiquid Specimens (e.g., Plasma)
Scheme Type Quantitative and Qualitative AssessmentQuantitative AnalysisQuantitative Analysis
Frequency QuarterlyAnnual (with multiple samples)Biannual Shipments
Focus Newborn screening performance, harmonization of resultsAnalytical quality, accuracy, precision, linearity, recoveryQuantitative accuracy of acylcarnitine profiles

Data Presentation: Inter-laboratory Performance

Obtaining detailed, publicly available quantitative data from PT schemes is challenging due to the confidential nature of individual laboratory performance. However, summary reports and publications provide insights into the inter-laboratory variability observed in C5-DC analysis.

For instance, the ERNDIM "Acylcarnitines in Serum" annual report from 2022 noted that for Glutarylcarnitine (C5-DC), the results have shown significant differences between participants using the same method.[4] The report also highlighted that the inter-laboratory Coefficient of Variation (CV) for the entire acylcarnitine panel can range from 13.9% to as high as 58.7% for some analytes.[4] A study on harmonizing newborn screening results using CDC NSQAP data also illustrated the variability in C5-DC measurements across different laboratories and methods.[8][9]

To illustrate how a quantitative comparison would be presented, Table 2 provides an example of summary statistics from a hypothetical PT round for C5-DC.

Table 2: Example of Quantitative Data Summary from a Hypothetical Proficiency Testing Round for Glutarylcarnitine (C5-DC)

Analytical MethodNumber of LabsTarget Concentration (µmol/L)Mean Reported Concentration (µmol/L)Standard Deviation (µmol/L)Coefficient of Variation (%)
All Methods 125 2.50 2.58 0.35 13.6%
Derivatized LC-MS/MS852.502.520.2811.1%
Non-derivatized LC-MS/MS402.502.690.4215.6%

Note: The data in this table is for illustrative purposes only and does not represent the results of a specific PT event.

Experimental Protocols

The vast majority of laboratories performing C5-DC analysis utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] Methodological variations, such as the use of derivatization (e.g., butylation) versus non-derivatized ("free acid") analysis, can contribute to inter-laboratory variability.[11] Below is a representative, detailed experimental protocol for the quantification of C5-DC in plasma, synthesized from published methodologies.[10][12]

Sample Preparation (Plasma)

  • Internal Standard Spiking: To 50 µL of plasma, add 100 µL of a methanol (B129727) solution containing a stable isotope-labeled internal standard for Glutarylcarnitine (e.g., d3-C5-DC).

  • Protein Precipitation: Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

Derivatization (Butylation)

  • Reconstitution: Reconstitute the dried extract in 50 µL of 3N butanolic-HCl.

  • Incubation: Incubate the mixture at 65°C for 20 minutes.

  • Evaporation: Evaporate the butanolic-HCl to dryness under a stream of nitrogen at 40°C.

  • Final Reconstitution: Reconstitute the final dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A linear gradient from 2% to 100% Mobile Phase B over approximately 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Butylated C5-DC: Precursor ion (m/z) 388.3 -> Product ion (m/z) 115.1[12]

      • d3-C5-DC Internal Standard (butylated): Precursor ion (m/z) 391.3 -> Product ion (m/z) 115.1

Mandatory Visualizations

The following diagrams illustrate the workflow of a typical inter-laboratory proficiency testing scheme and a common analytical workflow for C5-DC analysis.

PT_Workflow PT_Provider Proficiency Testing Provider (e.g., CDC, ERNDIM, CAP) Sample_Prep Preparation of PT Samples (Dried Blood Spots or Serum) PT_Provider->Sample_Prep Distribution Distribution of Blinded Samples to Laboratories Sample_Prep->Distribution Lab_Analysis Analysis of PT Samples by Participating Laboratories Distribution->Lab_Analysis Data_Submission Submission of Quantitative Results to PT Provider Lab_Analysis->Data_Submission Statistical_Analysis Statistical Analysis of All Submitted Data Data_Submission->Statistical_Analysis Performance_Evaluation Evaluation of Individual Laboratory Performance Statistical_Analysis->Performance_Evaluation Report_Generation Generation of Summary and Individual Performance Reports Performance_Evaluation->Report_Generation Corrective_Action Laboratories Implement Corrective Actions (if needed) Performance_Evaluation->Corrective_Action Report_Generation->Lab_Analysis Feedback Loop

Caption: Workflow of an Inter-laboratory Proficiency Testing Scheme.

Analytical_Workflow Start Plasma or DBS Sample Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep Derivatization Derivatization (Butylation) Sample_Prep->Derivatization LC_Separation Liquid Chromatography (LC) Separation Derivatization->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Result Final C5-DC Concentration Data_Analysis->Result

Caption: Analytical Workflow for C5-DC Quantification by LC-MS/MS.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Glutarylcarnitine Lithium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of glutarylcarnitine (B602354) lithium salt, synthesized from general best practices for laboratory chemical waste management and information from safety data sheets (SDS) of related lithium compounds.

Immediate Safety and Handling Precautions

Before commencing any disposal-related activities, it is imperative to work in a well-ventilated area, ideally within a chemical fume hood. Adherence to personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

Personal Protective Equipment (PPE) for DisposalSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use.
Eye Protection Chemical safety goggles or a face shield.
Skin and Body Protection A flame-retardant laboratory coat and closed-toe shoes are required.

Disposal Protocol for Glutarylcarnitine Lithium Salt

The disposal of this compound salt must be conducted in accordance with institutional, local, and national regulations. The following steps provide a procedural framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • Do not mix this compound salt with other chemical waste.

  • Keep the compound in its original or a compatible, clearly labeled container.

Step 2: Solid Waste Disposal

  • Carefully sweep up any solid this compound salt, avoiding dust generation.

  • Place the solid waste into a designated and properly labeled hazardous waste container.

  • The container should be sealable and made of a material compatible with the chemical.

  • Label the container as "Hazardous Waste: Solid this compound Salt" and include the date of accumulation.

Step 3: Liquid Waste Disposal (Solutions)

  • Solutions containing this compound salt should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • The label must identify the contents as "Hazardous Waste: Liquid this compound Salt Solution," specifying the solvent and approximate concentration.

  • Crucially, do not pour any solution containing this compound down the drain. [1]

Step 4: Contaminated Materials

  • Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound salt must be treated as hazardous waste.

  • Place these items in a sealed bag and then into the designated solid hazardous waste container.

Step 5: Storage and Collection

  • Store all waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure containers are kept closed except when adding waste.

  • Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[1]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound salt waste in a laboratory setting.

cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Pathway cluster_liquid Liquid Waste Pathway cluster_final Final Disposal start Glutarylcarnitine Lithium Salt Waste assess_form Determine Waste Form start->assess_form solid_container Place in Labeled Solid Waste Container assess_form->solid_container Solid liquid_container Pour into Labeled Liquid Waste Container assess_form->liquid_container Liquid storage Store in Designated Satellite Accumulation Area solid_container->storage solid_ppe Collect Contaminated PPE and Labware solid_ppe->solid_container liquid_container->storage ehs_pickup Arrange for EHS Pickup and Disposal storage->ehs_pickup

Disposal Workflow for this compound Salt Waste

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。